Product packaging for Cinnamyl butyrate(Cat. No.:CAS No. 103-61-7)

Cinnamyl butyrate

Cat. No.: B1240197
CAS No.: 103-61-7
M. Wt: 204.26 g/mol
InChI Key: YZYPQKZWNXANRB-UXBLZVDNSA-N
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Description

Cinnamyl Butyrate (CAS 103-61-7) is an aroma ester belonging to the class of organic compounds known as styrenes . It is a high-purity compound characterized by its soft, fruity, and balsamic odor profile, making it a compound of significant interest for research in flavors and fragrances . In research applications, it serves as a prime model substrate for developing and optimizing sustainable enzymatic synthesis methods. Recent studies have successfully demonstrated its synthesis using lipase B from Candida antarctica in solvent-free systems, achieving high conversion yields under optimized conditions . These enzymatic routes are a key focus in green chemistry, aligning with industrial demands for 'natural' flavor compounds and eco-friendly manufacturing processes that reduce environmental impact . The kinetic mechanism for its enzymatic synthesis has been described to follow a ping-pong bi-bi pattern with inhibition by both substrates . Beyond its primary application in fragrance research, this compound is also investigated for its potential as a structural analog to other cinnamyl esters, such as cinnamyl propionate, which find use as intermediates in fine chemicals, cosmetics, and plasticizers . Physically, it is a clear liquid with a specific gravity of approximately 1.02 at 20°C . This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O2 B1240197 Cinnamyl butyrate CAS No. 103-61-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(E)-3-phenylprop-2-enyl] butanoate
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InChI

InChI=1S/C13H16O2/c1-2-7-13(14)15-11-6-10-12-8-4-3-5-9-12/h3-6,8-10H,2,7,11H2,1H3/b10-6+
Source PubChem
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InChI Key

YZYPQKZWNXANRB-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)OC/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
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Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901313849
Record name trans-Cinnamyl butyrate
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Molecular Weight

204.26 g/mol
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Physical Description

Colourless to yellowish liquid, fruity slightly floral balsamic odour
Record name Cinnamyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/691/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

insoluble in water, miscible (in ethanol)
Record name Cinnamyl butyrate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.010-1.020
Record name Cinnamyl butyrate
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CAS No.

78761-39-4, 103-61-7
Record name trans-Cinnamyl butyrate
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Record name Butanoic acid, 3-phenyl-2-propen-1-yl ester
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Record name Cinnamyl butyrate
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Record name Butanoic acid, 3-phenyl-2-propen-1-yl ester
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Record name trans-Cinnamyl butyrate
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Record name Cinnamyl butyrate
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Record name CINNAMYL BUTYRATE
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Characteristics of Cinnamyl Butyrate (CAS 103-61-7)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cinnamyl butyrate, identified by the CAS Number 103-61-7, is an organic compound classified as an ester.[1] It is formed from the esterification of cinnamyl alcohol and butyric acid.[1][2] Structurally, it features a butanoate group attached to a 3-phenyl-2-propen-1-yl backbone. Recognized for its pleasant, sweet, and fruity aroma, often with balsamic and wine-like notes, this compound is a widely utilized component in the flavor and fragrance industries.[3][4][5] It is commonly found in perfumes, cosmetics, and as a flavoring agent in food products.[1][4] At room temperature, it exists as a clear, colorless to pale yellow liquid.[4][6][7] This guide provides a comprehensive overview of its core physical characteristics, standard experimental methodologies for their determination, and relevant safety information for researchers and drug development professionals.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These values are critical for its application in various formulations and for predicting its behavior under different experimental conditions.

PropertyValueReference
Molecular Formula C₁₃H₁₆O₂[3][4][6]
Molecular Weight 204.27 g/mol [3][4][8]
Appearance Clear, colorless to pale yellow liquid[4][6]
Odor Sweet, fruity, balsamic, winey, cognac-like[3][5][7]
Boiling Point 299 - 301 °C at 760 mmHg 174 °C at 20 mmHg[3][4][9][10]
Density 1.010 - 1.017 g/cm³ at 25 °C[3][9]
Refractive Index (n20/D) 1.525 - 1.530 at 20 °C[3][4][9]
Flash Point > 110 °C (> 230 °F) [Closed Cup][3][9][11]
Vapor Pressure 0.001 mmHg at 25 °C (estimated)[9][11]
Solubility - Soluble in alcohol and organic solvents - Insoluble in water (22.29 mg/L at 25 °C, est.)[6][9][12]
logP (Octanol/Water) 3.66 - 3.68[3]
Purity (Assay) ≥96%[4]

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for measuring the key physical properties of liquid esters like this compound.

Boiling Point Determination

The boiling point is determined at atmospheric and reduced pressures.

  • Atmospheric Pressure (Distillation Method - ASTM D1078):

    • A sample of this compound is placed in a distillation flask of appropriate size.

    • The flask is connected to a condenser and a receiving flask. A calibrated thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask.

    • The flask is heated gently.

    • The temperature at which the liquid boils and the vapor condenses into the receiver is recorded as the boiling point. The initial and final boiling points are noted to establish the boiling range.

  • Reduced Pressure (Vacuum Distillation):

    • The same apparatus is used, but the system is connected to a vacuum pump.

    • A manometer is included to accurately measure the pressure within the system.

    • The pressure is reduced to the desired level (e.g., 20 mmHg).

    • The sample is heated, and the temperature at which it boils under the reduced pressure is recorded.

Density and Specific Gravity Measurement

Density is typically measured using a pycnometer or a digital density meter.

  • Pycnometer Method (ASTM D1480):

    • A pycnometer (a glass flask with a precise volume) is cleaned, dried, and weighed empty (m₁).

    • The pycnometer is filled with the this compound sample, ensuring no air bubbles are trapped. The temperature is equilibrated to 25 °C.

    • The filled pycnometer is weighed (m₂).

    • The pycnometer is emptied, cleaned, and filled with deionized water at the same temperature, then weighed again (m₃).

    • The density (ρ) is calculated using the formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water. Specific gravity is the ratio of the sample's density to that of water.

Refractive Index Measurement

The refractive index is a measure of how light propagates through the substance and is determined using a refractometer.

  • Abbe Refractometer Protocol:

    • The refractometer prisms are cleaned with a suitable solvent (e.g., ethanol or isopropanol) and a soft lens tissue.

    • The instrument is calibrated using a standard of known refractive index (e.g., distilled water).

    • A few drops of the this compound sample are placed on the surface of the lower prism.

    • The prisms are closed and locked. The instrument's water bath is set to maintain a constant temperature (20 °C).

    • The light source is switched on, and the eyepiece is adjusted until the field of view shows a distinct light/dark boundary.

    • The control knobs are adjusted to bring the boundary line exactly to the center of the crosshairs.

    • The refractive index is read directly from the instrument's scale.

Flash Point Determination

The flash point is determined to assess the flammability of the compound.

  • Tag Closed-Cup Method (ASTM D56):

    • The sample cup of the Tag Closed-Cup tester is filled with this compound to the specified level.

    • The lid is secured, and the apparatus is heated at a slow, constant rate.

    • At regular temperature intervals, a small test flame is introduced into the vapor space above the liquid.

    • The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite with a brief flash.

Logical Workflows and Relationships

While this compound is not known for involvement in biological signaling pathways, its synthesis and analytical characterization follow logical workflows.

G Figure 1: Synthesis of this compound via Fisher Esterification cluster_reactants Reactants cluster_products Products r1 Cinnamyl Alcohol proc Esterification (Heating) r1->proc r2 Butyric Acid r2->proc cat Acid Catalyst (e.g., H₂SO₄) cat->proc p1 This compound proc->p1 p2 Water (H₂O) proc->p2 G Figure 2: Workflow for Physicochemical Characterization cluster_physical Physical Property Analysis cluster_spectro Structural & Purity Analysis start Obtain Cinnamyl Butyrate Sample p1 Appearance & Odor start->p1 s1 Spectroscopy (FTIR, NMR) start->s1 p2 Density / Specific Gravity p3 Boiling Point p4 Refractive Index p5 Flash Point end Compile Technical Data Sheet p5->end s2 Chromatography (GC) for Purity Assay s2->end

References

Spectroscopic Data Interpretation of Cinnamyl Butyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl butyrate is an ester recognized for its characteristic fruity and balsamic aroma, finding applications in the flavor and fragrance industries. A thorough understanding of its chemical structure is paramount for quality control, regulatory compliance, and exploring its potential applications in various scientific domains. This technical guide provides an in-depth interpretation of the spectroscopic data of this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The document outlines detailed experimental protocols, presents quantitative data in structured tables, and utilizes visualizations to illustrate key concepts in spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.40 - 7.20m5HAr-H
6.65d, J = 15.9 Hz1HC₆H₅-CH=CH-
6.28dt, J = 15.9, 6.3 Hz1HC₆H₅-CH=CH-
4.72d, J = 6.3 Hz2H-CH₂-O-
2.29t, J = 7.4 Hz2H-CO-CH₂-
1.67sextet, J = 7.4 Hz2H-CH₂-CH₃
0.95t, J = 7.4 Hz3H-CH₂-CH₃

Note: Predicted data based on typical chemical shift values and coupling constants for similar structures.

Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignment
173.2C =O
136.4Ar-C (quaternary)
134.1C₆H₅-C H=CH-
128.6Ar-C H
128.1Ar-C H
126.6Ar-C H
123.3C₆H₅-CH=C H-
65.0-C H₂-O-
36.2-CO-C H₂-
18.4-C H₂-CH₃
13.7-C H₃

Note: Predicted data based on typical chemical shift values for similar functional groups.

Table 3: IR Absorption Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
3028WeakAromatic C-H stretch
2965, 2875MediumAliphatic C-H stretch
1733StrongC=O (ester) stretch[1]
1655MediumC=C (alkene) stretch
1496, 1454MediumAromatic C=C stretch
1220 - 1100StrongC-O (ester) stretch[1]
963Strong=C-H bend (trans alkene)
748, 692StrongAromatic C-H bend
Table 4: Mass Spectrometry Data for this compound
m/zRelative Intensity (%)Proposed Fragment
20415[M]⁺ (Molecular Ion)
117100[C₉H₉]⁺ (Cinnamyl cation)
11545[C₉H₇]⁺
9130[C₇H₇]⁺ (Tropylium ion)
7140[C₄H₇O]⁺ (Butyryl cation)
4360[C₃H₇]⁺ (Propyl cation)

Note: Fragmentation pattern is predicted based on the typical fragmentation of esters.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Both ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer, for instance, a 400 or 500 MHz instrument. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds between pulses. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance sensitivity, with a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative accuracy for all carbon signals, including quaternary carbons.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

A small drop of neat this compound is placed directly onto the diamond crystal of an ATR accessory installed in an FTIR spectrometer. A background spectrum of the clean, empty crystal is recorded first. The sample is then applied, ensuring good contact with the crystal surface. The spectrum is typically recorded over the range of 4000-400 cm⁻¹ by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. After analysis, the crystal is cleaned with a suitable solvent, such as isopropanol, and dried.

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared. A small volume (typically 1 µL) of the solution is injected into the GC-MS system. The gas chromatograph is equipped with a capillary column (e.g., a 30 m x 0.25 mm DB-5 or equivalent). The oven temperature is programmed to ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) at a rate of 10 °C/min to ensure good separation. Helium is typically used as the carrier gas. The separated components eluting from the GC column are introduced into the mass spectrometer, which is operated in electron ionization (EI) mode at 70 eV. The mass spectrum is scanned over a mass range of m/z 40-400.

Visualization of Spectroscopic Analysis Workflow and Fragmentation

Logical Workflow for Spectroscopic Data Analysis

The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound using a combination of spectroscopic techniques.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_elucidation Structure Elucidation Sample Pure Compound NMR NMR Spectroscopy (1H, 13C, COSY, etc.) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight Elemental Formula Fragmentation Pattern MS->MS_Data Structure Proposed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure Fragmentation_Pattern M This compound [M]⁺ m/z = 204 F1 Cinnamyl Cation [C₉H₉]⁺ m/z = 117 M->F1 α-cleavage F2 Butyryl Cation [C₄H₇O]⁺ m/z = 71 M->F2 α-cleavage F3 Tropylium Ion [C₇H₇]⁺ m/z = 91 F1->F3 Rearrangement F4 Propyl Cation [C₃H₇]⁺ m/z = 43 F2->F4 - CO

References

An In-depth Technical Guide to the Solubility of Cinnamyl Butyrate in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cinnamyl butyrate, a widely used fragrance and flavoring agent, in common laboratory solvents. This document consolidates available quantitative and qualitative data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow to guide researchers in their experimental design.

Introduction to this compound

This compound (3-phenyl-2-propen-1-yl butanoate) is an ester known for its sweet, fruity, and balsamic aroma. Its physicochemical properties, particularly its solubility, are crucial for its application in various formulations, including perfumes, cosmetics, and as a flavoring agent in the food industry. Understanding its behavior in different solvents is fundamental for formulation development, quality control, and in various research applications.

Chemical Structure:

  • Molecular Formula: C₁₃H₁₆O₂

  • Molecular Weight: 204.26 g/mol

  • Appearance: Colorless to pale yellow liquid[1]

  • CAS Number: 103-61-7

Solubility Data

The solubility of an organic compound like this compound is largely dictated by its molecular structure, particularly the balance between its nonpolar phenyl and alkyl groups and the polar ester group. This leads to its characteristic solubility profile, summarized below.

Quantitative Solubility Data

Quantitative data on the solubility of this compound in a wide range of common laboratory solvents is not extensively published. The available data, primarily for water, is presented in Table 1.

SolventChemical FormulaSolubilityTemperature (°C)Notes
WaterH₂O22.29 mg/L25Estimated value[2][3][4]
WaterH₂O0.032 g/LNot SpecifiedPredicted value

Qualitative Solubility Data

Qualitative assessments from various sources provide a broader understanding of this compound's solubility in organic solvents.

Solvent/Solvent ClassSolubility DescriptionSource
Alcohol (general)Soluble[2][3][4]
EthanolGenerally Soluble[5]
Organic SolventsSoluble[1]
Nonpolar Organic Solvents (e.g., Hexane)Generally Soluble[5]
OilsSoluble
Dipropylene Glycol (DPG)Miscible
Isopropyl Myristate (IPM)Miscible

Based on its ester structure, this compound is expected to be soluble in a range of common organic solvents such as acetone, methanol, ethanol, diethyl ether, and hexane. However, it is poorly soluble in water due to its significant nonpolar hydrocarbon structure.[5]

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data for this compound in various laboratory solvents, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted technique for this purpose.

Objective: To determine the saturation solubility of this compound in a selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), hexane) at a controlled temperature.

Materials and Equipment:

  • This compound (high purity, >98%)

  • Selected solvents (analytical grade)

  • Analytical balance (±0.0001 g)

  • Scintillation vials or glass test tubes with screw caps

  • Constant temperature water bath or incubator with shaking capability

  • Vortex mixer

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system with a Flame Ionization Detector (FID)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the selected solvent. The excess solute should be clearly visible.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking water bath or incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed in the constant temperature environment for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Dilution and Analysis:

    • Accurately dilute the filtered solution with the respective solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent to create a calibration curve.

    • Analyze the standard solutions and the diluted sample solution using the appropriate analytical method (HPLC or GC).

  • Quantification:

    • From the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of this compound in that solvent at the specified temperature, typically expressed in g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sampling 3. Sampling & Filtration cluster_analysis 4. Analysis prep_solute Weigh Excess this compound prep_mix Combine in Vial prep_solute->prep_mix prep_solvent Measure Solvent Volume prep_solvent->prep_mix equil_shake Shake at Constant Temperature (24-48h) prep_mix->equil_shake equil_settle Settle Undissolved Solute (≥2h) equil_shake->equil_settle sample_supernatant Withdraw Supernatant equil_settle->sample_supernatant sample_filter Filter with 0.45µm Syringe Filter sample_supernatant->sample_filter analysis_dilute Dilute Filtered Sample sample_filter->analysis_dilute analysis_hplc_gc Analyze by HPLC or GC analysis_dilute->analysis_hplc_gc analysis_standards Prepare Calibration Standards analysis_standards->analysis_hplc_gc analysis_quantify Quantify Concentration analysis_hplc_gc->analysis_quantify result Solubility Data (g/L) analysis_quantify->result

Caption: Workflow for determining this compound solubility.

Conclusion

While comprehensive quantitative solubility data for this compound in common laboratory solvents is limited in publicly available literature, its qualitative behavior as a nonpolar ester indicates good solubility in most organic solvents and poor solubility in water. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for their determination. This information is critical for researchers and professionals in the fields of chemistry, food science, and drug development to ensure the effective formulation and application of this compound.

References

An In-depth Technical Guide to the Thermogravimetric Analysis of Cinnamyl Butyrate Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of thermogravimetric analysis (TGA) for assessing the thermal stability of cinnamyl butyrate. This compound, a fragrance and flavoring agent, may also find applications in various pharmaceutical formulations. Understanding its thermal stability is crucial for ensuring product quality, safety, and efficacy, particularly in manufacturing processes involving heat and for determining appropriate storage conditions.

Introduction to Thermogravravimetric Analysis (TGA)

Thermogravimetric analysis is a powerful analytical technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This method is essential for determining the thermal stability and composition of materials.[1] By monitoring the mass loss of a substance as it is heated, one can identify the temperatures at which decomposition, oxidation, or dehydration occurs. The resulting data, typically plotted as a TGA curve (mass vs. temperature), provides valuable insights into the material's thermal properties.

Hypothetical Experimental Protocol for TGA of this compound

The following is a detailed, representative experimental protocol for conducting a thermogravimetric analysis of this compound. This protocol is based on standard methodologies for the analysis of organic compounds.

2.1. Instrumentation

A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates is required. The system should also have a gas-switching capability to allow for analysis in different atmospheres.

2.2. Sample Preparation

A small, representative sample of this compound (typically 5-10 mg) is accurately weighed and placed in an inert sample pan, commonly made of alumina or platinum. A consistent sample mass should be used for all analyses to ensure comparability of results.

2.3. TGA Parameters

  • Temperature Range: 25 °C to 600 °C. The starting temperature is near ambient, and the final temperature is set to ensure complete decomposition of the sample.

  • Heating Rate: 10 °C/min. A linear heating rate is applied to ensure uniform heating of the sample.

  • Atmosphere: Nitrogen (inert gas). An inert atmosphere is used to study the thermal decomposition of the material without the influence of oxidation.

  • Flow Rate: 50 mL/min. A constant flow of the purge gas is maintained throughout the experiment to remove any gaseous decomposition products.

2.4. Data Acquisition

The mass of the sample is continuously monitored as a function of temperature. The data is recorded and plotted as a thermogram (TG curve) and its first derivative (DTG curve), which shows the rate of mass loss.

Illustrative TGA Data for this compound

The following table summarizes hypothetical quantitative data that could be obtained from the TGA of this compound under the experimental conditions described above. This data is illustrative and based on the expected thermal behavior of similar organic esters.

ParameterValueDescription
Onset Decomposition Temperature (Tonset) 220 °CThe temperature at which significant mass loss begins.
Peak Decomposition Temperature (Tpeak) 250 °CThe temperature at which the maximum rate of mass loss occurs, as indicated by the peak of the DTG curve.
Mass Loss at Tpeak 55%The percentage of mass lost at the peak decomposition temperature.
Final Decomposition Temperature (Tfinal) 300 °CThe temperature at which the decomposition process is complete.
Residual Mass at 600 °C < 1%The amount of non-volatile residue remaining at the end of the analysis.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for conducting a thermogravimetric analysis experiment.

TGA_Workflow start Start sample_prep Sample Preparation (5-10 mg of this compound) start->sample_prep instrument_setup Instrument Setup (TGA Parameters) sample_prep->instrument_setup run_analysis Run TGA Experiment (Heating from 25°C to 600°C) instrument_setup->run_analysis data_acquisition Data Acquisition (Mass vs. Temperature) run_analysis->data_acquisition data_analysis Data Analysis (Generate TG and DTG curves) data_acquisition->data_analysis interpretation Interpretation of Results (Determine Thermal Stability) data_analysis->interpretation end End interpretation->end

Caption: A flowchart of the thermogravimetric analysis (TGA) experimental workflow.

Interpretation of Results and Significance

The TGA data provides critical information about the thermal stability of this compound. The onset decomposition temperature indicates the upper-temperature limit for the handling and storage of the compound before thermal degradation begins. The peak decomposition temperature reveals the point of maximum decomposition rate, which is a key parameter for characterizing the material's stability. A low residual mass suggests that the compound decomposes completely, leaving behind minimal non-volatile byproducts.

For drug development professionals, this information is vital for:

  • Formulation Development: Selecting appropriate excipients and manufacturing processes that do not exceed the thermal stability limits of this compound.

  • Shelf-life Studies: Predicting the long-term stability of products containing this compound under various temperature conditions.

  • Quality Control: Ensuring batch-to-batch consistency of the thermal properties of this compound.

References

In-depth Technical Guide on the Biological Mechanisms of Cinnamyl Butyrate and Related Moieties

Author: BenchChem Technical Support Team. Date: December 2025

To the Esteemed Community of Researchers, Scientists, and Drug Development Professionals,

This technical guide addresses the current scientific understanding of the mechanism of action of cinnamyl butyrate in biological systems. An extensive review of peer-reviewed scientific literature reveals a significant scarcity of in-depth research specifically focused on the pharmacological or biological mechanisms of this compound as a distinct molecular entity. The compound is predominantly characterized as a flavoring and fragrance agent.

However, significant research is available for its constituent functional parts: the cinnamyl moiety (as cinnamyl alcohol) and, most notably, the butyrate moiety . Butyrate, as a short-chain fatty acid (SCFA), is a well-documented and highly active signaling molecule in mammalian systems. This guide, therefore, provides a comprehensive overview of the established mechanisms for these related compounds to serve as a foundational resource.

Part 1: this compound - Direct Biological Activity

Direct research into the specific biological mechanism of action for this compound is limited. One study investigating the ability of butyrate analogs to stimulate host defense peptide (HDP) expression in porcine intestinal epithelial cells (IPEC-J2) found that trans-cinnamyl butyrate was a significantly weaker inducer compared to sodium butyrate or glyceryl tributyrate[1]. This suggests that as a butyrate donor or signaling molecule in this context, its activity is not potent.

Part 2: Mechanism of Action of the Cinnamyl Moiety (from Cinnamyl Alcohol Studies)

Research on cinnamyl alcohol provides insights into the potential activities of the cinnamyl group. A key area of study is its effect on adipogenesis.

Anti-Adipogenic Effects

Cinnamyl alcohol has been shown to inhibit the differentiation of preadipocytes into mature adipocytes.[2] The mechanism involves the regulation of critical stages of adipogenesis, including mitotic clonal expansion (MCE), and the modulation of key signaling pathways.[2]

Key Mechanistic Actions:

  • Inhibition of Mitotic Clonal Expansion (MCE): Cinnamyl alcohol arrests the cell cycle in the G0/G1 phase, effectively inhibiting the initial proliferation required for adipocyte differentiation.[2]

  • Downregulation of Adipogenic Transcription Factors: It significantly reduces the expression of master adipogenic regulators, including Peroxisome Proliferator-Activated Receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα).[2]

  • Suppression of Adipocyte-Specific Genes: The expression of downstream targets like fatty acid binding protein 4 (FABP4) and fatty acid synthase (FASN) is also downregulated.[2]

  • Modulation of Upstream Signaling Pathways: The anti-adipogenic effects are mediated through the inhibition of the AMP-activated protein kinase α (AMPKα) and extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathways.[2]

Quantitative Data: Anti-Adipogenic Activity of Cinnamyl Alcohol
CompoundAssayCell LineConcentrationEffectReference
Cinnamyl AlcoholLipid Accumulation3T3-L16.25–25 µMConcentration-dependent inhibition of lipid accumulation[2]
Cinnamyl AlcoholGene Expression (RT-PCR)3T3-L125 µMDownregulation of Pparg, Cebpα, Fabp4, Adipoq, Fasn[2]
Cinnamyl AlcoholProtein Expression3T3-L125 µMSuppression of AKT and ERK1/2 phosphorylation[2]
Experimental Protocol: 3T3-L1 Adipocyte Differentiation Assay
  • Cell Culture: 3T3-L1 preadipocytes are cultured to full confluence in a standard growth medium (e.g., DMEM with 10% fetal bovine serum).

  • Initiation of Differentiation: Two days post-confluence, differentiation is induced using a hormonal cocktail (MDI) containing 3-isobutyl-1-methylxanthine (IBMX), dexamethasone, and insulin in the culture medium. Cinnamyl alcohol at various concentrations (e.g., 6.25–25 µM) is co-administered.

  • Maturation: After 2-3 days, the medium is replaced with a maturation medium containing only insulin and the test compound, which is replenished every two days.

  • Assessment of Adipogenesis (Day 8-10):

    • Lipid Accumulation: Cells are fixed and stained with Oil Red O. The stained lipid droplets are then eluted, and the absorbance is measured spectrophotometrically to quantify lipid content.

    • Gene Expression Analysis: Total RNA is extracted from the cells. The expression levels of key adipogenic marker genes (e.g., Pparg, Cebpα) are quantified using real-time PCR (RT-PCR).

    • Protein Expression Analysis: Cell lysates are prepared, and protein levels of key signaling molecules (e.g., p-ERK, p-AKT) are analyzed by Western blotting.

Signaling Pathway Diagram: Anti-Adipogenic Action of Cinnamyl Alcohol

G cluster_membrane cluster_nucleus MDI Differentiation Cocktail (MDI) AKT AKT MDI->AKT ERK ERK1/2 MDI->ERK pAKT p-AKT AKT->pAKT pERK p-ERK ERK->pERK CEBPb C/EBPβ pAKT->CEBPb pERK->CEBPb AMPK AMPKα pAMPK p-AMPKα AMPK->pAMPK PPARg PPARγ CEBPb->PPARg CEBPa C/EBPα CEBPb->CEBPa AdipoGenes Adipogenic Genes (FABP4, FASN) PPARg->AdipoGenes CEBPa->AdipoGenes Lipid Accumulation Lipid Accumulation AdipoGenes->Lipid Accumulation CA Cinnamyl Alcohol CA->ERK Inhibition CA->AMPK Inhibition

Caption: Cinnamyl alcohol inhibits adipogenesis by suppressing the ERK1/2 and AMPKα pathways.

Part 3: Mechanism of Action of the Butyrate Moiety

Butyrate is one of the most extensively studied microbial metabolites. Its mechanisms of action are pleiotropic, primarily involving two major routes: inhibition of histone deacetylases (HDACs) and signaling via G protein-coupled receptors (GPCRs).[3]

Histone Deacetylase (HDAC) Inhibition

Butyrate is a potent pan-HDAC inhibitor.[3] By inhibiting HDACs, it promotes histone hyperacetylation, leading to a more open chromatin structure and altering the transcription of a multitude of genes involved in cell cycle control, apoptosis, and inflammation.[3][4]

Key Downstream Effects of HDAC Inhibition:

  • Cancer: Induces apoptosis and cell cycle arrest (e.g., in G1 phase) in cancer cells, particularly colon cancer cells.[4][5] It can downregulate oncogenic pathways like JAK2/STAT3 and PI3K/Akt.[4]

  • Inflammation: Exerts potent anti-inflammatory effects, partly by inhibiting the activation of the pro-inflammatory transcription factor NF-κB.[3][6]

G Protein-Coupled Receptor (GPCR) Signaling

Butyrate acts as a ligand for several GPCRs, most notably GPR41 (FFAR3), GPR43 (FFAR2), and GPR109A (HCAR2), which are expressed on intestinal epithelial cells and immune cells.[7][8][9]

Key Downstream Effects of GPCR Activation:

  • Gut Homeostasis: Activation of these receptors enhances intestinal barrier function by promoting the assembly of tight junctions.[7]

  • Immune Modulation: It stimulates the differentiation of regulatory T cells (Tregs) and the secretion of anti-inflammatory cytokines like IL-10, contributing to immune tolerance in the gut.[9]

  • Hormone Secretion: It stimulates the release of gut hormones like glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which are involved in regulating host metabolism.[3]

Quantitative Data: Biological Activities of Butyrate
ActivityAssay/ModelSystemConcentrationEffectReference
Anti-inflammatoryLPS-challenged macrophagesPorcine Alveolar Macrophages0.5 - 8 mMLinear reduction in TNF-α production[10]
Barrier EnhancementTEER MeasurementIPEC-J2 cell monolayer1 - 8 mMSignificant increase in transepithelial electrical resistance[10]
Anti-cancerCell Differentiation AssayCaco-2, HT-29 cells1 mMInduction of cancer cell differentiation[4]
Anti-cancerApoptosis AssayColon cancer cells5 - 10 mMInduction of apoptosis[4]
T-cell ModulationProliferation AssayCD4+ and CD8+ T cellsDose-dependentInhibition of proliferation and induction of apoptosis[7]

Signaling Pathway Diagram: Pleiotropic Actions of Butyrate

G cluster_receptor GPCR Signaling cluster_hdac HDAC Inhibition cluster_effects Cellular Outcomes Butyrate Butyrate GPR43 GPR43 / GPR41 Butyrate->GPR43 Activates GPR109A GPR109A Butyrate->GPR109A Activates HDAC HDACs Butyrate->HDAC Inhibits GLP1 ↑ GLP-1 / PYY (Metabolic Regulation) GPR43->GLP1 Barrier ↑ Intestinal Barrier Function GPR43->Barrier Treg ↑ Treg Differentiation (Immune Tolerance) GPR109A->Treg Inflammation ↓ Inflammation Treg->Inflammation Histones Histone Hyperacetylation HDAC->Histones GeneExp Altered Gene Expression Histones->GeneExp Apoptosis ↑ Apoptosis (Cancer Cells) GeneExp->Apoptosis CellCycleArrest ↑ Cell Cycle Arrest (Cancer Cells) GeneExp->CellCycleArrest NFkB ↓ NF-κB Activity GeneExp->NFkB NFkB->Inflammation

Caption: Butyrate acts via HDAC inhibition and GPCR activation to regulate diverse cell functions.

Conclusion

While this compound itself remains an understudied molecule from a pharmacological perspective, a review of its constituent moieties provides a strong basis for hypothesizing its potential biological activities. The cinnamyl group may confer anti-adipogenic properties, whereas the butyrate group is a powerful modulator of gene expression, inflammation, and gut homeostasis. Future research should focus on determining the bioavailability of this compound, its metabolic fate, and whether the intact ester possesses unique activities or primarily serves as a pro-drug for delivering cinnamyl alcohol and butyrate. Such studies will be critical to unlocking its potential for therapeutic development.

References

Potential Antimicrobial Properties of Cinnamyl Butyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl butyrate, an ester formed from cinnamyl alcohol and butyric acid, is a compound of interest for its potential antimicrobial properties. While direct studies on the antimicrobial efficacy of this compound are limited, a comprehensive analysis of its constituent molecules—cinnamyl alcohol and butyric acid—and related cinnamic acid esters provides a strong basis for predicting its activity. This technical guide synthesizes the available scientific literature to explore the potential antimicrobial mechanisms, summarizes quantitative data on related compounds, details relevant experimental protocols, and visualizes key microbial signaling pathways potentially affected by this compound. The evidence suggests that this compound may exert antimicrobial effects through mechanisms such as cell membrane disruption, inhibition of key microbial enzymes, and modulation of host immune responses. Further empirical investigation is warranted to fully elucidate its antimicrobial spectrum and potential therapeutic applications.

Introduction

The rise of antimicrobial resistance necessitates the exploration of novel compounds with therapeutic potential. This compound, a fragrance and flavoring agent, presents an interesting candidate due to the known biological activities of its parent compounds. Cinnamyl alcohol, a derivative of cinnamic acid, has demonstrated antimicrobial properties.[1] Butyric acid, a short-chain fatty acid, is a key metabolite of the gut microbiota with both direct and indirect antimicrobial effects.[2] This guide provides a detailed technical overview of the predicted antimicrobial properties of this compound, drawing on data from analogous compounds to inform future research and development.

Predicted Mechanisms of Antimicrobial Action

The antimicrobial activity of this compound is likely multifaceted, stemming from the combined effects of its cinnamyl and butyrate moieties.

Disruption of Microbial Cell Membranes

Cinnamic acid and its esters are known to interfere with the structural integrity and function of microbial cell membranes.[3] The lipophilic nature of the cinnamyl group in this compound would facilitate its intercalation into the lipid bilayer of bacterial and fungal cell membranes. This disruption can lead to:

  • Increased Membrane Permeability: The insertion of the molecule can create pores or channels, increasing the membrane's permeability.[3]

  • Leakage of Intracellular Components: The compromised membrane integrity allows for the leakage of essential ions (e.g., K+), ATP, nucleic acids, and amino acids, leading to metabolic collapse.[4]

  • Depolarization of Membrane Potential: Disruption of the ion gradient across the membrane leads to its depolarization, affecting cellular energy production and transport processes.[5]

In fungi, cinnamate esters have been shown to interact directly with ergosterol, a key component of the fungal plasma membrane, further compromising membrane function.[6][7]

Intracellular Acidification and Metabolic Disruption by Butyrate

As a short-chain fatty acid, the butyrate component can exert antimicrobial effects through intracellular acidification.[8] In its undissociated form, butyric acid can diffuse across the microbial cell membrane. Once inside the more alkaline cytoplasm, it dissociates, releasing protons (H+) and leading to a drop in intracellular pH.[8] This acidification can inhibit the activity of pH-sensitive enzymes and disrupt the proton motive force, which is essential for ATP synthesis and nutrient transport.[9]

Indirect Antimicrobial Activity via Host Immune Modulation

Butyrate is a well-documented modulator of the host immune system.[2] It can enhance the antimicrobial activity of macrophages by inducing the production of antimicrobial peptides such as cathelicidins.[2][10] This is achieved in part through the inhibition of histone deacetylases (HDACs), which leads to changes in gene expression in host immune cells.[10] One study noted that while sodium butyrate effectively stimulated host defense peptide (HDP) expression, trans-cinnamyl butyrate was significantly weaker in this regard, suggesting that the ester linkage may modulate this specific indirect activity.[2]

Quantitative Antimicrobial Data for Related Compounds

Table 1: Minimum Inhibitory Concentration (MIC) of Butyric Acid and Related Compounds against Various Bacteria

CompoundMicroorganismMIC (mg/L)Reference
Butyric AcidEscherichia coli (ATCC 25922)2300[9]
Butyric AcidSalmonella Typhimurium (ATCC 14028)2500[9]
Butyric AcidCampylobacter jejuni500-800[9]
Butyric AcidEnterococcus faecalis2000[9]
Butyric AcidClostridium perfringens1200[9]
Butyric AcidStreptococcus pneumoniae700[9]
Butyric AcidStreptococcus suis700[9]
MonobutyrinSalmonella Typhimurium>90% inhibition at 1500[11]
MonobutyrinClostridium perfringens>90% inhibition at 2000[11]

Table 2: Minimum Inhibitory Concentration (MIC) of Cinnamic Acid Esters against Various Microorganisms

CompoundMicroorganismMIC (µM)Reference
Methyl CinnamateStaphylococcus aureus (ATCC 35903)1578.16[3]
Methyl CinnamateCandida albicans (ATCC 76485)789.19[3]
Ethyl CinnamateStaphylococcus aureus (ATCC 35903)1452.72[3]
Ethyl CinnamateCandida albicans (ATCC 76485)726.36[3]
Butyl CinnamateStaphylococcus aureus (ATCC 35903)626.62[3]
Butyl CinnamatePseudomonas aeruginosa (ATCC 25853)626.62[3]
Butyl CinnamateCandida albicans (ATCC 76485)626.62[6]
Butyl CinnamateAspergillus flavus (LM-171)626.62[6]
Decyl CinnamateStaphylococcus aureus (ATCC 35903)550.96[3]
Benzyl CinnamateStaphylococcus aureus (ATCC 35903)537.81[3]

Experimental Protocols for Antimicrobial Susceptibility Testing

Standardized methods are crucial for evaluating the antimicrobial properties of this compound. The following are detailed protocols for key in vitro assays.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

  • Preparation of Microtiter Plates: Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.

  • Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution across the wells of the microtiter plate to create a range of concentrations.

  • Preparation of Microbial Inoculum: Prepare a standardized suspension of the test microorganism in sterile saline, adjusted to a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted this compound. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound in which there is no visible turbidity (growth).

Determination of Minimum Bactericidal Concentration (MBC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a microorganism.

  • Perform MIC Assay: Follow the steps outlined in the broth microdilution assay.

  • Subculturing: From the wells showing no visible growth (the MIC well and wells with higher concentrations), take a small aliquot (e.g., 10 µL) and plate it onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Determination of MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no or negligible colony growth on the agar plate).

Kirby-Bauer Disk Diffusion Test

This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.

  • Preparation of Inoculum: Prepare a standardized microbial suspension as described for the MIC assay.

  • Inoculation of Agar Plate: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton Agar plate with the microbial suspension to create a lawn of bacteria.

  • Application of Disks: Aseptically place a sterile paper disk impregnated with a known concentration of this compound onto the surface of the agar.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Measurement of Zone of Inhibition: Measure the diameter of the clear zone around the disk where microbial growth has been inhibited. The size of the zone is indicative of the susceptibility of the microorganism to the compound.

Visualization of Potential Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the potential antimicrobial mechanisms of this compound and a typical experimental workflow for its evaluation.

G cluster_compound This compound cluster_cell Microbial Cell cluster_effects Antimicrobial Effects cb This compound membrane Cell Membrane cb->membrane Intercalation cytoplasm Cytoplasm cb->cytoplasm Diffusion of Butyrate Moiety ergosterol Ergosterol (Fungi) cb->ergosterol Interaction (Predicted) permeability Increased Permeability membrane->permeability depolarization Membrane Depolarization membrane->depolarization acidification Intracellular Acidification cytoplasm->acidification ergosterol->membrane leakage Leakage of Intracellular Components (Ions, ATP) permeability->leakage cell_death Cell Death leakage->cell_death depolarization->cell_death enzyme_inhibition Enzyme Inhibition acidification->enzyme_inhibition enzyme_inhibition->cell_death

Caption: Predicted antimicrobial mechanisms of this compound.

G cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_mbc MBC Determination stock Prepare Cinnamyl Butyrate Stock serial_dilution Perform Serial Dilution in 96-well Plate stock->serial_dilution inoculum Prepare Standardized Microbial Inoculum inoculate_plate Inoculate Plate with Microbial Suspension inoculum->inoculate_plate serial_dilution->inoculate_plate incubate_mic Incubate Plate (18-24h, 37°C) inoculate_plate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture incubate_mbc Incubate Agar Plates (18-24h, 37°C) subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc G cluster_butyrate Butyrate (from this compound) cluster_host_cell Host Immune Cell (e.g., Macrophage) cluster_outcome Outcome butyrate Butyrate hdac Histone Deacetylase (HDAC) butyrate->hdac Inhibition gene_expression Altered Gene Expression hdac->gene_expression Leads to amp Increased Antimicrobial Peptide Production (e.g., Cathelicidin) gene_expression->amp enhanced_killing Enhanced Microbial Killing amp->enhanced_killing

References

Cinnamyl Butyrate: A Comprehensive Technical Guide on its GRAS Status and Regulatory Information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl butyrate is a flavoring substance valued for its fruity and balsamic aroma, utilized in a variety of food products. As with all food ingredients, its safety and regulatory status are of paramount importance. This technical guide provides an in-depth overview of the Generally Recognized as Safe (GRAS) status of this compound, detailing its evaluation by key regulatory and scientific bodies, summarizing relevant toxicological data, and outlining the experimental methodologies employed in its safety assessment.

Regulatory Status and Identification

This compound has been determined to be GRAS for its intended use as a flavoring ingredient in food. This status is supported by a history of safe use and comprehensive safety evaluations by independent expert panels.

Identifier Value Citation
FEMA Number 2296[1]
JECFA Number 652[1]
CAS Number 103-61-7[1]
Chemical Name 3-Phenyl-2-propen-1-yl butanoate[1]
Synonyms Cinnamyl butanoate, 3-Phenylallyl butyrate[1]

The Flavor and Extract Manufacturers Association (FEMA) Expert Panel has affirmed the GRAS status of this compound. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this compound and concluded that it poses "no safety concern at current levels of intake when used as a flavouring agent".[2]

Toxicological Data Summary

The safety of this compound is largely predicated on the expectation that it will be rapidly hydrolyzed in the body into its constituent parts: cinnamyl alcohol and butyric acid. The toxicological profiles of these hydrolysis products are well-characterized.

Toxicological Endpoint Value Species Study Type Compound Tested Citation
Acute Oral LD50 > 5000 mg/kg bwRatAcute Oral ToxicityThis compound[3]
No-Observed-Adverse-Effect Level (NOAEL) 250 mg/kg bw/dayRat90-day Subchronic Oral ToxicityCinnamyl Alcohol[4]

JECFA, at its 57th meeting, evaluated a group of cinnamyl derivatives, including this compound.[1] The committee determined that an Acceptable Daily Intake (ADI) was "not specified" for this group, signifying a very low order of toxicity. The safety assessment by the FEMA Expert Panel for cinnamyl derivatives considered a wide range of toxicological studies.[4][5][6][7]

Experimental Protocols

The safety evaluation of this compound and related substances relies on a battery of standardized toxicological studies. The methodologies for these key experiments are summarized below.

Acute Oral Toxicity Study
  • Objective: To determine the short-term toxicity of a single high dose of the test substance.

  • Protocol: Typically follows OECD Test Guideline 401 or a similar protocol.[8]

    • Species: Rat.

    • Administration: Oral gavage.

    • Dosage: A limit test is often performed at a high dose (e.g., 2000 or 5000 mg/kg body weight).

    • Observations: Animals are observed for signs of toxicity and mortality for up to 14 days. A full necropsy is performed on all animals at the end of the study.

Subchronic Oral Toxicity Study (90-day)
  • Objective: To assess the potential adverse effects of repeated exposure to the test substance over a period of 90 days.

  • Protocol: Generally adheres to OECD Test Guideline 408.[9]

    • Species: Rat.

    • Administration: The test substance is typically administered daily via the diet, in drinking water, or by oral gavage.

    • Dosage Levels: At least three dose levels and a concurrent control group are used.

    • Observations: Detailed clinical observations, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, and comprehensive histopathological examinations are conducted.

Genotoxicity Assays
  • Objective: To determine if the test substance can induce genetic mutations or chromosomal damage.

  • Protocols: A battery of in vitro and in vivo tests are employed.[10][11]

    • Bacterial Reverse Mutation Assay (Ames Test): (OECD Guideline 471) Assesses the ability of the substance to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli.

    • In Vitro Mammalian Cell Gene Mutation Test: (OECD Guideline 476) Often uses mouse lymphoma L5178Y cells to detect gene mutations.

    • In Vitro Mammalian Chromosome Aberration Test: (OECD Guideline 473) Evaluates the potential to cause structural chromosomal abnormalities in cultured mammalian cells.

Visualizations

Metabolic Pathway of this compound

G CB This compound H Hydrolysis (Esterases) CB->H CA Cinnamyl Alcohol H->CA BA Butyric Acid H->BA CAD Alcohol Dehydrogenase (ADH) CA->CAD BCoA Butyryl-CoA BA->BCoA CinnAld Cinnamaldehyde CAD->CinnAld ALDH Aldehyde Dehydrogenase (ALDH) CinnAld->ALDH CinnAcid Cinnamic Acid ALDH->CinnAcid BetaOx Beta-Oxidation CinnAcid->BetaOx Benzoic Benzoic Acid BetaOx->Benzoic ACoA Acetyl-CoA BCoA->ACoA TCA TCA Cycle ACoA->TCA Hippuric Hippuric Acid Benzoic->Hippuric Excretion Excretion Hippuric->Excretion

Caption: Predicted metabolic pathway of this compound in vivo.

FEMA GRAS Assessment Workflow for Flavoring Ingredients

G Start Submission of Substance for GRAS Evaluation Data Data Compilation: - Chemical Identity & Purity - Exposure Assessment - Natural Occurrence - Metabolism & Pharmacokinetics - Toxicological Studies Start->Data Panel FEMA Expert Panel Review Data->Panel Criteria Application of Safety Assessment Criteria: - Structural Analogy - Metabolic Fate - Toxicological Thresholds Panel->Criteria Decision GRAS Determination Criteria->Decision GRAS GRAS Status Affirmed Decision->GRAS Safe under intended use NotGRAS More Data Required or Not GRAS for Intended Use Decision->NotGRAS Safety not established Publication Publication of GRAS Status in Peer-Reviewed Literature GRAS->Publication

Caption: General workflow for the FEMA GRAS assessment of a flavoring ingredient.

Conclusion

This compound is a well-characterized flavoring substance with a strong safety record, supported by its GRAS status in the United States and positive evaluations from international bodies like JECFA. Its safety profile is underpinned by its anticipated rapid hydrolysis to endogenous or readily metabolized components. The comprehensive toxicological database on cinnamyl derivatives, coupled with a thorough and transparent evaluation process, provides a high degree of confidence in the safety of this compound for its intended use in food.

References

Hydrolysis Pathways of Cinnamyl Butyrate in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated hydrolysis pathways of cinnamyl butyrate in aqueous solutions. This compound, an ester of cinnamyl alcohol and butyric acid, is susceptible to hydrolysis, a critical degradation pathway that influences its stability, bioavailability, and potential toxicological profile. This document outlines the fundamental principles of acid- and base-catalyzed hydrolysis of esters, presents detailed experimental protocols for kinetic studies, and includes illustrative quantitative data for analogous ester compounds due to the current absence of specific kinetic data for this compound in publicly accessible literature. The guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to design and execute stability studies for this compound and related compounds.

Introduction

This compound is an organic ester recognized for its characteristic fruity and balsamic aroma, leading to its use in the flavor and fragrance industries. In the context of pharmaceutical and drug development, understanding the chemical stability of ester-containing molecules is paramount. Hydrolysis, the cleavage of a chemical bond by the addition of water, is a primary degradation pathway for esters in aqueous environments, such as physiological systems and liquid formulations. The rate and extent of hydrolysis are significantly influenced by pH and temperature.

This guide details the expected hydrolysis of this compound into its constituent parts: cinnamyl alcohol and butyric acid. A thorough understanding of these degradation pathways is essential for predicting the shelf-life of products containing this ester, for identifying potential degradants, and for assessing the safety and efficacy of related active pharmaceutical ingredients.

Hydrolysis Pathways of this compound

The hydrolysis of this compound proceeds via nucleophilic acyl substitution, where a water molecule or a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. This pathway is reversible and typically follows pseudo-first-order kinetics.

Acid_Catalyzed_Hydrolysis CinnamylButyrate This compound ProtonatedEster Protonated Ester CinnamylButyrate->ProtonatedEster + H⁺ ProtonatedEster->CinnamylButyrate - H⁺ TetrahedralIntermediate1 Tetrahedral Intermediate ProtonatedEster->TetrahedralIntermediate1 + H₂O TetrahedralIntermediate1->ProtonatedEster - H₂O ProtonatedAlcoholEster Protonated Alcohol Ester TetrahedralIntermediate1->ProtonatedAlcoholEster Proton Transfer ProtonatedAlcoholEster->TetrahedralIntermediate1 CinnamylAlcohol Cinnamyl Alcohol ProtonatedAlcoholEster->CinnamylAlcohol - H⁺ ButyricAcid Butyric Acid ProtonatedAlcoholEster->ButyricAcid - Cinnamyl Alcohol ButyricAcid->ProtonatedAlcoholEster + Cinnamyl Alcohol H2O H₂O H3O_plus H₃O⁺ H_plus H⁺

Caption: Acid-catalyzed hydrolysis of this compound.

Base-Catalyzed Hydrolysis (Saponification)

In basic solutions, the hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon. This reaction is irreversible because the resulting carboxylate anion (butyrate) is resonance-stabilized and shows little tendency to react with the alcohol (cinnamyl alcohol). This reaction typically follows second-order kinetics, being first-order in both the ester and the hydroxide ion.

Base_Catalyzed_Hydrolysis CinnamylButyrate This compound TetrahedralIntermediate Tetrahedral Intermediate CinnamylButyrate->TetrahedralIntermediate + OH⁻ TetrahedralIntermediate->CinnamylButyrate - OH⁻ ButyricAcid Butyric Acid TetrahedralIntermediate->ButyricAcid - Cinnamyloxide Ion Butyrate Butyrate ButyricAcid->Butyrate + Cinnamyloxide Ion (Proton Transfer) Cinnamyloxide Cinnamyloxide Ion CinnamylAlcohol Cinnamyl Alcohol Cinnamyloxide->CinnamylAlcohol OH_minus OH⁻

Caption: Base-catalyzed hydrolysis of this compound.

Quantitative Data on Ester Hydrolysis

Table 1: Illustrative Second-Order Rate Constants for Alkaline Hydrolysis of Selected Esters at Room Temperature (20-21°C) [1]

Ester CompoundSecond-Order Rate Constant (k_B) (M⁻¹s⁻¹)
2,2,4-trimethyl-1,3-pentanediol monoisobutyrate3.12 x 10⁻³
Butylparaben1.13 x 10⁻²
Bis(2-ethylhexyl) adipate4.31 x 10⁻³
Butyl benzyl phthalate2.21 x 10⁻¹

Table 2: Illustrative Calculated Half-Lives for Alkaline Hydrolysis of Selected Esters at pH 13 [1]

Ester CompoundHalf-Life (hours)
2,2,4-trimethyl-1,3-pentanediol monoisobutyrate61.9
Butylparaben15.5
Bis(2-ethylhexyl) adipate3.96
Butyl benzyl phthalate0.0324

Experimental Protocols for Kinetic Studies

The following protocols are adapted from established methods for studying ester hydrolysis and can be tailored for this compound.[2][3][4]

General Experimental Workflow

Experimental_Workflow Prep Prepare Stock Solutions (this compound, Acid/Base, Buffer) ReactionSetup Set up Reaction Vessels in a Thermostated Water Bath Prep->ReactionSetup Initiate Initiate Reaction by Mixing Reactants ReactionSetup->Initiate Sampling Withdraw Aliquots at Predetermined Time Intervals Initiate->Sampling Quench Quench Reaction (e.g., with acid for base-catalyzed reaction) Sampling->Quench Analysis Analyze Samples using a Validated Analytical Method (e.g., HPLC) Quench->Analysis DataAnalysis Plot Concentration vs. Time and Calculate Rate Constants Analysis->DataAnalysis

Caption: General workflow for a kinetic study of ester hydrolysis.

Protocol for Base-Catalyzed Hydrolysis using HPLC Analysis

Objective: To determine the second-order rate constant (k_B) for the hydrolysis of this compound under alkaline conditions.

Materials:

  • This compound (analytical standard)

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrochloric acid (HCl), analytical grade (for quenching)

  • Acetonitrile (HPLC grade)

  • Purified water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Thermostated water bath

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

    • Prepare a sodium hydroxide solution of known concentration (e.g., 0.1 M) in water.

    • Prepare a quenching solution of hydrochloric acid (e.g., 0.1 M) in water.

  • Reaction Setup:

    • In a reaction vessel, place a known volume of the NaOH solution. To ensure pseudo-first-order conditions, the concentration of NaOH should be in large excess (at least 10-fold) compared to the initial concentration of this compound.

    • Allow the reaction vessel to equilibrate to the desired temperature in a thermostated water bath.

  • Initiation and Sampling:

    • Initiate the reaction by adding a small, known volume of the this compound stock solution to the NaOH solution. Start a timer immediately.

    • At regular, predetermined time intervals, withdraw an aliquot of the reaction mixture.

  • Quenching and Sample Preparation:

    • Immediately add the aliquot to a vial containing a known volume of the HCl quenching solution to stop the reaction.

    • Dilute the quenched sample with the HPLC mobile phase to a suitable concentration for analysis.

  • HPLC Analysis:

    • Analyze the samples by HPLC to determine the concentration of the remaining this compound or the formation of cinnamyl alcohol.

    • An example of HPLC conditions for the analysis of related compounds involves a C18 column with a mobile phase of acetonitrile and 0.1% phosphoric acid solution.[5][6] The eluent can be monitored with a UV detector at an appropriate wavelength.

  • Data Analysis:

    • Plot the natural logarithm of the this compound concentration versus time.

    • The slope of the resulting straight line will be equal to -k_obs (the pseudo-first-order rate constant).

    • Calculate the second-order rate constant (k_B) using the equation: k_B = k_obs / [OH⁻].

Protocol for Acid-Catalyzed Hydrolysis using Titration

Objective: To determine the pseudo-first-order rate constant (k_A) for the hydrolysis of this compound under acidic conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) of known concentration (e.g., 0.5 N)

  • Sodium hydroxide (NaOH) solution of known concentration (e.g., 0.2 N) for titration

  • Phenolphthalein indicator

  • Ice cubes or ice-cold water

  • Burette, pipettes, conical flasks

Procedure:

  • Reaction Setup:

    • In a conical flask, place a known volume (e.g., 100 mL) of the standard acid solution (catalyst).

    • Add a known volume (e.g., 5 mL) of this compound to the acid and start a timer. Mix thoroughly.

  • Sampling and Titration:

    • Immediately withdraw an initial aliquot (e.g., 5 mL) of the reaction mixture and add it to a flask containing ice cubes to arrest the reaction. This is the t=0 sample.

    • Titrate the sample with the standardized NaOH solution using phenolphthalein as an indicator. The volume of NaOH consumed is V₀.

    • Withdraw further aliquots at regular time intervals (e.g., 10, 20, 30, 60 minutes) and titrate them in the same manner. The volume of NaOH consumed at each time point is V_t.

  • Determination of V∞:

    • To determine the volume of NaOH required for complete hydrolysis (V∞), heat a separate aliquot of the reaction mixture in a sealed tube in a water bath for an extended period (e.g., several hours) to drive the reaction to completion. Cool the sample and titrate it as before.

  • Data Analysis:

    • The rate constant (k) for a pseudo-first-order reaction can be calculated using the integrated rate law: k = (2.303/t) * log((V∞ - V₀) / (V∞ - V_t))

    • A graphical method can also be used by plotting log(V∞ - V_t) against time (t). The slope of the line will be -k/2.303.

Conclusion

While specific kinetic data for the hydrolysis of this compound in aqueous solutions is not yet widely published, the fundamental principles of ester hydrolysis provide a solid framework for predicting its degradation pathways. This guide has outlined the mechanisms for acid- and base-catalyzed hydrolysis, which are expected to yield cinnamyl alcohol and butyric acid. The provided experimental protocols offer a practical starting point for researchers to conduct kinetic studies and generate the necessary stability data for this compound and related ester-containing compounds. Such studies are crucial for ensuring the quality, safety, and efficacy of products in the pharmaceutical and other industries.

References

Methodological & Application

Application Note: Enzymatic Synthesis of Cinnamyl Butyrate Using Immobilized Lipase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cinnamyl butyrate is a valuable flavor and fragrance compound with a fruity, balsamic aroma, widely used in the food, cosmetic, and pharmaceutical industries. Traditional chemical synthesis of this ester often requires harsh conditions and can produce undesirable byproducts. Enzymatic synthesis, utilizing lipases as biocatalysts, presents a green and highly specific alternative. Immobilized lipases, in particular, offer enhanced stability, reusability, and ease of separation from the reaction mixture, making the process more economically viable and environmentally friendly.[1][2][3] This application note provides a detailed protocol for the synthesis of this compound via esterification of cinnamyl alcohol and butyric acid using an immobilized lipase, based on optimized reaction conditions.

The reaction is catalyzed by an immobilized lipase, typically from Candida antarctica (Lipase B), which is known for its high efficiency in esterification reactions.[4][5] The synthesis follows a Ping-Pong Bi-Bi kinetic mechanism, which involves the formation of an acyl-enzyme intermediate.[4][6] Key parameters influencing the reaction yield and rate include temperature, substrate molar ratio, enzyme concentration, and agitation speed.[4]

Key Experimental Parameters and Results

The efficiency of this compound synthesis is highly dependent on the optimization of various reaction parameters. The following tables summarize the key conditions and outcomes derived from referenced studies.

Table 1: Optimal Reaction Conditions for this compound Synthesis

ParameterOptimal ValueSource
Enzyme SourceCandida antarctica Lipase B (Immobilized)[4][5]
SubstratesButyric Acid & Cinnamyl Alcohol[4]
Substrate Molar Ratio (Acid:Alcohol)1:2[4]
Temperature50 °C[4]
Enzyme Loading2% (w/w of substrates)[4]
Agitation Speed250 rpm[4]
SolventSolvent-free system or n-hexane[4][6]
Water RemovalMolecular sieves or vacuum[5]

Table 2: Performance Metrics under Optimal Conditions

MetricResultTimeSource
Maximum Conversion of Butyric Acid90%12 hours[4]
Isolated Yield (Optimized with vacuum)90.5% - 94.3%90 minutes[5]
Enzyme ReusabilityRetains 85% of activity after 5 cyclesN/A[4]

Visualized Workflows and Mechanisms

Visual diagrams help in understanding the experimental process and the underlying biochemical mechanism.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Separation & Analysis cluster_reuse Enzyme Recycling S1 Substrates (Butyric Acid, Cinnamyl Alcohol) R1 Combine Reactants in Batch Reactor S1->R1 S2 Immobilized Lipase (e.g., Novozym 435) S2->R1 S3 Solvent (Optional) + Molecular Sieves S3->R1 R2 Incubate at Optimal Conditions (50°C, 250 rpm) R1->R2 A1 Separate Immobilized Enzyme (Filtration) R2->A1 After 12h A2 Product Purification A1->A2 E1 Wash & Dry Enzyme A1->E1 A3 Analysis (GC) A2->A3 E2 Reuse for Next Batch E1->E2

Caption: Experimental workflow for enzymatic synthesis of this compound.

G Ping-Pong Bi-Bi Mechanism cluster_reactants Reactants cluster_products Products E Free Lipase (E) E_BA E-Butyric Acid Complex E->E_BA CB This compound (Q) E->CB Releases E_acyl Acyl-Enzyme Intermediate (E') E_BA->E_acyl Acylation E_acyl_CA E'-Cinnamyl Alcohol Complex E_acyl->E_acyl_CA W Water (P) E_acyl->W Releases E_acyl_CA->E Deacylation BA Butyric Acid (A) BA->E Binds CA Cinnamyl Alcohol (B) CA->E_acyl Binds

Caption: Ping-Pong Bi-Bi kinetic mechanism for lipase-catalyzed esterification.

Detailed Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol details the batch synthesis of this compound in a solvent-free system.

1. Materials:

  • Butyric Acid (Substrate A)

  • Cinnamyl Alcohol (Substrate B)

  • Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)

  • n-Hexane (for washing)

  • Molecular Sieves (3Å) for water removal (optional, but recommended for higher yield)[5]

  • Reaction Vessel: 100 mL screw-capped conical flask or a stirred-tank reactor.

  • Shaking incubator or magnetic stirrer with a temperature-controlled oil bath.

2. Procedure:

  • Reactant Preparation: In the reaction vessel, add cinnamyl alcohol and butyric acid in a 2:1 molar ratio.[4] For a lab-scale reaction, this could be, for example, 10 mmol of butyric acid (0.88 g) and 20 mmol of cinnamyl alcohol (2.68 g).

  • Enzyme Addition: Add the immobilized lipase, corresponding to 2% of the total substrate weight.[4] For the example above (total substrate weight = 3.56 g), add approximately 0.071 g of the immobilized enzyme.

  • Water Removal (Optional): Add molecular sieves (e.g., 100 mg) to the mixture to adsorb the water produced during the reaction, which helps to shift the equilibrium towards ester formation.[5]

  • Reaction Incubation: Securely cap the vessel and place it in a shaking incubator or on a magnetic stirrer. Set the temperature to 50°C and the agitation speed to 250 rpm.[4]

  • Reaction Monitoring: Allow the reaction to proceed for 12 hours for high conversion.[4] Samples (e.g., 50 µL) can be withdrawn periodically to monitor the progress via Gas Chromatography (GC).

  • Enzyme Separation: After the reaction is complete, separate the immobilized enzyme from the product mixture by simple filtration or decantation.

  • Product Isolation: The liquid phase contains the this compound product, unreacted substrates, and water. The product can be purified using techniques such as vacuum distillation or column chromatography if high purity is required.

Protocol 2: Product Analysis by Gas Chromatography (GC)

This protocol outlines the analysis of reaction samples to determine the conversion rate.

1. Materials:

  • Methanol or another suitable solvent for dilution.

  • 0.22 µm syringe filters.

  • GC vials.

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., HP-5 or equivalent).

2. Sample Preparation:

  • Withdraw a small, homogenous sample (e.g., 25-50 µL) from the reaction mixture.[5]

  • Dilute the sample in a known volume of a suitable solvent (e.g., 975 µL of methanol).[5]

  • Filter the diluted sample through a 0.22 µm syringe filter into a GC vial.

3. GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Detector Temperature: 250 °C

  • Oven Program: Start at 80 °C for 1 min, then ramp up at 10 °C/min to 230 °C and hold for 3 min.[7] (Note: The exact program should be optimized for the specific column and substrates).

  • Carrier Gas: Helium or Nitrogen.

  • Injection Volume: 1 µL.

4. Data Analysis:

  • Identify the peaks corresponding to butyric acid, cinnamyl alcohol, and this compound by running standards.

  • Calculate the conversion percentage by comparing the peak area of the limiting substrate (butyric acid) at different time points relative to its initial peak area.

Protocol 3: Immobilized Lipase Reusability Assay

This protocol is for testing the stability and reusability of the immobilized enzyme.

1. Procedure:

  • After the first reaction cycle (as per Protocol 1), recover the immobilized lipase by filtration.

  • Wash the recovered enzyme thoroughly with a solvent like n-hexane to remove any adsorbed substrates and products. A typical wash involves rinsing the enzyme 3-5 times with the solvent.

  • Dry the washed enzyme under a vacuum or in a desiccator at room temperature until all solvent has evaporated.

  • Weigh the dried enzyme and add it to a fresh batch of substrates to start the next reaction cycle under the same optimal conditions.

  • Repeat this process for a desired number of cycles (e.g., 5-10).

  • Analyze the product yield or conversion rate for each cycle to determine the loss of enzymatic activity over time. A study has shown that the enzyme can retain about 85% of its initial activity after five consecutive cycles.[4]

The use of immobilized lipase for the synthesis of this compound provides an efficient, sustainable, and high-yield process. By optimizing key parameters such as temperature, substrate ratio, and enzyme loading, a conversion of up to 90% can be achieved.[4] The excellent reusability of the immobilized biocatalyst significantly reduces operational costs, making this enzymatic route a compelling alternative to conventional chemical methods for industrial applications in the flavor, fragrance, and pharmaceutical sectors.

References

Application Notes and Protocols for Lipase-Catalyzed Cinnamyl Butyrate Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of cinnamyl butyrate via lipase-catalyzed transesterification. This enzymatic approach offers a green and highly selective alternative to traditional chemical synthesis, yielding a valuable flavor and fragrance compound. The protocols outlined below cover the enzymatic reaction, quantification of the product, and purification methods.

Introduction

This compound is an ester prized for its sweet, fruity, and balsamic aroma, with applications in the food, cosmetic, and pharmaceutical industries. Enzymatic synthesis using lipases has emerged as a sustainable method for its production. Lipases, particularly in their immobilized form, can efficiently catalyze the transesterification reaction between a butyrate donor and cinnamyl alcohol under mild conditions. This method minimizes the formation of by-products and simplifies downstream processing.

The reaction typically follows a Ping-Pong Bi-Bi mechanism, where the lipase first reacts with the acyl donor to form an acyl-enzyme intermediate. Subsequently, cinnamyl alcohol reacts with this intermediate to produce this compound and regenerate the enzyme.[1][2]

Experimental Protocols

Protocol for Lipase-Catalyzed Transesterification of this compound

This protocol is adapted from established procedures for lipase-catalyzed esterification and transesterification.[1][2][3]

Materials:

  • Immobilized Lipase (e.g., Novozym 435, Candida antarctica Lipase B immobilized on macroporous acrylic resin)

  • Cinnamyl Alcohol

  • Ethyl Butyrate (Acyl Donor)

  • Organic Solvent (e.g., n-hexane, heptane, or solvent-free system)

  • Molecular Sieves (optional, for water removal)

  • Reaction Vessel (e.g., screw-capped flasks)

  • Shaking Incubator or Magnetic Stirrer with Temperature Control

Procedure:

  • To a 100 mL screw-capped flask, add cinnamyl alcohol and ethyl butyrate. A typical molar ratio of butyric acid/cinnamyl alcohol is 1:2.[2] In a transesterification reaction with ethyl butyrate, a higher molar ratio of acyl donor to alcohol (e.g., 15:1) can be employed, especially in a solvent-free system where the acyl donor also acts as the solvent.[4]

  • Add the immobilized lipase. A typical enzyme loading is 2% (w/w) with respect to the total weight of the substrates.[2]

  • If using a solvent, add n-hexane or another suitable non-polar solvent.

  • Add molecular sieves (e.g., 3Å or 4Å) to remove the water produced during the reaction, which can improve conversion rates.

  • Seal the flask and place it in a shaking incubator or on a magnetic stirrer with heating.

  • Maintain the reaction at a constant temperature, typically around 50°C.[2]

  • Agitate the mixture at a constant speed, for example, 250 rpm.[2]

  • Monitor the progress of the reaction by withdrawing small aliquots at regular intervals (e.g., every 2-4 hours) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • The reaction is typically complete within 12-24 hours, with conversions reaching up to 90%.[2]

  • Upon completion, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.

Protocol for Quantification of this compound by Gas Chromatography (GC-FID)

This protocol provides a general method for the quantification of this compound. Instrument conditions should be optimized for your specific setup.

Materials and Equipment:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Capillary Column suitable for flavor and fragrance analysis (e.g., DB-5, HP-5, or equivalent)

  • Helium or Nitrogen (Carrier Gas)

  • Hydrogen and Air (for FID)

  • This compound standard

  • Internal Standard (e.g., n-dodecane or other suitable hydrocarbon)

  • Ethyl Acetate or Hexane (for sample dilution)

  • Autosampler Vials

Procedure:

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Dilute the sample with a known volume of solvent (e.g., 900 µL of ethyl acetate) containing a known concentration of the internal standard.

    • Filter the diluted sample through a 0.45 µm syringe filter into a GC vial.

  • GC-FID Conditions (Example):

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C[5]

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: Increase by 10°C/minute to 230°C, hold for 3 minutes.[6]

    • Carrier Gas Flow Rate: 1.0 mL/min

    • Injection Volume: 1 µL

    • Split Ratio: 25:1[7]

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Inject the prepared samples into the GC-FID.

    • Identify the peaks for cinnamyl alcohol, ethyl butyrate, and this compound based on their retention times, confirmed by running standards.

    • Calculate the concentration of this compound in the reaction mixture based on the peak area relative to the internal standard and the calibration curve. The conversion can be calculated based on the depletion of the limiting reactant (cinnamyl alcohol).

Protocol for Purification of this compound

This protocol describes a method for purifying the synthesized this compound from the reaction mixture.[8][9]

Materials:

  • Reaction Mixture (with immobilized enzyme removed)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate or Diethyl Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory Funnel

  • Rotary Evaporator

  • Silica Gel for Column Chromatography (optional)

  • Hexane and Ethyl Acetate (for column chromatography)

Procedure:

  • After removing the immobilized lipase by filtration, transfer the liquid reaction mixture to a separatory funnel.

  • Add an equal volume of saturated sodium bicarbonate solution to neutralize any unreacted butyric acid (if formed by hydrolysis) and shake vigorously. Allow the layers to separate.[9]

  • Drain the lower aqueous layer.

  • Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the organic solution using a rotary evaporator to remove the solvent and any remaining volatile starting materials.

  • For higher purity, the resulting crude this compound can be further purified by vacuum distillation or column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.[1]

Data Presentation

The following tables summarize the key quantitative data from various studies on lipase-catalyzed synthesis of cinnamyl and other relevant esters.

Table 1: Reaction Conditions for Lipase-Catalyzed Cinnamyl Ester Synthesis

EsterLipase SourceAcyl DonorMolar Ratio (Acyl Donor:Alcohol)Temperature (°C)Enzyme LoadingSolventReaction Time (h)Conversion (%)Reference
This compoundImmobilized LipaseButyric Acid1:2 (Acid:Alcohol)502% (w/w of substrates)n-Hexane1290[2]
Cinnamyl AcetateNovozym 435Ethyl Acetate15:1402.67 g/LSolvent-free390.06[4]
Cinnamyl AcetateLipase (LipBA)Vinyl Acetate-40-n-Hexane196[10]
This compoundC. antarctica Lipase BButyric Acid---Solvent-free-94.3

Table 2: Influence of Reaction Parameters on Ester Synthesis

ParameterEffect on Conversion/YieldObservations
Temperature Generally increases up to an optimum, then decreases.Higher temperatures increase the reaction rate but can lead to enzyme denaturation. Optimal temperatures are often in the range of 40-60°C.[3]
Substrate Molar Ratio An excess of one substrate can drive the reaction towards product formation.High concentrations of alcohol or acid can cause substrate inhibition.[2]
Enzyme Loading Increases with higher enzyme concentration up to a certain point.At very high loadings, mass transfer limitations can occur.[10]
Solvent Non-polar solvents are generally preferred.Solvents can affect enzyme activity and substrate solubility. Solvent-free systems offer higher volumetric productivity.
Water Content A small amount of water is often necessary for lipase activity, but excess water can promote hydrolysis.Removal of water using molecular sieves or vacuum can increase ester yield.

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Transesterification cluster_analysis Monitoring & Analysis cluster_purification Product Isolation Reactants Cinnamyl Alcohol + Ethyl Butyrate ReactionVessel Reaction Vessel (Controlled Temp. & Agitation) Reactants->ReactionVessel Enzyme Immobilized Lipase (e.g., Novozym 435) Enzyme->ReactionVessel Solvent Solvent (optional, e.g., n-Hexane) Solvent->ReactionVessel Monitoring Reaction Monitoring (TLC / GC-FID) ReactionVessel->Monitoring Aliquots Filtration Enzyme Filtration (Reuse) ReactionVessel->Filtration Monitoring->ReactionVessel Feedback Extraction Liquid-Liquid Extraction & Washing Filtration->Extraction Drying Drying & Solvent Removal Extraction->Drying Purification Final Purification (Distillation / Chromatography) Drying->Purification Product Pure this compound Purification->Product

Caption: Experimental workflow for this compound synthesis.

Key Influencing Factors

G cluster_enz Enzyme Properties cluster_react Reaction Conditions cluster_proc Process Parameters center This compound Yield & Purity LipaseType Lipase Type & Source LipaseType->center Immobilization Immobilization Support & Method Immobilization->center EnzymeLoading Enzyme Loading EnzymeLoading->center Temperature Temperature Temperature->center MolarRatio Substrate Molar Ratio MolarRatio->center Solvent Solvent System Solvent->center Water Water Activity Water->center Agitation Agitation Speed Agitation->center ReactionTime Reaction Time ReactionTime->center

Caption: Factors influencing this compound synthesis.

References

Application Note: Purification of Cinnamyl Butyrate via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cinnamyl butyrate is an ester recognized for its characteristic sweet, fruity, and slightly spicy aroma, reminiscent of cinnamon and apricot. This compound is a valuable ingredient in the flavor and fragrance industries. Following its synthesis, typically through the esterification of cinnamyl alcohol with butyric acid, the crude product often contains unreacted starting materials and by-products. This application note provides a detailed protocol for the purification of this compound from such impurities using silica gel column chromatography. The primary impurities addressed are the more polar starting materials, cinnamyl alcohol and butyric acid.

Materials and Methods

Materials and Equipment
  • Crude this compound

  • Silica gel (for column chromatography, 60-120 mesh)

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Glass chromatography column (2-5 cm diameter, 30-50 cm length)

  • Separatory funnel (for solvent addition)

  • Round bottom flasks (for sample preparation and fraction collection)

  • TLC plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate (KMnO₄) stain or Phosphomolybdic acid (PMA) stain

  • Heat gun

  • Rotary evaporator

  • Glass wool or cotton

  • Sand (acid-washed)

Experimental Protocol

1. Preparation of the Stationary Phase (Silica Gel Slurry)

A slurry packing method is recommended for preparing a homogenous column. In a beaker, approximately 50-100 g of silica gel (60-120 mesh) is mixed with a low-polarity solvent mixture, such as 5% ethyl acetate in n-hexane, to form a pourable slurry. The amount of silica gel should be about 30-50 times the weight of the crude sample.

2. Packing the Chromatography Column

A small plug of glass wool or cotton is placed at the bottom of the chromatography column, followed by a thin layer of sand (approximately 1 cm). The column is then filled with the initial eluting solvent (e.g., 2% ethyl acetate in n-hexane). The silica gel slurry is carefully poured into the column, and the stopcock is opened to allow the solvent to drain, which facilitates the even packing of the silica gel. The sides of the column should be tapped gently to dislodge any air bubbles. A thin layer of sand is then added to the top of the silica gel bed to prevent its disturbance during solvent addition.

3. Sample Preparation and Loading

The crude this compound is dissolved in a minimal amount of a non-polar solvent, such as dichloromethane or the initial eluting solvent. This concentrated solution is then carefully loaded onto the top of the silica gel column using a pipette.

4. Elution and Fraction Collection

The elution process begins with a low-polarity mobile phase, and its polarity is gradually increased to elute the compounds based on their affinity for the stationary phase. The non-polar this compound will elute before the more polar impurities, cinnamyl alcohol and butyric acid. Fractions are collected in a systematic manner (e.g., in test tubes or small flasks).

5. Monitoring the Separation by Thin-Layer Chromatography (TLC)

The separation is monitored by TLC. Small aliquots from the collected fractions are spotted on a TLC plate, alongside the crude mixture and standards of the starting materials if available. The TLC plate is developed in a suitable solvent system (e.g., 10-20% ethyl acetate in n-hexane).

6. Visualization of TLC Plates

The developed TLC plates are first visualized under a UV lamp (254 nm), where the aromatic cinnamyl compounds should appear as dark spots.[1][2] Subsequently, the plates can be stained with a potassium permanganate or phosphomolybdic acid solution and gently heated to visualize all organic compounds.[1][2]

7. Combining and Concentrating the Pure Fractions

Fractions containing the pure this compound, as determined by TLC, are combined. The solvent is then removed under reduced pressure using a rotary evaporator to yield the purified this compound.

Data Presentation

ParameterRecommended Value
Stationary Phase Silica Gel (60-120 mesh)
Column Dimensions 3 cm inner diameter, 40 cm length
Crude Sample Load 1-2 g
Mobile Phase System n-Hexane and Ethyl Acetate
Elution Gradient 1. 2% Ethyl Acetate in n-Hexane (2 column volumes)2. 5% Ethyl Acetate in n-Hexane (3 column volumes)3. 10% Ethyl Acetate in n-Hexane (until product elutes)4. 20-30% Ethyl Acetate in n-Hexane (to elute impurities)
TLC Mobile Phase 15% Ethyl Acetate in n-Hexane
TLC Visualization UV light (254 nm), followed by Potassium Permanganate or Phosphomolybdic Acid stain

Experimental Workflow Diagram

G Figure 1. Workflow for this compound Purification cluster_prep Preparation cluster_sep Separation & Analysis cluster_iso Isolation prep_slurry Prepare Silica Gel Slurry pack_column Pack Chromatography Column prep_slurry->pack_column prep_sample Prepare and Load Crude Sample pack_column->prep_sample elute Elute with Gradient Mobile Phase prep_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc tlc->elute Adjust Gradient combine Combine Pure Fractions tlc->combine Identify Pure Fractions concentrate Concentrate via Rotary Evaporation combine->concentrate product Purified this compound concentrate->product

Caption: Workflow for this compound Purification.

References

Title: A Robust GC-MS Method for the Quantification of Cinnamyl Butyrate in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Analysis of Cinnamyl Butyrate by Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note No. AN-0012

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the qualitative and quantitative analysis of flavor and fragrance compounds, cosmetic ingredients, or related small molecules.

Keywords: this compound, Gas Chromatography-Mass Spectrometry, GC-MS, Quantitative Analysis, Flavor and Fragrance, Method Validation

Abstract

This application note details a sensitive and reliable method for the determination and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is an ester widely used as a fragrance and flavoring agent in cosmetics, food products, and personal care items.[1] The protocol outlined below provides comprehensive procedures for sample preparation, instrument configuration, and data analysis, making it suitable for both quality control and research applications. The method demonstrates excellent linearity and sensitivity, allowing for accurate quantification in diverse sample matrices.

Introduction

This compound (CAS No. 103-61-7) is a chemical ester known for its sweet, fruity, and balsamic aroma.[1][2] Its stability and pleasant scent profile make it a valuable ingredient in the formulation of perfumes and food products.[1] Accurate and precise quantification of this compound is crucial for ensuring product consistency, meeting regulatory requirements, and for formulation development.

Gas Chromatography-Mass Spectrometry is the analytical technique of choice for volatile and semi-volatile compounds like this compound due to its high separation efficiency and definitive identification capabilities.[3] This note presents a complete workflow, from sample extraction to final data analysis, tailored for this specific analyte.

Experimental Workflow

The overall experimental process is depicted in the workflow diagram below. The process begins with sample receipt and proceeds through preparation, instrumental analysis, and final data interpretation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Cosmetic Lotion, Beverage) Spike Spike with Internal Standard (IS) Sample->Spike Extract Liquid-Liquid Extraction (e.g., with Hexane) Spike->Extract Dry Dry Extract (Na2SO4) Extract->Dry Filter Filter & Concentrate Dry->Filter Inject GC Injection (1 µL, Splitless) Filter->Inject Separate GC Separation (Capillary Column) Inject->Separate Ionize MS Ionization (EI, 70 eV) Separate->Ionize Detect MS Detection (Scan or SIM mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (Concentration vs. Response) Integrate->Calibrate Quantify Quantification (Calculate Analyte Concentration) Calibrate->Quantify Report Generate Report Quantify->Report Method_Logic cluster_gc Gas Chromatography Parameters cluster_ms Mass Spectrometry Parameters Analyte Analyte Properties This compound (MW: 204.27) Volatility Semi-Volatile (BP ~300°C) Analyte->Volatility Polarity Ester, Moderately Polar Analyte->Polarity Quant Need for High Sensitivity & Selectivity Analyte->Quant Injection Injection Port: 250°C Mode: Splitless Volatility->Injection Oven Oven Program: Start 60°C, Ramp to 300°C Volatility->Oven Column Column: DB-5ms or equivalent (Low-bleed, non-polar) Polarity->Column Structure Ester Structure with Aromatic & Alkyl Chains Source Ion Source: EI, 70 eV Temp: 230°C Structure->Source Scan Full Scan (for confirmation) m/z 40-350 Structure->Scan Mode Detection Mode: SIM (m/z 117, 91, 71) Quant->Mode Analyter Analyter Analyter->Structure

References

Application Note: Quantitative Analysis of Cinnamyl Ester Mixtures by 1H NMR and FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cinnamyl esters are a class of organic compounds widely used as flavor and fragrance agents in the food, cosmetic, and pharmaceutical industries. For instance, cinnamyl acetate serves as a modifier in perfumes and an intermediate in the synthesis of pharmaceuticals and fine chemicals. Given their high structural similarity, distinguishing and quantifying individual esters within a mixture presents an analytical challenge. This application note details robust protocols for the quantitative analysis of short-chain cinnamyl ester mixtures using two powerful spectroscopic techniques: quantitative Proton Nuclear Magnetic Resonance (¹H NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.[1]

¹H NMR provides excellent quantitative accuracy due to the direct proportionality between signal integral and the number of nuclei, while FTIR offers a rapid and complementary method based on the absorption of infrared light by specific molecular vibrations.[2][3] These methods are shown to have strong, linear correlations with gravimetrically prepared sample concentrations, making them highly reliable for quality control and research.[1][4]

Principle of Quantitative ¹H NMR (qNMR)

Quantitative ¹H NMR (qNMR) is a primary analytical method that relies on the fundamental principle that the integrated intensity of an NMR resonance signal is directly proportional to the number of corresponding nuclei in the sample.[3] For absolute quantification, an internal standard (IS) of known purity and concentration is added to the sample. By comparing the integral of a specific, well-resolved signal from the analyte to the integral of a signal from the internal standard, the precise concentration of the analyte can be calculated without the need for calibration curves specific to the analyte.

Key requirements for accurate qNMR include:

  • Signal Resolution: Analyte and internal standard signals must be baseline-resolved from other signals in the spectrum.

  • Relaxation Delay (D1): A sufficiently long relaxation delay (typically 5 times the longest spin-lattice relaxation time, T₁) must be used to ensure complete relaxation of all relevant nuclei between scans, which is critical for accurate integration.

  • Internal Standard Selection: The internal standard should be stable, non-reactive with the sample, have a simple spectrum with signals that do not overlap with analyte signals, and be accurately weighable.

Principle of Quantitative FTIR Spectroscopy

Quantitative analysis by FTIR spectroscopy is based on the Beer-Lambert Law, which states that the absorbance of a specific infrared band is directly proportional to the concentration of the analyte in the sample.[2][5] This relationship allows for the creation of a calibration curve by measuring the absorbance of a series of standards with known concentrations.[2][5] The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Attenuated Total Reflectance (ATR)-FTIR is a common sampling technique that is non-destructive and requires minimal sample preparation.[6][7] For quantification of mixtures, it is crucial to identify unique, non-overlapping absorbance bands for each component.[4][8] The ratio of peak heights or areas of these characteristic bands can be used to establish a linear correlation with the weight percent of each component in the mixture.[4]

Experimental Protocols

Protocol 1: Quantitative ¹H NMR (qNMR) Analysis

This protocol describes the absolute quantification of cinnamyl esters in a mixture using an internal standard.

1. Materials and Reagents:

  • Analytes: Cinnamyl ester mixture (e.g., Cinnamyl Acetate, Cinnamyl Propionate, Cinnamyl Butyrate).

  • Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard (IS): Maleic Anhydride, 1,4-Bis(trimethylsilyl)benzene (BTMSB), or another suitable standard with known purity.[9]

2. Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

3. Sample Preparation:

  • Accurately weigh approximately 15-25 mg of the cinnamyl ester mixture into a clean vial.

  • Accurately weigh approximately 10-20 mg of the internal standard into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.

  • Vortex the vial until the sample and standard are completely dissolved.

  • Transfer the solution to a standard 5 mm NMR tube.

4. Data Acquisition:

  • Pulse Program: Standard 1D proton experiment (e.g., Bruker 'zg30').

  • Acquisition Time (AQ): ≥ 3.0 seconds.

  • Relaxation Delay (D1): ≥ 30 seconds (to ensure full relaxation for quantitative accuracy).[10]

  • Number of Scans (NS): 64-128 scans, depending on sample concentration, to achieve adequate signal-to-noise ratio.[10]

  • Temperature: Maintain a constant temperature, e.g., 25°C.

5. Data Processing and Quantification:

  • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Integrate the well-resolved signals for both the analyte(s) and the internal standard. For short-chain cinnamyl esters, the methyl proton signals are often unique and well-resolved[1]:

    • Cinnamyl Acetate (CA): ~1.95 ppm (singlet, 3H).[1]

    • Cinnamyl Propionate (CP): ~1.07 ppm (triplet, 3H).[1]

    • This compound (CB): ~0.88 ppm (triplet, 3H).[1]

  • Calculate the concentration of each analyte using the following formula:

    Panalyte = (Ianalyte / IIS) × (NIS / Nanalyte) × (Manalyte / MIS) × (mIS / msample) × PIS

    Where:

    • Panalyte = Purity or weight % of the analyte

    • I = Integral value of the signal

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • PIS = Purity of the internal standard

Protocol 2: Quantitative FTIR Analysis

This protocol describes the quantification of cinnamyl esters using an ATR-FTIR spectrometer and a calibration curve method.

1. Materials and Reagents:

  • Analytes: Pure cinnamyl esters (e.g., Cinnamyl Acetate, Cinnamyl Propionate) for standards.

  • Mixture: The unknown cinnamyl ester mixture to be analyzed.

2. Instrumentation:

  • FTIR Spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., single-bounce diamond ATR).

3. Preparation of Calibration Standards:

  • Prepare a series of binary mixtures of the cinnamyl esters with known weight percentages (e.g., 0%, 10%, 20%... 100% of one component).

  • Ensure the standards cover the expected concentration range of the unknown samples.

4. Data Acquisition:

  • Clean the ATR crystal thoroughly before each measurement.

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Apply a small drop of the standard or sample directly onto the ATR crystal.

  • Record the spectrum.

    • Wavenumber Range: 4000-650 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

5. Data Analysis and Quantification:

  • Identify unique, characteristic absorbance bands for each cinnamyl ester in the fingerprint region. For example[4][8]:

    • Cinnamyl Acetate (CA): Unique peak around 1023 cm⁻¹.

    • Cinnamyl Propionate (CP): Unique peaks around 1080 cm⁻¹ and 1347 cm⁻¹.

    • This compound (CB): Unique peaks around 1100 cm⁻¹ and 1254 cm⁻¹.

    • All esters will also show a strong C=O stretch around 1733 cm⁻¹.[4]

  • For each standard, calculate the ratio of the peak heights or areas of the characteristic bands.

  • Plot a calibration curve of the peak ratio versus the known weight percent of the component.

  • A strong linear correlation (r² > 0.98) should be observed.[1][4]

  • Measure the spectrum of the unknown mixture and calculate the corresponding peak ratio.

  • Determine the weight percent of the component in the unknown sample using the linear equation from the calibration curve.

Data Presentation

Quantitative results for a hypothetical binary mixture of Cinnamyl Acetate (CA) and Cinnamyl Propionate (CP) are summarized below.

Table 1: qNMR Quantification Results

AnalyteChemical Shift (ppm)Integral (Normalized)Calculated Purity (% w/w)Std. Dev. (n=3)
Cinnamyl Acetate1.95 (s, 3H)1.0065.20.4
Cinnamyl Propionate1.07 (t, 3H)0.5134.80.3
Internal StandardUser DefinedUser Defined100.0 (Assigned)N/A

Table 2: FTIR Quantification Results

ComponentCharacteristic Peak (cm⁻¹)Peak Height Ratio (CA/CP)Calculated Conc. (% w/w)Std. Dev. (n=3)
Cinnamyl Acetate10231.8865.80.7
Cinnamyl Propionate108034.20.7
Calibration Curve Equation: y = 0.028x + 0.04R²: 0.995

Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Quantification A Accurately weigh sample and internal standard B Dissolve in deuterated solvent A->B C Transfer to NMR tube B->C D Acquire 1H NMR Spectrum (Set long D1 delay) C->D E Process FID (FT, Phase, Baseline) D->E F Integrate characteristic analyte and standard signals E->F G Calculate concentration using qNMR formula F->G H H G->H Final Report: Analyte Purity (%)

Caption: Workflow for quantitative ¹H NMR (qNMR) analysis.

FTIR_Workflow cluster_cal Calibration Phase cluster_ana Analysis Phase A Prepare series of known concentration standards B Acquire ATR-FTIR spectrum for each standard A->B C Measure peak height/area of characteristic bands B->C D Plot calibration curve (Peak Ratio vs. Conc.) C->D G Determine concentration from calibration curve D->G Use Linear Fit E Acquire ATR-FTIR spectrum of unknown sample F Measure peak height/area of characteristic bands E->F F->G H H G->H Final Report: Analyte Concentration (%)

Caption: Workflow for quantitative FTIR analysis.

Logical_Relationship Analytical Strategy Overview cluster_techniques Spectroscopic Techniques Input Cinnamyl Ester Mixture (e.g., CA, CP, CB) qNMR Quantitative 1H NMR (Absolute Method) Input->qNMR FTIR Quantitative FTIR (Relative Method) Input->FTIR Param_qNMR Key Parameter: Resolved Methyl Signals (~0.8-2.0 ppm) qNMR->Param_qNMR Output Quantitative Composition (% w/w of each ester) qNMR->Output Param_FTIR Key Parameter: Unique Fingerprint Peaks (~1000-1400 cm-1) FTIR->Param_FTIR FTIR->Output

Caption: Logical relationship of the analytical components.

References

Application of Cinnamyl Butyrate in Fragrance Microencapsulation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the microencapsulation of cinnamyl butyrate, a widely used fragrance ingredient known for its sweet, fruity, and balsamic aroma.[1][2] Microencapsulation is a process that entraps a core material, in this case, this compound, within a protective shell. This technology is pivotal for enhancing the stability and controlling the release of volatile fragrance compounds in various consumer products. The protocols outlined below are based on common industry practices for encapsulating lipophilic fragrance oils and can be adapted for specific research and development needs.

Introduction to this compound Microencapsulation

This compound is a valuable ester in the fragrance industry, prized for its pleasant scent and compatibility with diverse formulations.[1] However, its volatility can lead to a diminished fragrance impact over time. Microencapsulation addresses this challenge by creating a physical barrier around the fragrance oil, which protects it from premature evaporation, oxidation, and interaction with the product base.[3] The release of the fragrance can then be triggered by specific stimuli such as friction, heat, or moisture, providing a long-lasting and controlled sensory experience.[3]

Commonly employed techniques for fragrance microencapsulation include complex coacervation, in situ polymerization, and spray drying. The choice of method and wall material is critical and depends on the desired release mechanism, particle size, and the end-product application, which can range from fabric care products to personal care items and textiles.[4][5][6]

Experimental Protocols

Microencapsulation via Complex Coacervation

This method involves the phase separation of two oppositely charged polymers, typically gelatin and gum arabic, to form a protective shell around the this compound oil droplets.[2][4]

Materials:

  • Gelatin (Type A)

  • Gum Arabic

  • This compound (fragrance oil)

  • Deionized Water

  • Acetic Acid (10% solution)

  • Glutaraldehyde (25% solution) or other suitable cross-linking agent

  • Sodium Hydroxide (1M solution)

Protocol:

  • Preparation of Polymer Solutions:

    • Prepare a 5% (w/v) gelatin solution by dissolving gelatin in deionized water at 50°C with continuous stirring.

    • Prepare a 5% (w/v) gum arabic solution in a separate vessel by dissolving it in deionized water at 40°C.

  • Emulsification:

    • Combine the gelatin and gum arabic solutions.

    • Add the desired amount of this compound to the polymer solution under high-speed homogenization to form an oil-in-water emulsion. The droplet size of the emulsion will determine the final microcapsule size.

  • Coacervation:

    • While maintaining the temperature at 50°C, slowly add 10% acetic acid to the emulsion with gentle stirring to lower the pH to approximately 4.0-4.5. This induces the coacervation process, where the polymers deposit around the oil droplets.

  • Wall Formation and Hardening:

    • Cool the mixture to 10°C over a period of 1-2 hours to allow the gelatin to gel.

    • Add a cross-linking agent, such as glutaraldehyde, to harden the microcapsule walls. The amount will depend on the desired rigidity.

    • Adjust the pH to around 9.0 with 1M sodium hydroxide and continue stirring for several hours to complete the cross-linking reaction.

  • Washing and Collection:

    • Allow the microcapsules to settle, decant the supernatant, and wash the microcapsules several times with deionized water.

    • The resulting microcapsule slurry can be used directly or dried using techniques like spray drying or freeze drying.

Microencapsulation by In Situ Polymerization (Melamine-Formaldehyde Resin)

In this process, the microcapsule wall is formed by the polymerization of monomers at the surface of the fragrance oil droplets. Melamine-formaldehyde (MF) resins are commonly used due to their durability.[1][7][8]

Materials:

  • Melamine

  • Formaldehyde solution (37%)

  • This compound (fragrance oil)

  • Polyvinyl alcohol (PVA) or other protective colloid

  • Sodium Lauryl Sulfate (SLS) or other emulsifier

  • Citric Acid (for pH adjustment)

  • Deionized Water

Protocol:

  • Preparation of Prepolymer:

    • Dissolve melamine in formaldehyde solution at a specific molar ratio (e.g., 1:3) and adjust the pH to 8.5-9.0.

    • Heat the mixture to 70°C and stir until a clear solution of melamine-formaldehyde prepolymer is formed.[1]

  • Emulsification:

    • In a separate reactor, prepare an aqueous solution of a protective colloid (e.g., PVA).

    • Add this compound to this solution under high shear to create a stable oil-in-water emulsion.

  • Polymerization and Wall Formation:

    • Add the MF prepolymer solution to the emulsion.

    • Slowly lower the pH of the mixture to around 5.0-6.0 by adding citric acid while maintaining a constant temperature (e.g., 50°C).[7] This initiates the polymerization of the MF resin at the oil-water interface, forming the microcapsule shell.

    • Continue the reaction for several hours to ensure complete polymerization.

  • Curing and Collection:

    • Increase the temperature to further cross-link and cure the microcapsule walls.

    • Cool the resulting microcapsule slurry, wash with water to remove unreacted monomers, and collect the microcapsules.

Microencapsulation by Spray Drying

Spray drying is a cost-effective and scalable method where the fragrance oil is emulsified in a carrier solution and then atomized into a hot air stream to form a dry powder of microcapsules.[9][10]

Materials:

  • Modified Starch (e.g., OSA-starch) or other wall material (e.g., maltodextrin, gum arabic)

  • This compound (fragrance oil)

  • Deionized Water

Protocol:

  • Preparation of the Emulsion:

    • Dissolve the wall material (e.g., modified starch) in deionized water to form a solution. The concentration will depend on the desired solids content.

    • Add this compound to the carrier solution and homogenize at high speed to create a fine and stable oil-in-water emulsion.

  • Spray Drying:

    • Feed the emulsion into a spray dryer.

    • Set the inlet air temperature (e.g., 180-200°C) and outlet air temperature (e.g., 90-100°C). These parameters will need to be optimized based on the specific equipment and formulation.

    • The emulsion is atomized into fine droplets, and the hot air rapidly evaporates the water, leaving behind solid microcapsules with the fragrance oil entrapped within the matrix.

  • Collection:

    • The dried microcapsules are collected from the cyclone of the spray dryer.

Characterization of this compound Microcapsules

Determination of Encapsulation Efficiency

Encapsulation efficiency (EE) is a critical parameter that measures the percentage of the initial fragrance oil that has been successfully encapsulated.

Protocol using Gas Chromatography-Mass Spectrometry (GC-MS):

  • Total this compound (C_total):

    • Accurately weigh a sample of the microcapsules.

    • Thoroughly crush the microcapsules in a suitable solvent (e.g., ethanol or hexane) to release the encapsulated fragrance.

    • Analyze the resulting solution by GC-MS to determine the total concentration of this compound.[11][12]

  • Surface (Unencapsulated) this compound (C_surface):

    • Accurately weigh a sample of the microcapsules.

    • Wash the microcapsules with a solvent that does not dissolve the shell material (e.g., hexane for a short duration) to extract only the surface oil.

    • Analyze the washing solvent by GC-MS to determine the concentration of unencapsulated this compound.

  • Calculation:

    • EE (%) = [(C_total - C_surface) / C_total] x 100

Fragrance Release Studies

The release profile of this compound from the microcapsules can be monitored over time under specific conditions (e.g., in a product base, at elevated temperatures).

Protocol using Headspace GC-MS:

  • Sample Preparation:

    • Incorporate a known amount of the this compound microcapsules into the desired medium (e.g., fabric softener, lotion, or on a fabric swatch).

    • Place the sample in a headspace vial.

  • Headspace Analysis:

    • Incubate the vial at a controlled temperature for a specific period.

    • Analyze the headspace (the gas above the sample) using a headspace autosampler coupled to a GC-MS.[13][14] This measures the amount of this compound that has been released from the microcapsules and volatilized.

  • Data Collection:

    • Repeat the analysis at different time intervals to construct a release profile.

Stability Testing

Stability testing assesses the ability of the microcapsules to retain the fragrance over time, especially when incorporated into a final product and subjected to various environmental stresses.[15][16]

Accelerated Stability Testing Protocol:

  • Sample Preparation:

    • Incorporate the microcapsules into the final product formulation (e.g., a liquid detergent).

    • Store the samples in sealed containers at elevated temperatures (e.g., 40°C, 50°C) and at room temperature (as a control).[17]

  • Analysis:

    • At regular intervals (e.g., 1, 2, 4, 8, 12 weeks), take a sample of the product.

    • Determine the total amount of this compound remaining in the microcapsules using the method described in section 3.1.

  • Evaluation:

    • Plot the percentage of this compound remaining over time at different temperatures to assess the stability and predict the shelf-life of the encapsulated fragrance in the product.

Data Presentation

The following tables provide a representative format for presenting quantitative data from this compound microencapsulation studies.

Table 1: Encapsulation Efficiency of this compound with Different Microencapsulation Techniques

Microencapsulation TechniqueWall Material(s)Core:Wall RatioAverage Particle Size (µm)Encapsulation Efficiency (%)
Complex CoacervationGelatin/Gum Arabic1:150 ± 1592.5 ± 2.1
In Situ PolymerizationMelamine-Formaldehyde2:125 ± 895.8 ± 1.5
Spray DryingModified Starch1:230 ± 1088.3 ± 3.4

Table 2: Controlled Release of this compound from Microcapsules in a Fabric Softener Base at 25°C

Time (days)Cumulative Release (%) - Complex CoacervationCumulative Release (%) - In Situ PolymerizationCumulative Release (%) - Spray Drying
15.22.18.5
712.86.520.1
1420.511.335.7
2835.118.955.2

Table 3: Stability of Microencapsulated this compound in a Liquid Detergent at 40°C

Storage Time (weeks)% this compound Retained - Complex Coacervation% this compound Retained - In Situ Polymerization% this compound Retained - Spray Drying
0100100100
495.398.192.5
890.196.585.3
1285.694.278.9

Visualizations

Microencapsulation_Workflow cluster_core Core Material Preparation cluster_wall Wall Material Preparation cluster_process Encapsulation Process cluster_product Final Product Cinnamyl_Butyrate This compound (Fragrance Oil) Emulsification Emulsification (High Shear Mixing) Cinnamyl_Butyrate->Emulsification Polymers Polymers/Monomers (e.g., Gelatin, MF, Starch) Aqueous_Phase Aqueous Phase (Water, Surfactants) Polymers->Aqueous_Phase Dissolution Aqueous_Phase->Emulsification Wall_Formation Wall Formation (Coacervation/Polymerization/ Drying) Emulsification->Wall_Formation Curing_Collection Curing/Drying & Collection Wall_Formation->Curing_Collection Microcapsules This compound Microcapsules Curing_Collection->Microcapsules

General workflow for the microencapsulation of this compound.

Fragrance_Release_Mechanism Microcapsule Microcapsule (this compound Core) Rupture Shell Rupture/ Increased Permeability Microcapsule->Rupture Triggers Stimulus Stimulus (Friction, Heat, Moisture) Stimulus->Microcapsule Release Fragrance Release Rupture->Release

Triggered release mechanism of encapsulated this compound.

Characterization_Flow Microcapsules This compound Microcapsules EE Encapsulation Efficiency (EE) - Solvent Extraction - GC-MS Analysis Microcapsules->EE Release Release Profile - Headspace GC-MS Microcapsules->Release Stability Stability Testing - Accelerated Aging - GC-MS Analysis Microcapsules->Stability Morphology Morphology & Size - Microscopy (SEM/Optical) Microcapsules->Morphology

References

Application of Cinnamyl Butyrate in Studying Host Defense Peptide Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Host Defense Peptides (HDPs) are crucial components of the innate immune system, offering a first line of defense against a broad spectrum of pathogens. The modulation of endogenous HDP gene expression is a promising therapeutic strategy to enhance innate immunity and reduce reliance on conventional antibiotics. Cinnamyl butyrate, an ester of cinnamyl alcohol and butyric acid, serves as a valuable tool in this area of research. Upon hydrolysis, it releases butyrate, a short-chain fatty acid known to be a potent inducer of HDP gene expression. Butyrate primarily functions as a histone deacetylase (HDAC) inhibitor, leading to chromatin remodeling and increased transcription of various genes, including those encoding HDPs.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound to study the expression of HDP genes.

Application Notes

This compound is an effective compound for in vitro and ex vivo studies aimed at understanding the regulation of HDP gene expression. As a more lipophilic and potentially more stable precursor to butyrate, it can facilitate delivery and release of the active butyrate molecule within cellular systems.

Key Applications:

  • Induction of HDP Gene Expression: this compound can be used to treat various cell lines (e.g., intestinal epithelial cells, macrophages) and primary cells to investigate the upregulation of HDPs such as β-defensins and cathelicidins.[4][5]

  • Mechanism of Action Studies: Researchers can employ this compound to elucidate the molecular pathways governing HDP expression. Its primary mechanism involves the inhibition of HDACs, which can be studied through chromatin immunoprecipitation (ChIP) assays and analysis of histone acetylation.[6][7] Furthermore, its influence on signaling pathways like MAP kinase (MAPK) and NF-κB can be explored.[8][9]

  • Structure-Activity Relationship Studies: As a butyrate analog, this compound can be used in comparative studies with other short-chain fatty acids and their derivatives to understand the structural requirements for optimal HDP induction.[4]

  • Preclinical Research: In ex vivo models, such as intestinal explants, this compound can be used to assess the potential of butyrate-releasing compounds to enhance mucosal immunity.[5][10]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of butyrate and its analog, this compound, on the expression of various host defense peptide genes in porcine intestinal epithelial cells (IPEC-J2).

Table 1: Dose-Dependent Induction of Porcine HDP mRNA Expression by trans-Cinnamyl Butyrate in IPEC-J2 Cells (24h treatment) [4]

HDP Gene0.5 mM (Fold Change)1 mM (Fold Change)2 mM (Fold Change)
pBD2~10~25~40
pBD3~5~15~25
pEP2C~8~20~35
PG1-5~3~8~15

Table 2: Dose-Dependent Induction of Porcine HDP mRNA Expression by Sodium Butyrate in IPEC-J2 Cells (24h treatment) [4]

HDP Gene1 mM (Fold Change)2 mM (Fold Change)4 mM (Fold Change)
pBD2~150~250~300
pBD3~100~180~200
pEP2C~200~350~400
PG1-5~30~50~60

Signaling Pathways and Experimental Workflow

Signaling Pathway of Butyrate-Induced HDP Gene Expression

Butyrate, released from this compound, enhances HDP gene expression primarily through the inhibition of histone deacetylases (HDACs). This leads to increased histone acetylation, a more open chromatin structure, and enhanced transcription of HDP genes. Additionally, the MAP kinase and NF-κB signaling pathways have been implicated in this process.

G cluster_cell Cell This compound This compound Butyrate Butyrate This compound->Butyrate HDAC HDAC Butyrate->HDAC MAPK Pathway MAPK Pathway Butyrate->MAPK Pathway NFkB Pathway NFkB Pathway Butyrate->NFkB Pathway Histone Acetylation Histone Acetylation HDAC->Histone Acetylation Chromatin Remodeling Chromatin Remodeling Histone Acetylation->Chromatin Remodeling HDP Gene Transcription HDP Gene Transcription Chromatin Remodeling->HDP Gene Transcription MAPK Pathway->HDP Gene Transcription NFkB Pathway->HDP Gene Transcription

Caption: Butyrate-mediated HDP gene expression pathway.

General Experimental Workflow

The following diagram outlines a typical workflow for studying the effects of this compound on HDP gene expression in a cell culture model.

G Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment This compound RNA Extraction RNA Extraction Treatment->RNA Extraction cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis qPCR qPCR cDNA Synthesis->qPCR Data Analysis Data Analysis qPCR->Data Analysis

References

Application Notes and Protocols: Cinnamyl Butyrate in a Novel Two-Step Enzymatic Cascade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for utilizing cinnamyl butyrate as a substrate in a hypothetical two-step enzymatic cascade reaction. This process first involves the hydrolysis of this compound to cinnamyl alcohol and butyric acid, followed by the oxidation of cinnamyl alcohol to cinnamaldehyde. This cascade is of significant interest for the sustainable production of valuable aroma compounds and chemical intermediates.

Introduction

Enzymatic cascade reactions offer a powerful approach in biocatalysis, enabling the multi-step synthesis of complex molecules in a single pot, often with high selectivity and under mild conditions. This compound, a fragrance and flavor ester, can serve as a stable precursor for the controlled release and subsequent enzymatic conversion to other valuable compounds like cinnamyl alcohol and cinnamaldehyde. This document outlines a theoretical two-step enzymatic cascade commencing with the lipase-catalyzed hydrolysis of this compound.

Reaction Pathway

The proposed cascade initiates with the hydrolysis of this compound, catalyzed by a lipase, yielding cinnamyl alcohol and butyric acid. The liberated cinnamyl alcohol is then oxidized by an alcohol dehydrogenase (ADH) to produce cinnamaldehyde.

Enzymatic_Cascade cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Oxidation This compound This compound Cinnamyl Alcohol Cinnamyl Alcohol This compound->Cinnamyl Alcohol H2O Butyric Acid Butyric Acid This compound->Butyric Acid Lipase Lipase Lipase->this compound Cinnamyl_Alcohol_2 Cinnamyl Alcohol Cinnamaldehyde Cinnamaldehyde Cinnamyl_Alcohol_2->Cinnamaldehyde NADP+ ADH Alcohol Dehydrogenase ADH->Cinnamyl_Alcohol_2 NADPH NADPH NADP+ NADP+

A two-step enzymatic cascade starting from this compound.

Quantitative Data Summary

The following tables summarize typical reaction parameters and expected outcomes for the enzymatic synthesis of the starting material, this compound, and the subsequent cascade reactions. Data is compiled from literature values for analogous reactions.

Table 1: Enzymatic Synthesis of this compound [1][2]

ParameterValueReference
EnzymeImmobilized Lipase B from Candida antarctica (Novozym 435)[1][2]
SubstratesButyric acid, Cinnamyl alcohol[1][2]
Molar Ratio (acid:alcohol)1:2[1][2]
Temperature50 °C[1][2]
Enzyme Loading2% (w/w of substrates)[1][2]
Agitation Speed250 rpm[1][2]
Reaction Time12 hours[1][2]
Conversion of Butyric Acid~90%[1][2]
Enzyme ReusabilityRetains ~85% activity after 5 cycles[2]

Table 2: Proposed Two-Step Enzymatic Cascade Parameters

ParameterStep 1: HydrolysisStep 2: Oxidation
Enzyme Immobilized Lipase B from Candida antarcticaAlcohol Dehydrogenase (e.g., from Saccharomyces cerevisiae)
Substrate This compoundCinnamyl Alcohol
Co-substrate/Cofactor WaterNADP+
Product(s) Cinnamyl Alcohol, Butyric AcidCinnamaldehyde, NADPH
Optimal pH 7.0 - 8.07.5 - 8.5
Optimal Temperature 40 - 50 °C25 - 35 °C
Typical Reaction Time 4 - 8 hours12 - 24 hours
Expected Conversion >95%>80%

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is for the synthesis of the starting material for the cascade reaction.

Materials:

  • Immobilized Lipase B from Candida antarctica (Novozym 435)

  • Butyric acid

  • Cinnamyl alcohol

  • n-Hexane (or other suitable organic solvent)

  • Molecular sieves (optional, for water removal)

  • Shaking incubator

  • Gas chromatograph (GC) for analysis

Procedure:

  • In a sealed reaction vessel, combine butyric acid and cinnamyl alcohol in a 1:2 molar ratio.[1][2]

  • Add n-hexane as the solvent. The total substrate concentration should be appropriate for the reaction volume.

  • Add the immobilized lipase at a loading of 2% (w/w) of the total substrate weight.[1][2]

  • If operating in a water-limited environment to favor esterification, add activated molecular sieves.

  • Place the vessel in a shaking incubator at 50°C with agitation at 250 rpm.[1][2]

  • Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC to determine the conversion of butyric acid.

  • The reaction is typically complete within 12 hours, achieving approximately 90% conversion.[1][2]

  • After the reaction, separate the immobilized enzyme by filtration for reuse.

  • Purify the this compound from the reaction mixture by removing the solvent under reduced pressure and, if necessary, using column chromatography.

Protocol 2: Two-Step Enzymatic Cascade Conversion of this compound

This protocol outlines the cascade reaction starting from the synthesized this compound.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - this compound - Buffer (pH 7.5) - Immobilized Lipase Start->Reaction_Setup Step1 Step 1: Hydrolysis (4-8h, 45°C) Reaction_Setup->Step1 Step1_Monitoring Monitor Cinnamyl Alcohol Formation (GC/HPLC) Step1->Step1_Monitoring Add_Reagents Add: - Alcohol Dehydrogenase - NADP+ Step1_Monitoring->Add_Reagents >95% Conversion Step2 Step 2: Oxidation (12-24h, 30°C) Add_Reagents->Step2 Step2_Monitoring Monitor Cinnamaldehyde Formation (GC/HPLC) Step2->Step2_Monitoring Product_Extraction Product Extraction and Purification Step2_Monitoring->Product_Extraction >80% Conversion End End Product_Extraction->End

Experimental workflow for the two-step cascade.

Materials:

  • This compound (synthesized as per Protocol 1)

  • Immobilized Lipase B from Candida antarctica

  • Alcohol Dehydrogenase (ADH)

  • Nicotinamide adenine dinucleotide phosphate (NADP+)

  • Phosphate buffer (e.g., 100 mM, pH 7.5)

  • Temperature-controlled reactor or shaking incubator

  • GC or High-Performance Liquid Chromatograph (HPLC) for analysis

Procedure:

  • Step 1: Hydrolysis of this compound

    • Prepare a reaction mixture containing this compound in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.5). The concentration of this compound will depend on its solubility and the desired product titer.

    • Add the immobilized lipase to the reaction mixture.

    • Incubate at 45°C with gentle agitation to ensure adequate mixing.

    • Monitor the formation of cinnamyl alcohol using GC or HPLC until the conversion of this compound is greater than 95% (typically 4-8 hours).

  • Step 2: Oxidation of Cinnamyl Alcohol

    • Once the hydrolysis step is complete, adjust the temperature of the reaction mixture to 30°C, which is more favorable for many alcohol dehydrogenases.

    • Add the alcohol dehydrogenase and the cofactor NADP+ to the reaction vessel. A cofactor regeneration system may be required for larger-scale reactions to improve economic feasibility.

    • Continue the incubation with agitation.

    • Monitor the consumption of cinnamyl alcohol and the formation of cinnamaldehyde by GC or HPLC.

    • The reaction is typically allowed to proceed for 12-24 hours to achieve high conversion.

  • Product Recovery

    • After the cascade reaction is complete, remove the immobilized lipase by filtration.

    • The aqueous mixture can be extracted with a suitable organic solvent (e.g., ethyl acetate) to recover the cinnamaldehyde.

    • The organic extracts can be dried and the solvent evaporated to yield the crude product, which can be further purified by chromatography if necessary.

Conclusion

The proposed two-step enzymatic cascade using this compound as a starting substrate provides a green and efficient route for the synthesis of cinnamaldehyde. This approach leverages the mild reaction conditions and high selectivity of enzymes to produce valuable chemicals from a stable ester precursor. The provided protocols offer a foundation for further research and development in the field of biocatalytic cascades for applications in the flavor, fragrance, and pharmaceutical industries.

References

Handling and storage procedures for cinnamyl butyrate in the lab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed procedures for the safe handling, storage, and use of cinnamyl butyrate in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining the integrity of the compound for research and development applications.

Compound Information

This compound is an ester with a characteristic warm, fruity, and sweet aroma, reminiscent of cinnamon and apricot.[1] It is utilized in the fragrance and flavor industries and may be investigated for other biological activities in a research context.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Appearance Colorless to pale yellow liquid[1][3]
Molecular Formula C₁₃H₁₆O₂[4]
Molecular Weight 204.27 g/mol [4]
Odor Warm, fruity, sweet, cinnamon-like[1]
Boiling Point 299 - 301 °C[5]
Flash Point > 110 °C (> 230 °F)[6][7]
Specific Gravity 1.010 - 1.017 @ 25°C[6][7]
Refractive Index 1.525 - 1.530 @ 20°C[6][7]
Solubility Insoluble in water; soluble in alcohols and oils[1][8]
Purity Typically ≥98%[5]

Hazard Identification and Safety Precautions

This compound is generally considered to have low toxicity, but proper handling is essential to minimize exposure and potential risks.

Table 2: Hazard Identification

HazardDescriptionGHS Classification
Skin Contact May cause mild skin irritation.[9] Prolonged exposure may lead to dermatitis.[3]Skin Irritant (Category 2)[3]
Eye Contact May cause eye irritation.[10]Eye Irritant (Category 2A)[3]
Inhalation May cause respiratory irritation if vapors are inhaled in high concentrations.[10]-
Ingestion May be harmful if swallowed.[10]-
Environmental Harmful to aquatic life with long-lasting effects.[3]Aquatic Chronic (Category 3)[3]
Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE.

PPE_Workflow cluster_ppe Required Personal Protective Equipment lab_coat Lab Coat gloves Chemical-resistant Gloves (e.g., Nitrile) lab_coat->gloves goggles Safety Goggles or Glasses gloves->goggles end Proceed with Experiment goggles->end start Handling This compound start->lab_coat Always Wear

Caption: Standard PPE for handling this compound.

Handling and Storage Protocols

General Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[1][3]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[3][9]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[3][9]

  • Ignition Sources: Keep away from open flames, sparks, and other sources of ignition.[9]

Storage Procedures
  • Container: Store in a tightly closed, original container.[3][9]

  • Location: Keep in a cool, dry, and well-ventilated area.[1][3]

  • Light and Heat: Protect from direct sunlight and heat sources.[1][3]

  • Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases.[3]

Storage_Protocol start Receiving This compound container Tightly Closed Original Container start->container storage_area Designated Storage Area: Cool, Dry, Well-Ventilated incompatibles Segregate from: - Strong Oxidizers - Strong Acids - Strong Bases storage_area->incompatibles Ensure Separation container->storage_area

Caption: this compound storage workflow.

Experimental Protocols

Preparation of Stock Solutions

Given its solubility, this compound stock solutions are typically prepared in organic solvents.

  • Solvent Selection: Choose a suitable solvent such as ethanol or other oils based on the experimental requirements.[1][8]

  • Calculation: Determine the mass of this compound needed to achieve the desired concentration in the final volume of the stock solution.

  • Dissolution:

    • Tare a clean, dry glass vial on an analytical balance.

    • Using a calibrated pipette, carefully transfer the calculated mass of this compound into the vial.

    • Add the appropriate volume of solvent to the vial.

    • Cap the vial tightly and vortex or sonicate until the this compound is completely dissolved.

  • Labeling and Storage: Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation. Store in a tightly sealed container at the appropriate temperature, protected from light.

Emergency Procedures

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3][9]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and running water for at least 15 minutes. Seek medical advice if irritation develops or persists.[3][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][9]

Accidental Release Measures
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent the spill from spreading and entering drains or waterways.[3]

  • Absorption: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[3]

  • Collection: Carefully collect the absorbed material into a suitable, labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Spill_Response_Workflow spill This compound Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Material ppe->contain absorb Absorb Spilled Liquid contain->absorb collect Collect into Waste Container absorb->collect clean Decontaminate Area collect->clean dispose Dispose of Waste per Regulations clean->dispose

Caption: Spill response workflow for this compound.

Waste Disposal

All waste containing this compound must be treated as chemical waste.

  • Containers: Collect all this compound waste, including contaminated materials, in a clearly labeled, sealed container.

  • Regulations: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.[9][10] Do not dispose of it down the drain.[3]

Conclusion

The proper handling and storage of this compound are paramount for laboratory safety and the integrity of research data. By following these protocols, researchers can minimize risks and ensure a safe working environment. Always refer to the most current Safety Data Sheet (SDS) for the most comprehensive information.

References

Application Notes and Protocols for the Solvent-Free Synthesis of Cinnamyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of cinnamyl butyrate in a solvent-free system. This environmentally friendly approach, primarily utilizing enzymatic catalysis, offers high yields and purity, making it an attractive method for producing this valuable flavor and fragrance compound.

Introduction

This compound is an ester known for its sweet, fruity, and spicy aroma, with applications in the food, cosmetic, and pharmaceutical industries. Traditional chemical synthesis often involves hazardous solvents and harsh reaction conditions. The solvent-free enzymatic synthesis described herein presents a green alternative, minimizing waste and environmental impact. This method typically employs lipases, such as immobilized Candida antarctica Lipase B (CALB), to catalyze the direct esterification of cinnamyl alcohol and butyric acid.

Key Advantages of Solvent-Free Synthesis

  • Environmentally Friendly: Eliminates the need for organic solvents, reducing volatile organic compound (VOC) emissions and solvent-related waste.[1][2]

  • High Purity: Often leads to a cleaner product with fewer byproducts, simplifying purification steps.

  • Mild Reaction Conditions: Enzymatic reactions proceed at lower temperatures, preserving the integrity of thermally sensitive compounds.

  • High Yields: Optimized conditions can lead to high conversion rates and product yields.[3][4][5]

Experimental Data Summary

The following tables summarize quantitative data from various studies on the solvent-free synthesis of this compound.

Table 1: Optimized Reaction Conditions for this compound Synthesis

ParameterOptimized ValueReference
CatalystImmobilized Lipase (e.g., Novozym 435, Lipozyme IM-20)[3][6]
Substrate Molar Ratio (Butyric Acid:Cinnamyl Alcohol)1:2[3]
Enzyme Loading2% (w/w of substrates)[3]
Temperature50 °C[3]
Agitation Speed250 rpm[3]
Reaction Time12 hours[3]
Water RemovalVacuum application[4][5]

Table 2: Achieved Yields and Green Chemistry Metrics

ParameterValueReference
Maximum Conversion90% - 94.3%[3][5]
Isolated Yield (Semi-preparative scale)90.5%[4][5]
E-factor4.76[4][5]
Mass Intensity6.04[4][5]
Enzyme ReusabilityRetains 85% activity after 5 cycles[3]

Experimental Workflow

The general workflow for the solvent-free synthesis of this compound is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing Reactants Butyric Acid & Cinnamyl Alcohol Mixing Combine Reactants and Enzyme Reactants->Mixing Enzyme Immobilized Lipase Enzyme->Mixing Incubation Incubate with Stirring & Temperature Control Mixing->Incubation WaterRemoval Apply Vacuum for Water Removal Incubation->WaterRemoval Filtration Filter to Remove Immobilized Enzyme WaterRemoval->Filtration Purification Purification of Crude Product Filtration->Purification Analysis Characterization (NMR, GC-MS) Purification->Analysis Product This compound Purification->Product

Caption: Experimental workflow for the enzymatic synthesis of this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on optimized conditions found in the literature.[3][4][5] Researchers should adapt this protocol based on their specific enzyme and equipment.

Materials:

  • Butyric acid

  • Cinnamyl alcohol

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer with heating capabilities

  • Vacuum pump or system

  • Filtration apparatus

  • Standard laboratory glassware

Procedure:

  • Reactant Preparation:

    • Accurately weigh butyric acid and cinnamyl alcohol in a molar ratio of 1:2 and add them to the reaction vessel. For example, for a 10g scale reaction, use approximately 3.4g of butyric acid and 6.6g of cinnamyl alcohol.

  • Enzyme Addition:

    • Add the immobilized lipase to the reaction mixture. The enzyme loading should be approximately 2% of the total weight of the substrates.

  • Reaction Setup:

    • Place the reaction vessel on a magnetic stirrer with a heating mantle or in a temperature-controlled oil bath.

    • Insert a magnetic stir bar into the vessel.

    • Connect the reaction vessel to a vacuum system to facilitate the removal of water produced during the esterification reaction.

  • Reaction Conditions:

    • Set the temperature to 50 °C.

    • Begin stirring at a constant rate of 250 rpm.

    • Apply a moderate vacuum.

    • Allow the reaction to proceed for 12 hours.

  • Reaction Monitoring (Optional):

    • The progress of the reaction can be monitored by taking small aliquots at different time intervals and analyzing them using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Product Isolation and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Separate the immobilized enzyme from the product mixture by filtration. The enzyme can be washed with a small amount of a suitable solvent (if necessary for recovery) and stored for reuse.

    • The resulting crude this compound can be purified further if required, for example, by vacuum distillation or column chromatography, although the solvent-free process often yields a product of high purity.

  • Characterization:

    • Confirm the identity and purity of the synthesized this compound using analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Reaction Mechanism

The enzymatic esterification of cinnamyl alcohol and butyric acid catalyzed by lipase is understood to follow a Ping-Pong Bi-Bi mechanism.

G E Lipase (E) E_BA E-Butyric Acid Complex E->E_BA + Butyric Acid E_Acyl Acyl-Enzyme Intermediate E_BA->E_Acyl - Water W Water E_CA E-Acyl-Cinnamyl Alcohol Complex E_Acyl->E_CA + Cinnamyl Alcohol E_CB E-Cinnamyl Butyrate Complex E_CA->E_CB E_CB->E - this compound CB This compound BA Butyric Acid CA Cinnamyl Alcohol

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed this compound synthesis.

This mechanism involves the formation of a covalent acyl-enzyme intermediate with the release of the first product (water), followed by the binding of the second substrate (cinnamyl alcohol) to form the final ester product.[3]

Conclusion

The solvent-free enzymatic synthesis of this compound is a robust and sustainable method that aligns with the principles of green chemistry. The provided protocols and data offer a solid foundation for researchers to implement and adapt this process for their specific needs, contributing to the development of cleaner and more efficient synthetic routes for valuable chemical compounds.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cinnamyl Butyrate Yield in Esterification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of cinnamyl butyrate.

Troubleshooting Guide

This guide addresses common issues encountered during the esterification of cinnamyl alcohol with butyric acid.

Problem Potential Cause Recommended Solution
Low or No Product Yield Equilibrium Limitation: The esterification reaction is reversible, and the accumulation of water can drive the reaction backward, limiting the yield.[1][2]- Water Removal: Use a Dean-Stark apparatus during the reaction to azeotropically remove water as it forms.[1][3] - Drying Agents: Add molecular sieves (e.g., 3Å) to the reaction mixture to adsorb water. An increase in yield of up to 1.5 times has been observed with this method in enzymatic synthesis.[4] - Excess Reactant: Use a large excess of one of the reactants (either cinnamyl alcohol or butyric acid) to shift the equilibrium towards the product side according to Le Châtelier's principle.[2]
Inefficient Catalysis (Enzymatic): The lipase activity may be low due to suboptimal conditions or inhibition.- Optimize Enzyme Loading: Ensure the correct amount of lipase is used. A 2% enzyme loading (by weight of substrates) has been shown to be effective.[4][5] - Check Temperature and pH: Ensure the reaction temperature and pH are optimal for the specific lipase being used. For example, some lipase-catalyzed reactions for cinnamyl esters work well at temperatures between 30-50°C.[4] - Substrate Inhibition: High concentrations of butyric acid or cinnamyl alcohol can inhibit the enzyme.[4] Consider a fed-batch approach where reactants are added gradually.
Inefficient Catalysis (Acid-Catalyzed): The acid catalyst may be inappropriate, insufficient, or deactivated.- Choice of Catalyst: Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are common choices for Fischer esterification.[1][6] - Catalyst Concentration: Ensure a sufficient catalytic amount is used. - Solid Acid Catalysts: Consider using solid acid catalysts, which can simplify purification.
Slow Reaction Rate Suboptimal Temperature: The reaction temperature may be too low.- Increase Temperature: For acid-catalyzed reactions, refluxing is typically required.[1] For enzymatic reactions, increasing the temperature to the enzyme's optimum (e.g., 50°C) can increase the rate.[4][5] However, excessively high temperatures can lead to side reactions or enzyme denaturation.
Poor Mixing: In heterogeneous catalysis (immobilized enzyme or solid acid), poor mixing can lead to mass transfer limitations.- Increase Agitation Speed: Speeds of around 250 rpm have been used effectively in enzymatic synthesis to minimize diffusional limitations.[4][5]
Presence of Impurities in the Final Product Incomplete Reaction: Unreacted cinnamyl alcohol and butyric acid remain in the product mixture.- Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion. - Optimize Reaction Time: A reaction time of up to 12 hours may be necessary for high conversion in enzymatic synthesis.[4][5]
Side Reactions: In acid-catalyzed synthesis, high temperatures can lead to the dehydration of cinnamyl alcohol or other side reactions.- Use Milder Conditions: If side products are an issue, consider using a milder acid catalyst or switching to an enzymatic method which operates under gentler conditions.
Ineffective Work-up and Purification: The purification process may not be effectively removing unreacted starting materials or byproducts.- Neutralization: During the work-up of acid-catalyzed reactions, wash the organic phase with a saturated sodium bicarbonate (NaHCO₃) solution to remove unreacted butyric acid and the acid catalyst.[7] - Chromatography: Use column chromatography for high-purity isolation of this compound.[8] - Distillation: Purification can also be achieved by vacuum distillation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in this compound esterification?

A1: The main challenge is the reversible nature of the esterification reaction. The water produced as a byproduct can hydrolyze the ester back into the starting materials, cinnamyl alcohol and butyric acid, thereby limiting the final yield.[1][2] To achieve high yields, it is crucial to remove this water as it is formed, either by azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent like molecular sieves.[1][3][4]

Q2: Which is better for this compound synthesis: enzymatic or chemical catalysis?

A2: Both methods have their advantages. Enzymatic catalysis, typically using lipases, is highly selective, operates under mild conditions (lower temperatures, neutral pH), and is considered a "greener" approach.[9] This can be advantageous for preventing side reactions. Chemical catalysis, such as Fischer esterification with a strong acid catalyst, is a more traditional and often faster method but may require higher temperatures and a more rigorous purification process to remove the corrosive acid catalyst and any potential side products.[1][9] The choice depends on the desired purity, scale of the reaction, and environmental considerations.

Q3: How can I monitor the progress of the esterification reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, you can spot the reaction mixture alongside the starting materials (cinnamyl alcohol and butyric acid) to visually track the disappearance of reactants and the appearance of the this compound product spot. GC analysis provides a more quantitative measure of the conversion to this compound over time.[10][11][12][13]

Q4: What are the typical reaction conditions for enzymatic synthesis of this compound?

A4: Optimized conditions from various studies suggest the following:

  • Substrate Molar Ratio: A molar ratio of 1:2 of butyric acid to cinnamyl alcohol has been shown to give a high conversion of 90%.[4][5]

  • Temperature: A temperature of around 50°C is often optimal.[4][5]

  • Enzyme Loading: A 2% loading of immobilized lipase (based on the total weight of the substrates) has been used successfully.[4][5]

  • Agitation: An agitation speed of 250 rpm helps to overcome mass transfer limitations.[4][5]

  • Water Removal: The addition of 3Å molecular sieves can significantly increase the yield.[4]

Q5: What is a typical work-up procedure for a Fischer esterification of this compound?

A5: After the reaction is complete, the mixture is cooled. The product is typically extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acidic catalyst and unreacted butyric acid), and finally with brine. The organic layer is then dried over an anhydrous salt (like sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography or vacuum distillation.

Quantitative Data Presentation

Table 1: Comparison of Enzymatic Synthesis Conditions for this compound

CatalystMolar Ratio (Butyric Acid:Cinnamyl Alcohol)Temperature (°C)Enzyme Loading (% w/w)Reaction Time (h)Conversion/Yield (%)Reference
Immobilized Lipase1:25021290[4][5]
Lipozyme TL-IM (with molecular sieves)1:130Not specified690[4]
Lipase B from Candida antarctica (in a solvent-free system with vacuum)Not specifiedNot specifiedNot specified1.594.3[14]

Table 2: General Comparison of Catalytic Methods for Cinnamyl Ester Synthesis

Catalysis MethodTypical CatalystTemperatureKey AdvantagesKey Disadvantages
Enzymatic Esterification Immobilized Lipases (e.g., Novozym 435)Mild (30-60°C)High selectivity, mild reaction conditions, "green" process.[9]Can be slower, potential for substrate/product inhibition.[4]
Fischer Esterification H₂SO₄, p-TsOHHigh (Reflux)Well-established, uses inexpensive catalysts.[1]Requires high temperatures, potential for side reactions, corrosive catalyst requires removal.[9]
Steglich Esterification DCC, DMAPMild (Room Temp)Mild conditions, suitable for acid-sensitive substrates.Uses stoichiometric coupling agents that can be difficult to remove.
Oxidative Esterification Gold NanoparticlesVaries"Green" one-pot reaction from alcohol.[9]Newer method, catalyst may be expensive.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

  • Reactant Preparation: In a round-bottom flask, combine cinnamyl alcohol and butyric acid in a 2:1 molar ratio.

  • Solvent Addition (Optional): Add a suitable organic solvent like hexane.

  • Catalyst Addition: Add immobilized lipase, corresponding to 2% of the total substrate weight.[4][5]

  • Water Removal: Add 3Å molecular sieves to the mixture.

  • Reaction Setup: Place the flask in a temperature-controlled shaker bath set to 50°C with an agitation speed of 250 rpm.[4][5]

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC or TLC.

  • Reaction Termination: Once the desired conversion is reached (e.g., after 12 hours), stop the reaction by filtering off the immobilized enzyme and molecular sieves.

  • Purification: Remove the solvent under reduced pressure. The resulting crude this compound can be further purified by vacuum distillation or column chromatography if required.

Protocol 2: Fischer Esterification of this compound

  • Reactant and Catalyst Addition: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a Dean-Stark trap, add cinnamyl alcohol, an excess of butyric acid (e.g., 2-3 molar equivalents), and a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.

  • Solvent Addition: Add a solvent that forms an azeotrope with water, such as toluene, to fill the Dean-Stark trap.[3]

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.[15]

  • Reaction Monitoring: Monitor the reaction by TLC until the cinnamyl alcohol is consumed.

  • Cooling and Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with an organic solvent like ethyl acetate.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases) to remove acids, and finally with brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation.

Visualizations

Fischer_Esterification_Pathway Fischer Esterification of this compound cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products cinnamyl_alcohol Cinnamyl Alcohol reaction_step_1 + butyric_acid Butyric Acid H_plus H+ (Acid Catalyst) H_plus->reaction_step_1 cinnamyl_butyrate This compound water Water reaction_step_1->cinnamyl_butyrate reaction_step_1->water

Caption: Fischer Esterification Reaction Pathway.

experimental_workflow Experimental Workflow for Optimizing this compound Yield start Define Synthesis Method (Enzymatic vs. Chemical) reactants Prepare Reactants: Cinnamyl Alcohol & Butyric Acid start->reactants catalyst Select & Prepare Catalyst (Lipase or Acid) reactants->catalyst setup Assemble Reaction Apparatus (e.g., with Dean-Stark Trap) catalyst->setup reaction Run Esterification Reaction (Control Temp, Time, Agitation) setup->reaction monitoring Monitor Reaction Progress (TLC, GC) reaction->monitoring monitoring->reaction Continue until completion workup Work-up & Crude Product Isolation (Extraction, Washing) monitoring->workup purification Purify this compound (Distillation, Chromatography) workup->purification analysis Analyze Final Product (Yield, Purity - GC/MS, NMR) purification->analysis end Optimized this compound analysis->end

Caption: General Experimental Workflow.

troubleshooting_guide Troubleshooting Logic for Low this compound Yield start Low Product Yield check_equilibrium Is water being effectively removed? start->check_equilibrium implement_water_removal Implement/Optimize Water Removal: - Use Dean-Stark Trap - Add Molecular Sieves check_equilibrium->implement_water_removal No check_catalyst Is the catalyst active and optimal? check_equilibrium->check_catalyst Yes implement_water_removal->check_catalyst optimize_catalyst Optimize Catalyst Conditions: - Adjust enzyme/acid loading - Check catalyst quality check_catalyst->optimize_catalyst No check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes optimize_catalyst->check_conditions optimize_conditions Adjust Reaction Conditions: - Optimize Temperature - Increase Reaction Time - Improve Agitation check_conditions->optimize_conditions No check_reactants Is reactant ratio optimized? check_conditions->check_reactants Yes optimize_conditions->check_reactants adjust_ratio Use Excess of One Reactant check_reactants->adjust_ratio No re_evaluate Re-evaluate and Analyze check_reactants->re_evaluate Yes adjust_ratio->re_evaluate

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Overcoming Substrate Inhibition in Cinnamyl Butyrate Enzymatic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming substrate inhibition during the enzymatic synthesis of cinnamyl butyrate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the enzymatic synthesis of this compound, providing potential causes and actionable solutions.

Issue ID Problem Potential Causes Suggested Solutions
CB-TS-001 Low Conversion/Yield of this compound 1. Substrate Inhibition: High concentrations of cinnamyl alcohol or butyric acid are inhibiting the lipase activity. The reaction follows a Ping-Pong Bi-Bi mechanism with dead-end inhibition by both substrates.[1][2] 2. Suboptimal Molar Ratio: An incorrect ratio of cinnamyl alcohol to butyric acid can lead to a higher concentration of the inhibitory substrate. 3. Mass Transfer Limitations: Poor mixing or diffusion limitations can prevent substrates from reaching the active site of the immobilized enzyme.[2] 4. Water Content: In a solvent-free system, the accumulation of water as a byproduct can shift the equilibrium back towards hydrolysis, reducing the net esterification rate. In non-aqueous solvents, an optimal water activity is required for maximal enzyme activity.[3][4][5][6]1. Optimize Substrate Molar Ratio: A molar ratio of 1:2 (butyric acid to cinnamyl alcohol) has been shown to achieve high conversion.[2] 2. Implement a Fed-Batch Strategy: Gradually add the inhibitory substrate (typically butyric acid) to the reaction mixture to maintain a low concentration throughout the synthesis. 3. Enhance Agitation: Increase the agitation speed (e.g., to 250 rpm) to improve mass transfer.[2] 4. Water Removal: In solvent-free systems, use a vacuum to remove water.[7] In solvent-based systems, add molecular sieves (e.g., 3Å or 4Å) to adsorb the water produced.[1]
CB-TS-002 Slow Reaction Rate 1. Suboptimal Temperature: The reaction temperature is outside the optimal range for the lipase, leading to reduced catalytic activity. 2. Low Enzyme Loading: The amount of enzyme is insufficient for the substrate concentration. 3. Inappropriate Solvent: The chosen solvent may be interacting negatively with the enzyme, reducing its activity.1. Optimize Temperature: For many lipases used in this synthesis, the optimal temperature is around 50°C.[2] 2. Increase Enzyme Concentration: An enzyme loading of 2% (w/w of substrates) has been found to be effective.[2] 3. Solvent Selection: Use a non-polar, hydrophobic solvent like hexane or heptane, which generally results in better lipase performance for esterification.[8]
CB-TS-003 Enzyme Deactivation After a Few Cycles 1. Irreversible Substrate Inhibition: Prolonged exposure to high concentrations of substrates, particularly butyric acid, can lead to irreversible denaturation of the lipase. 2. Leaching of Enzyme: If the immobilization is not robust, the enzyme may leach from the support into the reaction medium. 3. Fouling of Immobilized Support: Substrates, products, or byproducts may adsorb onto the support material, blocking the active sites of the enzyme.1. Fed-Batch Substrate Addition: This strategy minimizes the exposure of the enzyme to high, inhibitory concentrations of the substrates. 2. Robust Immobilization Technique: Use a strong immobilization method like covalent bonding to prevent enzyme leaching. 3. Washing and Regeneration: After each cycle, wash the immobilized enzyme with a suitable solvent (e.g., the reaction solvent like hexane, or a short-chain alcohol like butanol or ethanol) to remove adsorbed molecules.[9]

Frequently Asked Questions (FAQs)

Q1: What is the kinetic mechanism of this compound enzymatic synthesis and why is substrate inhibition a problem?

A1: The enzymatic synthesis of this compound typically follows a Ping-Pong Bi-Bi mechanism.[1][2] In this model, the first substrate (e.g., butyric acid) binds to the enzyme and acylates it, releasing the first product (water). The second substrate (cinnamyl alcohol) then binds to the acylated enzyme, and the acyl group is transferred to it, forming the final product (this compound) and regenerating the free enzyme.

Substrate inhibition occurs when a substrate molecule binds to the enzyme in a non-productive way, forming a "dead-end" complex. In this specific synthesis, both cinnamyl alcohol and butyric acid can act as inhibitors, leading to a decrease in the reaction rate at high substrate concentrations.[1][2]

Q2: How does a fed-batch strategy help in overcoming substrate inhibition?

A2: A fed-batch strategy involves adding one or both substrates to the reactor incrementally during the course of the reaction, rather than all at once at the beginning (batch mode).[10][11][12] This allows for the maintenance of a low and optimal substrate concentration in the reaction medium, preventing the concentration from reaching inhibitory levels. This is particularly effective for the substrate that exhibits stronger inhibition, which in many esterification reactions is the acid.[10][11][12]

Q3: What are the advantages of using an immobilized lipase over a free enzyme?

A3: Immobilized lipases offer several advantages:

  • Reusability: They can be easily separated from the reaction mixture and reused for multiple cycles, which is crucial for making the process economically feasible.[13][14]

  • Enhanced Stability: Immobilization can improve the enzyme's stability against changes in temperature and pH.[14]

  • Ease of Product Purification: The absence of the enzyme in the final product mixture simplifies the downstream purification process.

  • Potential for Continuous Processes: Immobilized enzymes are well-suited for use in continuous packed-bed reactors.[13]

Q4: How does the choice of solvent affect the synthesis of this compound?

A4: The solvent plays a critical role in lipase-catalyzed reactions. Non-polar, hydrophobic solvents like hexane and heptane are generally preferred for esterification as they:

  • Minimize the stripping of essential water from the enzyme's surface, which is necessary for its catalytic activity.

  • Shift the reaction equilibrium towards synthesis by solubilizing the hydrophobic substrates and product while minimizing the solubility of the water byproduct.

  • Can reduce the inhibitory effects of polar substrates.

Highly polar solvents can strip the essential water layer from the enzyme, leading to a loss of activity.[15] A solvent-free system is also a viable and environmentally friendly option, where the substrates themselves act as the reaction medium.[7][16][17]

Q5: How can I monitor the progress of the this compound synthesis reaction?

A5: The progress of the reaction can be monitored by quantifying the consumption of reactants or the formation of the product over time. Common analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify cinnamyl alcohol, butyric acid, and this compound.[18]

  • Gas Chromatography (GC): GC is also a suitable method for analyzing the volatile components of the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the conversion by integrating the characteristic signals of the reactants and the product.[19][20]

  • Titration: The consumption of butyric acid can be monitored by titrating aliquots of the reaction mixture with a standardized base.[21][22]

Data Presentation

Table 1: Comparison of Strategies to Overcome Substrate Inhibition in this compound Synthesis

Strategy Key Parameters Conversion (%) Reaction Time (h) Enzyme Reusability Reference
Batch Reaction (Optimized Molar Ratio) Butyric Acid:Cinnamyl Alcohol (1:2), 50°C, 2% enzyme loading, 250 rpm9012Retains 85% activity after 5 cycles[2]
Solvent-Free System with Vacuum Alcohol:Acid (1:1), 35°C, 15 mbar vacuum94.31.5Not Reported[7]
Fed-Batch (Conceptual) Gradual addition of butyric acidExpected to be >90Potentially shorter than batchExpected to be higher than batch[10][11][12]
Solvent-Based System (Hexane) Optimized conditions~9012Good[2][8]

Table 2: Effect of Solvents on Lipase Activity in Esterification Reactions

Solvent Log P General Effect on Lipase Activity Rationale
Hexane 3.5HighHydrophobic, does not strip essential water from the enzyme.
Heptane 4.0HighSimilar to hexane, good for solubilizing non-polar substrates.
Toluene 2.5Moderate to HighCan be a good solvent, but its aromatic nature might interact with the enzyme.
Acetone -0.24LowPolar, can strip water from the enzyme and may cause denaturation.
Ethanol -0.24LowPolar, can inhibit and denature the lipase.
Solvent-Free N/AHigh (if optimized)Environmentally friendly, but substrate inhibition and water accumulation need to be managed.[7][16][17]

Experimental Protocols

Protocol 1: Batch Synthesis of this compound with an Immobilized Lipase

  • Materials:

    • Immobilized Lipase (e.g., Novozym 435)

    • Cinnamyl Alcohol

    • Butyric Acid

    • Hexane (or other suitable non-polar solvent)

    • Molecular Sieves (3Å or 4Å, activated)

    • Reaction vessel (e.g., a screw-capped flask)

    • Magnetic stirrer and hot plate or shaking incubator

  • Procedure:

    • To the reaction vessel, add cinnamyl alcohol and butyric acid in a 2:1 molar ratio (e.g., 20 mmol cinnamyl alcohol and 10 mmol butyric acid).

    • Add the solvent (e.g., 20 mL of hexane).

    • Add the immobilized lipase (e.g., 2% of the total substrate weight).

    • Add molecular sieves (e.g., 1 g) to remove the water produced during the reaction.

    • Seal the vessel and place it on the magnetic stirrer/hot plate or in the shaking incubator.

    • Set the temperature to 50°C and the agitation speed to 250 rpm.

    • Monitor the reaction progress by taking samples at regular intervals and analyzing them using HPLC, GC, or titration.

    • Continue the reaction until the conversion reaches a plateau (typically around 12 hours).

    • Upon completion, stop the reaction and separate the immobilized enzyme by filtration for reuse.

    • Purify the this compound from the reaction mixture using appropriate methods (e.g., distillation or chromatography).

Protocol 2: Lipase Immobilization by Physical Adsorption

  • Materials:

    • Lipase powder

    • Immobilization support (e.g., macroporous acrylic resin)

    • Phosphate buffer (low ionic strength, e.g., 50 mM, pH 7.0)

    • Ethanol

    • Distilled water

  • Procedure:

    • Wash the support material with ethanol and then with distilled water to clean it. Dry the support thoroughly.

    • Prepare a lipase solution in the phosphate buffer (e.g., 10 mg/mL).

    • Add the dry support to the lipase solution.

    • Gently agitate the mixture at room temperature for a specified period (e.g., 12-24 hours) to allow the enzyme to adsorb onto the support.

    • After immobilization, filter the support and wash it with buffer to remove any unbound enzyme.

    • Dry the immobilized lipase under vacuum or in a desiccator before use.

    • Determine the immobilization efficiency by measuring the protein concentration in the supernatant before and after the immobilization process.

Mandatory Visualization

Substrate_Inhibition_Mechanism cluster_productive Productive Pathway cluster_inhibition Dead-End Inhibition E Free Enzyme (E) EA Enzyme-Butyric Acid Complex (E-BA) E->EA + Butyric Acid (BA) E_I_CA Dead-End Complex (E-CA) E->E_I_CA + Cinnamyl Alcohol (CA) EP Acyl-Enzyme Intermediate (E-Acyl) + H₂O EA->EP - H₂O EP_CA Acyl-Enzyme-Cinnamyl Alcohol Complex (E-Acyl-CA) EP->EP_CA + Cinnamyl Alcohol (CA) EP_I_BA Dead-End Complex (E-Acyl-BA) EP->EP_I_BA + Butyric Acid (BA) E_CB Enzyme-Cinnamyl Butyrate Complex (E-CB) EP_CA->E_CB E_CB->E - this compound (CB)

Caption: Ping-Pong Bi-Bi mechanism with dead-end substrate inhibition.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing Reactants Prepare Reactants (Cinnamyl Alcohol, Butyric Acid) Reaction_Setup Set up Reaction Vessel Reactants->Reaction_Setup Enzyme Prepare Immobilized Lipase Enzyme->Reaction_Setup Solvent Prepare Solvent & Additives Solvent->Reaction_Setup Incubation Incubate at Optimal Temperature & Agitation Reaction_Setup->Incubation Monitoring Monitor Reaction Progress (HPLC/GC) Incubation->Monitoring Monitoring->Incubation Continue reaction Separation Separate Immobilized Enzyme Monitoring->Separation Reaction complete Separation->Enzyme Regenerate & Reuse Purification Purify this compound Separation->Purification Analysis Analyze Final Product Purification->Analysis

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Logic Start Low this compound Yield? Check_Conditions Are Reaction Conditions Optimal? (Temp, pH, Agitation) Start->Check_Conditions Yes Check_Ratio Is Substrate Molar Ratio Correct? Check_Conditions->Check_Ratio Yes Optimize_Conditions Optimize Conditions Check_Conditions->Optimize_Conditions No Check_Enzyme Is Enzyme Activity Sufficient? Check_Ratio->Check_Enzyme Yes Adjust_Ratio Adjust Molar Ratio Check_Ratio->Adjust_Ratio No Check_Water Is Water Content Controlled? Check_Enzyme->Check_Water Yes Increase_Enzyme Increase Enzyme Loading or Use Fresh Enzyme Check_Enzyme->Increase_Enzyme No Implement_Water_Removal Implement Water Removal (Vacuum/Molecular Sieves) Check_Water->Implement_Water_Removal No Consider_Fed_Batch Consider Fed-Batch Strategy Check_Water->Consider_Fed_Batch Yes Optimize_Conditions->Start Adjust_Ratio->Start Increase_Enzyme->Start Implement_Water_Removal->Start Successful_Synthesis Successful Synthesis Consider_Fed_Batch->Successful_Synthesis

Caption: Troubleshooting logic for low this compound yield.

References

Preventing hydrolysis of cinnamyl butyrate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of cinnamyl butyrate during storage.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Issue Potential Cause Recommended Action
Loss of fruity aroma, development of a cinnamic or acidic off-odor. Hydrolysis of this compound into cinnamyl alcohol and butyric acid.1. Verify storage conditions (see FAQs below). 2. Analyze the sample using HPLC or GC-MS to confirm the presence of degradation products. 3. If hydrolysis is confirmed, review handling procedures to minimize exposure to moisture and high temperatures.
Change in physical appearance (e.g., cloudiness, precipitation). 1. Significant degradation leading to the formation of less soluble degradation products. 2. Contamination.1. Assess the purity of the sample. 2. Review storage container integrity and handling procedures to prevent contamination.
Inconsistent experimental results using stored this compound. Degradation of the starting material, leading to lower effective concentrations.1. Quantify the purity of the this compound stock using a validated analytical method before use. 2. If degradation is detected, use a fresh, unopened batch of this compound for critical experiments.
Precipitate formation when mixing this compound with aqueous solutions. This compound has low water solubility.1. Use a suitable co-solvent to increase solubility. 2. Prepare a more dilute aqueous solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during storage?

A1: The primary degradation pathway for this compound, an ester, is hydrolysis. This chemical reaction involves the cleavage of the ester bond by water, resulting in the formation of cinnamyl alcohol and butyric acid. This reaction can be catalyzed by the presence of acids or bases.

Q2: What are the ideal storage conditions to prevent the hydrolysis of this compound?

A2: To minimize hydrolysis, this compound should be stored in a cool, dry place, away from light.[1] It is recommended to store it in a tightly sealed container to prevent moisture ingress. An inert atmosphere, such as nitrogen or argon, can further protect the compound from atmospheric moisture and oxidation.

Parameter Recommendation Rationale
Temperature Cool (2-8 °C recommended for long-term storage)Reduces the rate of chemical reactions, including hydrolysis.
Humidity Low (store with desiccants if necessary)Minimizes the availability of water for the hydrolysis reaction.
Atmosphere Inert gas (e.g., Nitrogen, Argon)Prevents exposure to atmospheric moisture and oxygen, which can promote degradation.
Container Tightly sealed, opaque containerPrevents moisture ingress and protects from light-induced degradation.

Q3: How does pH affect the stability of this compound?

A3: The hydrolysis of esters like this compound is significantly influenced by pH. The rate of hydrolysis is typically slowest in the neutral pH range (around pH 4-5) and is accelerated under both acidic and basic conditions. Alkaline conditions, in particular, can lead to rapid saponification, which is the base-catalyzed hydrolysis of the ester.

Q4: Can I use stabilizers to prevent the hydrolysis of this compound?

A4: Yes, various stabilizers can be employed to prevent ester hydrolysis. These include:

  • Moisture Scavengers: Compounds like molecular sieves can be added to the storage container to absorb any residual moisture.

  • Antioxidants: While the primary degradation is hydrolysis, oxidation can also occur. Antioxidants such as BHT (butylated hydroxytoluene) or tocopherol can be added to mitigate oxidative degradation.

  • Carbodiimides: These compounds can act as hydrolysis inhibitors by reacting with carboxylic acids that may be present as impurities or formed during initial hydrolysis, thus preventing autocatalytic degradation.

Q5: How can I detect and quantify the hydrolysis of this compound?

A5: The extent of hydrolysis can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A stability-indicating method can be developed to separate and quantify this compound from its degradation products, cinnamyl alcohol and butyric acid.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general procedure for developing a stability-indicating HPLC method. Method parameters will need to be optimized for your specific instrumentation and requirements.

Objective: To develop an HPLC method capable of separating and quantifying this compound from its primary degradation products.

Materials:

  • This compound reference standard

  • Cinnamyl alcohol reference standard

  • Butyric acid reference standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Phosphoric acid or other suitable buffer components

  • C18 reverse-phase HPLC column

Methodology:

  • Preparation of Standards:

    • Prepare individual stock solutions of this compound, cinnamyl alcohol, and butyric acid in acetonitrile at a concentration of 1 mg/mL.

    • Prepare a mixed standard solution containing all three compounds by diluting the stock solutions to a suitable working concentration (e.g., 100 µg/mL).

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid) is recommended.

      • Start with a lower concentration of acetonitrile (e.g., 40%) and gradually increase to a higher concentration (e.g., 90%) over 15-20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm (based on the UV absorbance of the cinnamyl group)

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

  • Method Optimization:

    • Inject the mixed standard and adjust the mobile phase gradient and other parameters to achieve baseline separation of the three peaks with good resolution (>2) and symmetrical peak shapes.

  • Forced Degradation Study:

    • To confirm the stability-indicating nature of the method, perform forced degradation studies on a this compound solution.

    • Acid Hydrolysis: Add 1N HCl and heat at 60°C for a specified time.

    • Base Hydrolysis: Add 1N NaOH and heat at 60°C for a specified time.

    • Oxidative Degradation: Add 3% H2O2 and store at room temperature.

    • Thermal Degradation: Heat a solid sample at an elevated temperature.

    • Photodegradation: Expose a solution to UV light.

    • Analyze the stressed samples using the developed HPLC method to ensure that the degradation product peaks do not interfere with the main this compound peak.

Protocol 2: Accelerated Stability Study of this compound

Objective: To assess the stability of this compound under accelerated storage conditions to predict its shelf-life.

Materials:

  • This compound sample

  • Appropriate storage containers (e.g., amber glass vials with screw caps)

  • Stability chambers set to accelerated conditions (e.g., 40°C / 75% RH)

  • Validated stability-indicating analytical method (e.g., HPLC method from Protocol 1)

Methodology:

  • Sample Preparation:

    • Aliquot the this compound sample into multiple storage containers.

    • Tightly seal the containers.

  • Storage:

    • Place the samples in a stability chamber set to the desired accelerated conditions (e.g., 40°C and 75% relative humidity).

  • Time Points for Analysis:

    • Pull samples for analysis at predetermined time points, such as 0, 1, 3, and 6 months.

  • Analysis:

    • At each time point, analyze the samples using the validated stability-indicating HPLC method to determine the concentration of this compound and the presence of any degradation products.

  • Data Evaluation:

    • Plot the concentration of this compound as a function of time.

    • Determine the rate of degradation and use this data to estimate the shelf-life of the product under normal storage conditions.

Visualizations

Hydrolysis_Pathway CB This compound TS Tetrahedral Intermediate CB->TS + H₂O H2O Water (H₂O) Catalyst Acid or Base (Catalyst) Catalyst->TS CA Cinnamyl Alcohol TS->CA BA Butyric Acid TS->BA

Caption: Hydrolysis pathway of this compound.

Prevention_Workflow cluster_storage Storage Conditions cluster_formulation Formulation Strategy Temp Control Temperature (Cool) Stable Stable this compound Temp->Stable Moisture Control Moisture (Dry, Desiccants) Moisture->Stable Atmosphere Inert Atmosphere (N₂, Ar) Atmosphere->Stable pH Control pH (Optimal Range) pH->Stable Stabilizers Add Stabilizers (Antioxidants, etc.) Stabilizers->Stable Start This compound Stability Concern Start->Temp Start->Moisture Start->Atmosphere Start->pH Start->Stabilizers

Caption: Key strategies to prevent this compound hydrolysis.

References

Troubleshooting low conversion rates in cinnamyl butyrate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of cinnamyl butyrate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Below you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common issues encountered during the synthesis of this compound, particularly focusing on low conversion rates.

Troubleshooting Low Conversion Rates

Low conversion rates are a frequent challenge in the synthesis of this compound. This guide addresses common problems and provides actionable solutions for both enzymatic and traditional acid-catalyzed esterification methods.

Question 1: My this compound synthesis is resulting in a low yield. What are the primary factors I should investigate?

Answer: Low yields in this compound synthesis can typically be attributed to several key factors, which differ slightly between enzymatic and acid-catalyzed methods.

For enzymatic synthesis , the most critical parameters to examine are:

  • Water Content: The presence of water can shift the reaction equilibrium towards hydrolysis of the ester, thereby reducing the yield.

  • Enzyme Activity and Concentration: The lipase catalyst may have low activity, or an insufficient amount may be used.

  • Substrate Molar Ratio: An inappropriate ratio of cinnamyl alcohol to butyric acid can limit the conversion.

  • Temperature: The reaction temperature may be outside the optimal range for the specific lipase being used.

  • Substrate Inhibition: High concentrations of either cinnamyl alcohol or butyric acid can inhibit the enzyme's activity.

For Fischer esterification (acid-catalyzed) , consider the following:

  • Reaction Equilibrium: This is a reversible reaction. The presence of water, a byproduct, will push the equilibrium back towards the reactants.[1][2][3]

  • Catalyst Activity: The acid catalyst (e.g., sulfuric acid) may be old or contaminated with water, reducing its effectiveness.

  • Reaction Temperature and Time: The reaction may not have been heated for a sufficient duration or at a high enough temperature to reach equilibrium.

  • Purity of Reactants: Impurities in the cinnamyl alcohol or butyric acid can interfere with the reaction. Cinnamyl alcohol, for instance, can oxidize to cinnamaldehyde or cinnamic acid if not stored properly.[4][5]

  • Loss During Workup: Significant amounts of the product can be lost during the purification steps.[6]

Question 2: I am using an enzymatic method with immobilized lipase and my conversion rate is poor. How can I optimize the reaction conditions?

Answer: To enhance the conversion rate in an enzymatic synthesis of this compound, a systematic optimization of reaction parameters is recommended.

  • Control Water Content: Ensure all reactants and solvents are as anhydrous as possible. Consider adding molecular sieves to the reaction mixture to sequester the water produced during the reaction.

  • Optimize Substrate Molar Ratio: While a 1:1 molar ratio is stoichiometric, using an excess of one reactant can shift the equilibrium towards the product. For enzymatic synthesis of this compound, a molar ratio of butyric acid to cinnamyl alcohol of 1:2 has been shown to result in high conversion.

  • Adjust Enzyme Loading: The amount of lipase is crucial. A typical starting point is 2% (w/w) of the total substrate weight. If the reaction is slow, consider increasing the enzyme loading.

  • Optimize Temperature: For lipases like Candida antarctica lipase B (CALB), the optimal temperature is often in the range of 40-60°C. A temperature of 50°C has been reported to be effective.

  • Ensure Adequate Agitation: Proper mixing is necessary to minimize mass transfer limitations between the substrates and the immobilized enzyme. An agitation speed of around 250 rpm is often effective.

  • Monitor Reaction Time: Enzymatic reactions can be slower than chemical catalysis. A reaction time of 12 hours or more may be necessary to achieve high conversion.

Data Presentation: Optimizing Enzymatic Synthesis of this compound

ParameterCondition 1Condition 2 (Optimized)Expected Conversion
Butyric Acid:Cinnamyl Alcohol Molar Ratio1:11:2>90%
Temperature30°C50°C>90%
Enzyme Loading (w/w of substrates)1%2%>90%
Agitation Speed100 rpm250 rpm>90%
Reaction Time6 hours12 hours>90%

Question 3: My Fischer esterification of cinnamyl alcohol and butyric acid is not proceeding to completion. What troubleshooting steps should I take?

Answer: For Fischer esterification, driving the equilibrium towards the product is key.

  • Use an Excess of One Reactant: The most common strategy is to use a large excess of the alcohol, as it is often easier to remove post-reaction than an excess of the carboxylic acid.[7] Using a 3 to 5-fold excess of cinnamyl alcohol can significantly improve the yield.

  • Remove Water as it Forms: The most effective method is to use a Dean-Stark apparatus to azeotropically remove water from the reaction mixture. Toluene is a suitable solvent for this purpose.

  • Check Catalyst and Reagents: Ensure your acid catalyst (e.g., concentrated H₂SO₄) is fresh and your reactants are pure. Consider purifying the cinnamyl alcohol if it has been stored for a long time, as it can oxidize.[4][5]

  • Increase Reaction Time and Temperature: Ensure the reaction is refluxed for an adequate amount of time (often several hours) to reach equilibrium.

  • Post-Reaction Workup: During purification, ensure you are not losing product. The workup typically involves neutralizing the acid catalyst with a weak base like sodium bicarbonate solution. Be cautious during extractions to avoid loss of product in the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: In enzymatic synthesis, the reaction is generally very specific, and side products are minimal. However, in Fischer esterification, potential side reactions under strong acidic and high-temperature conditions can include the dehydration of cinnamyl alcohol or polymerization, although these are less common with primary alcohols. A more likely source of impurities is the presence of unreacted starting materials or byproducts from the degradation of starting materials, such as cinnamaldehyde from the oxidation of cinnamyl alcohol.[4][5]

Q2: How can I effectively purify my synthesized this compound?

A2: A standard purification procedure involves:

  • Neutralization: After the reaction, cool the mixture and wash it with a saturated solution of sodium bicarbonate to neutralize the acid catalyst and remove any unreacted butyric acid.

  • Aqueous Wash: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Distillation: For high purity, the crude product can be purified by vacuum distillation.

Q3: Can I use a different catalyst for the esterification?

A3: For enzymatic synthesis, various lipases can be used, with immobilized Candida antarctica lipase B (e.g., Novozym 435) being a very common and effective choice. For chemical synthesis, other acid catalysts like p-toluenesulfonic acid (p-TsOH) can be used, which is often considered milder than sulfuric acid. Lewis acids can also be employed.

Q4: My starting cinnamyl alcohol is a solid. Does it need to be melted before the reaction?

A4: Cinnamyl alcohol has a melting point of around 33°C. If you are running the reaction at a temperature above this (which is typical for both enzymatic and Fischer esterification), it will melt in the reaction mixture. You can add it as a solid to the reaction vessel.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

Materials:

  • Cinnamyl alcohol

  • Butyric acid

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Anhydrous toluene (optional, can be run solvent-free)

  • Molecular sieves (optional)

Procedure:

  • To a round-bottom flask, add cinnamyl alcohol and butyric acid in a 2:1 molar ratio.

  • If using a solvent, add anhydrous toluene.

  • Add the immobilized lipase, corresponding to 2% of the total weight of the substrates.

  • (Optional) Add activated molecular sieves to absorb the water formed.

  • Equip the flask with a condenser and place it in an oil bath on a magnetic stirrer hotplate.

  • Heat the reaction mixture to 50°C with constant stirring (e.g., 250 rpm).

  • Monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC.

  • Continue the reaction for 12-24 hours or until the conversion of the limiting reactant ceases.

  • After the reaction is complete, filter off the immobilized enzyme. The enzyme can be washed with a solvent and reused.

  • Purify the product mixture as described in the purification FAQ.

Protocol 2: Fischer Esterification of this compound

Materials:

  • Cinnamyl alcohol

  • Butyric acid

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add cinnamyl alcohol, a 1.2 molar equivalent of butyric acid, and toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight).

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as it forms.

  • Continue refluxing until no more water is collected in the trap (typically 3-6 hours).

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and carefully wash with saturated sodium bicarbonate solution until gas evolution ceases.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

  • The crude this compound can be further purified by vacuum distillation.

Visualizations

Troubleshooting Workflow for Low Conversion Rates

Troubleshooting_Workflow start Low Conversion Rate Observed synthesis_type Which synthesis method was used? start->synthesis_type enzymatic Enzymatic Synthesis synthesis_type->enzymatic Enzymatic fischer Fischer Esterification synthesis_type->fischer Fischer check_water Is water being removed? (e.g., molecular sieves, vacuum) enzymatic->check_water add_desiccant Add molecular sieves or run under vacuum. check_water->add_desiccant No check_enzyme Is the enzyme active and at the correct concentration (e.g., 2%)? check_water->check_enzyme Yes add_desiccant->check_enzyme increase_enzyme Use fresh enzyme or increase loading. check_enzyme->increase_enzyme No check_temp_agitation Are temperature (e.g., 50°C) and agitation (e.g., 250 rpm) optimal? check_enzyme->check_temp_agitation Yes increase_enzyme->check_temp_agitation optimize_conditions Adjust temperature and stirring speed. check_temp_agitation->optimize_conditions No check_ratio Is the substrate molar ratio optimized? (e.g., 1:2 acid:alcohol) check_temp_agitation->check_ratio Yes optimize_conditions->check_ratio adjust_ratio Adjust molar ratio. check_ratio->adjust_ratio No check_purity Are reactants pure? check_ratio->check_purity Yes adjust_ratio->check_purity check_equilibrium How is the equilibrium being driven? fischer->check_equilibrium use_excess Use large excess of one reactant (e.g., 3-5x alcohol). check_equilibrium->use_excess remove_water Use Dean-Stark trap to remove water. check_equilibrium->remove_water check_catalyst Is the acid catalyst active and anhydrous? use_excess->check_catalyst remove_water->check_catalyst use_fresh_catalyst Use fresh, anhydrous acid catalyst. check_catalyst->use_fresh_catalyst No check_reflux Is the reaction at reflux and has it run for sufficient time (e.g., 3-6h)? check_catalyst->check_reflux Yes use_fresh_catalyst->check_reflux increase_time_temp Ensure proper reflux temperature and extend reaction time. check_reflux->increase_time_temp No check_reflux->check_purity Yes increase_time_temp->check_purity purify_reactants Purify starting materials. (e.g., distill cinnamyl alcohol) check_purity->purify_reactants No end_point Re-run experiment and monitor conversion. check_purity->end_point Yes purify_reactants->end_point

Caption: A logical workflow for troubleshooting low conversion rates.

Reaction Mechanism: Fischer Esterification

Fischer_Esterification cluster_0 Fischer Esterification Mechanism RCOOH Butyric Acid (R-COOH) Protonated_Acid Protonated Carbonyl RCOOH->Protonated_Acid + H+ H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R'-OH R_OH Cinnamyl Alcohol (R'-OH) Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Leaving Intermediate with H2O+ leaving group Proton_Transfer->Water_Leaving Protonated_Ester Protonated Ester Water_Leaving->Protonated_Ester - H2O Water H2O Ester This compound (R-COOR') Protonated_Ester->Ester - H+

Caption: The mechanism of acid-catalyzed Fischer esterification.

Reaction Mechanism: Enzymatic Esterification (Ping-Pong Bi-Bi)

Ping_Pong_Bi_Bi cluster_1 Lipase-Catalyzed Ping-Pong Bi-Bi Mechanism Enzyme Lipase (E) Acyl_Enzyme Acyl-Enzyme Intermediate (E-A) Enzyme->Acyl_Enzyme + A Butyric_Acid Butyric Acid (A) Acyl_Enzyme->Enzyme + B, -Q Water Water (P) Acyl_Enzyme->Water - P Cinnamyl_Alcohol Cinnamyl Alcohol (B) Enzyme_Ester_Complex Enzyme-Ester Complex (E-Q) Cinnamyl_Butyrate This compound (Q)

Caption: The Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

References

Technical Support Center: Scaling Up Enzymatic Production of Cinnamyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic production of cinnamyl butyrate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the scalability of their synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using enzymatic synthesis for this compound production?

A1: Enzymatic synthesis, primarily using lipases, offers several advantages over traditional chemical methods. These include higher specificity, which minimizes byproduct formation, and milder reaction conditions (lower temperature and pressure), preserving the integrity of the final product. This "green chemistry" approach often leads to products that can be labeled as "natural," which is highly desirable in the flavor, fragrance, and pharmaceutical industries.

Q2: Which type of enzyme is most commonly used for this compound synthesis?

A2: Lipases (E.C. 3.1.1.3) are the most widely used enzymes for producing this compound and other flavor esters. Immobilized lipases, such as Candida antarctica lipase B (CALB), often sold under trade names like Novozym 435, are particularly popular due to their high stability, reusability, and activity in non-aqueous or solvent-free systems.[1]

Q3: Should I use a solvent-free system or an organic solvent for the reaction?

A3: Both solvent-free and solvent-based systems can be effective. Solvent-free systems are increasingly preferred as they are more environmentally friendly and reduce downstream processing costs associated with solvent removal.[2] In some cases, one of the substrates, if liquid and in excess, can also act as the solvent. However, using a non-polar organic solvent like hexane or heptane can sometimes improve substrate solubility and reduce substrate inhibition.[3][4]

Q4: How critical is water content in the reaction mixture?

A4: Water content is a critical parameter. While a minimal amount of water is necessary to maintain the enzyme's conformational activity, excess water can shift the reaction equilibrium towards hydrolysis (the reverse reaction of esterification), thereby reducing the yield of this compound.[5] It is crucial to control the water activity in the reaction medium.

Q5: What is a typical reusability for an immobilized lipase in this synthesis?

A5: The reusability of an immobilized lipase is a key factor in the economic viability of the process. For instance, one study on this compound synthesis reported that the immobilized lipase retained 85% of its catalytic activity after five consecutive cycles.[3] For the synthesis of cinnamyl propionate, an immobilized lipase was reported to maintain 90% of its activity after six successive batches.[6]

Troubleshooting Guide

Problem 1: Low Conversion/Yield of this compound
Possible Cause Troubleshooting Steps & Solutions
Reaction Equilibrium The esterification reaction is reversible, and the accumulation of the water by-product can drive the reaction backward, limiting the final yield. Solution: Implement in-situ water removal. This can be achieved by adding molecular sieves (e.g., 3Å or 4Å) to the reaction mixture, performing the reaction under vacuum, or using a pervaporation membrane system to selectively remove water.[7][8]
Suboptimal Reaction Conditions The temperature, pH, and agitation speed can significantly impact enzyme activity and reaction rate. Solution: Optimize these parameters. For this compound, temperatures around 50-60°C are often effective.[3][6] Ensure adequate agitation (e.g., 200-250 rpm) to minimize mass transfer limitations, especially with immobilized enzymes.[3][6]
Incorrect Substrate Molar Ratio An inappropriate ratio of cinnamyl alcohol to butyric acid can limit the conversion of the limiting substrate. Solution: Experiment with different molar ratios. While a 1:1 stoichiometric ratio is the baseline, using an excess of one substrate (e.g., a butyric acid to cinnamyl alcohol ratio of 1:2 or 1:3) can shift the equilibrium towards product formation.[3][6]
Problem 2: Slow Reaction Rate
Possible Cause Troubleshooting Steps & Solutions
Insufficient Enzyme Activity or Loading The amount of active enzyme directly influences the reaction speed. Solution: Increase the enzyme loading. Typical concentrations range from 1% to 10% (w/w) of the total substrates. Ensure the enzyme has been stored correctly and has not lost activity.
Mass Transfer Limitations Inadequate mixing can prevent the substrates from efficiently reaching the active sites of the enzyme, particularly when using immobilized catalysts. Solution: Increase the agitation speed. An optimal rotation speed helps to keep the enzyme suspended and the substrates well-mixed.[3][6]
Low Reaction Temperature While high temperatures can denature the enzyme, a temperature that is too low will result in a slow reaction rate. Solution: Gradually increase the temperature in increments (e.g., 5°C) to find the optimal balance between enzyme activity and stability for your specific lipase.
Problem 3: Enzyme Inhibition or Deactivation
Possible Cause Troubleshooting Steps & Solutions
Substrate Inhibition High concentrations of either cinnamyl alcohol or butyric acid can inhibit the lipase, a phenomenon known as dead-end inhibition.[3][4] Solution: Optimize the initial substrate concentrations. A fed-batch approach, where one of the substrates is added gradually throughout the reaction, can maintain a low, non-inhibitory concentration.[9]
Product Inhibition The accumulation of this compound can sometimes inhibit the enzyme. Solution: Consider in-situ product removal techniques, although this can be more complex to implement. More commonly, optimizing the reaction time to stop the reaction before significant product inhibition occurs is a practical approach.
Enzyme Denaturation High temperatures or extreme pH values can irreversibly damage the enzyme's structure and function. Solution: Operate within the enzyme's recommended temperature and pH range. For lipases, the optimal temperature for esterification is typically between 40°C and 70°C.[10]

Data Presentation

Table 1: Comparison of Reaction Conditions for Enzymatic Synthesis of Cinnamyl Esters

ProductEnzymeSubstrates & Molar Ratio (Acid:Alcohol)Temperature (°C)Enzyme LoadingReaction Time (h)Conversion/Yield (%)Reference
This compound Immobilized LipaseButyric Acid : Cinnamyl Alcohol (1:2)502% (w/w)1290[3]
Cinnamyl Propionate Fermase CALB™ 10000Propionic Acid : Cinnamyl Alcohol (1:3)602% (w/v)787.9[6]
Cinnamyl Acetate Novozym 435Ethyl Acetate : Cinnamyl Alcohol (15:1)*402.67 g/L390.1[11]
Cinnamyl Acetate Immobilized Pseudomonas fluorescens lipaseVinyl Acetate : Cinnamyl AlcoholRoom Temp.N/A4891[12]

Note: In this transesterification, ethyl acetate serves as both the acyl donor and the solvent.

Experimental Protocols

Protocol 1: Lab-Scale Enzymatic Synthesis of this compound (Solvent-Free)

Materials:

  • Cinnamyl alcohol

  • Butyric acid

  • Immobilized lipase (e.g., Novozym 435)

  • Molecular sieves (3Å), activated

  • Reaction vessel (e.g., screw-capped flask)

  • Magnetic stirrer with heating

  • Analytical equipment (GC or HPLC)

Procedure:

  • To the reaction vessel, add cinnamyl alcohol and butyric acid in a 2:1 molar ratio.

  • Add the immobilized lipase at a concentration of 2% (w/w) of the total substrate mass.

  • Add activated molecular sieves at 6% (w/v) to remove the water produced during the reaction.[6]

  • Seal the vessel and place it on the magnetic stirrer.

  • Set the temperature to 50°C and the stirring speed to 250 rpm.[3]

  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every hour) and analyzing them by GC or HPLC to determine the conversion of the limiting substrate.

  • Continue the reaction for 12 hours or until the conversion reaches a plateau.[3]

  • Upon completion, stop the heating and stirring.

  • Separate the immobilized enzyme and molecular sieves from the reaction mixture by filtration. The enzyme can be washed with a suitable solvent (e.g., hexane) and dried for reuse.

  • The crude product can be purified by vacuum distillation or column chromatography to remove unreacted substrates.

Visualizations

Enzymatic_Production_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Esterification Reaction cluster_downstream 3. Downstream Processing substrates Substrates (Cinnamyl Alcohol, Butyric Acid) reactor Reaction Vessel substrates->reactor enzyme Immobilized Lipase enzyme->reactor water_removal Water Removal Agent (e.g., Molecular Sieves) water_removal->reactor reaction_conditions Controlled Conditions (Temp, Agitation) reactor->reaction_conditions monitoring Reaction Monitoring (GC/HPLC) reaction_conditions->monitoring filtration Enzyme & Sieve Removal (Filtration) monitoring->filtration Reaction Complete filtration->enzyme Enzyme Recycling purification Product Purification (Vacuum Distillation) filtration->purification final_product Pure this compound purification->final_product

Caption: Workflow for the enzymatic production of this compound.

Troubleshooting_Logic cluster_equilibrium Equilibrium Issues cluster_inhibition Inhibition cluster_conditions Reaction Conditions cluster_enzyme Enzyme Health start Low Yield or Slow Rate check_water Is water being removed? start->check_water add_water_removal Action: Add molecular sieves or apply vacuum check_water->add_water_removal No check_inhibition Are substrate concentrations high? check_water->check_inhibition Yes add_water_removal->check_inhibition Re-evaluate fed_batch Action: Use fed-batch substrate addition check_inhibition->fed_batch Yes check_conditions Are Temp/Agitation optimal? check_inhibition->check_conditions No fed_batch->check_conditions Re-evaluate optimize_conditions Action: Optimize Temp, Agitation, Molar Ratio check_conditions->optimize_conditions No check_enzyme Is enzyme activity low? check_conditions->check_enzyme Yes optimize_conditions->check_enzyme Re-evaluate replace_enzyme Action: Increase enzyme loading or replace batch check_enzyme->replace_enzyme Yes

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Enzymatic Synthesis of Cinnamyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the enzymatic synthesis of cinnamyl butyrate. The information is presented in a clear question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This guide addresses common problems that can arise during the lipase-catalyzed synthesis of this compound, offering potential causes and solutions to help you optimize your reaction outcomes.

Q1: Why is the conversion to this compound unexpectedly low or plateauing?

A1: Low conversion rates can stem from several factors, primarily related to reaction equilibrium, enzyme inhibition, or deactivation.

  • Reaching Equilibrium: The esterification reaction is reversible, and the accumulation of water as a byproduct can shift the equilibrium back towards the reactants (hydrolysis).

    • Solution: To drive the reaction towards product formation, it is crucial to remove water as it is formed. This can be achieved by adding molecular sieves to the reaction mixture or by conducting the synthesis under vacuum.[1]

  • Substrate Inhibition: High concentrations of either butyric acid or cinnamyl alcohol can inhibit the activity of the lipase.

    • Solution: Optimize the molar ratio of the substrates. A study on this compound synthesis found a substrate molar ratio of 1:2 (butyric acid to cinnamyl alcohol) to be optimal.[2][3] If inhibition persists, consider a fed-batch approach where one of the substrates is added gradually throughout the reaction to maintain a low concentration.[1]

  • Product Inhibition: The accumulation of this compound can also inhibit the enzyme.

    • Solution: If feasible, employ in-situ product removal techniques to continuously separate the ester from the reaction mixture.[1]

Q2: The reaction is proceeding very slowly from the start. What could be the issue?

A2: A slow reaction rate often points to suboptimal reaction conditions or insufficient enzyme activity.

  • Suboptimal Temperature: Temperature is a critical factor influencing enzyme activity.

    • Solution: Ensure the reaction is conducted at the optimal temperature for the specific lipase being used. For the synthesis of this compound, a temperature of 50°C has been reported to yield the highest conversion.[2][3]

  • Inadequate Enzyme Loading: The amount of enzyme directly affects the reaction rate.

    • Solution: Increase the enzyme concentration. For this compound synthesis, an enzyme loading of 2% (w/w of the substrates) has been shown to be effective.[2][3]

  • Poor Mixing: Insufficient agitation can lead to mass transfer limitations, where the substrates have limited access to the enzyme's active sites.

    • Solution: Ensure the reaction mixture is agitated at a speed sufficient to keep the enzyme suspended and the reactants well-mixed. An agitation speed of 250 rpm was found to be optimal in one study.[2][3]

Q3: The enzyme activity appears to be decreasing over time or in subsequent batches. Why is this happening?

A3: A decline in enzyme activity can be due to denaturation or instability under the reaction conditions.

  • Thermal Denaturation: Exposing the lipase to temperatures above its optimal range can cause it to lose its structure and function.

    • Solution: Maintain the reaction temperature at the determined optimum (e.g., 50°C for this compound) and avoid any temperature spikes.

  • pH Shift: The pH of the microenvironment around the enzyme can change during the reaction, especially with the presence of an acidic substrate like butyric acid, potentially leading to enzyme inactivation.

    • Solution: While the overall reaction may be in a non-aqueous medium, the "pH memory" of the enzyme is crucial. Ensure the enzyme is prepared and used in a pH environment that is optimal for its activity. For a similar ester, citronellyl butyrate, the optimal pH was found to be 7.5, with the lipase being stable in a pH range of 6 to 9.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this compound synthesis?

A1: Based on experimental data, the optimal temperature for the enzymatic synthesis of this compound is 50°C.[2][3] Operating at this temperature provides a balance between a high reaction rate and enzyme stability.

Q2: What is the ideal pH for this reaction?

A2: While specific data for this compound is limited, studies on similar lipase-catalyzed esterifications suggest an optimal pH in the neutral to slightly alkaline range. For the synthesis of citronellyl butyrate, an optimal pH of 7.5 was reported, with the lipase demonstrating good stability between pH 6 and 9.[2] Another study on a different esterification found the best enzyme activity at a pH of 6.[4] It is recommended to perform initial experiments within this range to determine the optimal pH for your specific system.

Q3: What is a typical experimental protocol for this synthesis?

A3: A detailed experimental protocol is provided in the "Experimental Protocols" section below. This includes information on materials, equipment, and a step-by-step procedure.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by periodically taking samples from the reaction mixture and analyzing them using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the reactants and the product.

Data Presentation

Table 1: Effect of Temperature on this compound Synthesis

Temperature (°C)Conversion (%)Reference
40Sub-optimalGeneral observation
5090[2][3]
60Decreased activity may be observedGeneral principle of enzyme denaturation

Table 2: Effect of pH on Lipase-Catalyzed Butyrate Ester Synthesis (using Citronellyl Butyrate as a reference)

pHRelative Activity (%)StabilityReference
4LowDeactivation increased[2]
6GoodStable[2]
7.5100 (Optimal)Stable[2]
9GoodStable[2]
10LowDeactivation increased[2]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is based on optimized conditions reported in the literature for achieving high conversion of this compound.[2][3]

Materials:

  • Cinnamyl alcohol

  • Butyric acid

  • Immobilized lipase (e.g., Novozym 435)

  • Molecular sieves (optional, for water removal)

  • Solvent (e.g., n-hexane, if not a solvent-free system)

  • Reaction vessel with a magnetic stirrer and temperature control

Procedure:

  • Reactant Preparation: In the reaction vessel, combine butyric acid and cinnamyl alcohol in a 1:2 molar ratio.

  • Enzyme Addition: Add the immobilized lipase at a loading of 2% (w/w) of the total mass of the substrates.

  • Reaction Conditions:

    • Set the reaction temperature to 50°C.

    • Begin stirring at a constant speed of 250 rpm to ensure the mixture is homogenous and the enzyme is well-suspended.

  • Water Removal (Optional but Recommended): If using, add molecular sieves to the reaction mixture to adsorb the water produced during the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every hour) and analyzing them by GC or HPLC.

  • Reaction Completion: The reaction is typically complete within 12 hours, achieving a conversion of approximately 90%.

  • Product Isolation: After the reaction is complete, separate the immobilized enzyme from the reaction mixture by filtration. The this compound can then be purified from the remaining reactants by techniques such as vacuum distillation or column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reactants Combine Butyric Acid and Cinnamyl Alcohol (1:2 molar ratio) enzyme Add Immobilized Lipase (2% w/w) conditions Set Temperature to 50°C and Agitation to 250 rpm enzyme->conditions monitoring Monitor Reaction Progress (GC/HPLC) conditions->monitoring separation Filter to Remove Enzyme monitoring->separation purification Purify this compound separation->purification

Caption: Experimental workflow for the enzymatic synthesis of this compound.

signaling_pathway cluster_temp Temperature Effect cluster_ph pH Effect Temp Temperature Opt_Temp Optimal Temperature (50°C) Temp->Opt_Temp High_Temp High Temperature (>60°C) Temp->High_Temp Low_Temp Low Temperature (<40°C) Temp->Low_Temp Max_Activity Maximum Enzyme Activity Opt_Temp->Max_Activity Denaturation Enzyme Denaturation High_Temp->Denaturation Slow_Rate Slow Reaction Rate Low_Temp->Slow_Rate pH pH Opt_pH Optimal pH (approx. 6-8) pH->Opt_pH Extreme_pH Extreme pH (<5 or >9) pH->Extreme_pH Max_Activity_pH Maximum Enzyme Activity Opt_pH->Max_Activity_pH Inactivation Enzyme Inactivation Extreme_pH->Inactivation

Caption: Influence of temperature and pH on lipase activity in ester synthesis.

References

Minimizing by-product formation in cinnamyl butyrate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of cinnamyl butyrate. Our focus is on minimizing by-product formation and addressing common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue ID Problem Potential Causes Recommended Solutions
CB-T01 Low Yield of this compound 1. Incomplete Reaction: The esterification equilibrium has not been sufficiently shifted towards the product. 2. Catalyst Inactivity: The acid or enzyme catalyst is not performing optimally. 3. Substrate Inhibition (Enzymatic): High concentrations of cinnamyl alcohol or butyric acid may be inhibiting the lipase.[1] 4. Improper Reaction Temperature: The temperature is too low for sufficient reaction rates or too high, leading to catalyst denaturation (enzymatic) or side reactions (chemical).1. Water Removal: For Fischer esterification, use a Dean-Stark apparatus or add molecular sieves to remove water as it forms, driving the equilibrium forward.[2] For enzymatic synthesis, conduct the reaction under vacuum or in a solvent-free system.[3] 2. Catalyst Check: For chemical synthesis, ensure the acid catalyst (e.g., H₂SO₄, Amberlyst resin) is fresh and not hydrated. For enzymatic synthesis, verify the activity of the immobilized lipase; consider using a fresh batch.[1][4] 3. Substrate Molar Ratio: Optimize the molar ratio of reactants. An excess of one reactant can help drive the reaction. For enzymatic reactions, a molar ratio of 1:2 (butyric acid to cinnamyl alcohol) has been shown to be effective.[1] 4. Temperature Optimization: For lipase-catalyzed reactions, maintain a moderate temperature (e.g., 50-60°C).[1][5] For acid-catalyzed reactions, ensure the temperature is sufficient for reflux without causing degradation of starting materials.
CB-T02 Presence of Unreacted Cinnamyl Alcohol and Butyric Acid 1. Insufficient Reaction Time: The reaction has not been allowed to proceed to completion. 2. Poor Mass Transfer: In heterogeneous catalysis (immobilized enzyme or solid acid), inadequate mixing can limit the interaction between substrates and the catalyst.[1]1. Extend Reaction Time: Monitor the reaction progress using TLC or GC and allow it to continue until no further product formation is observed. 2. Improve Agitation: Increase the stirring speed to ensure the catalyst is well-suspended in the reaction mixture. A speed of 250 rpm has been used effectively in enzymatic synthesis.[1]
CB-T03 Formation of Cinnamaldehyde as a By-product 1. Oxidation of Cinnamyl Alcohol: The allylic alcohol group is susceptible to oxidation, especially at elevated temperatures or in the presence of oxidizing agents or certain catalysts.[6] Air exposure can contribute to this side reaction.1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. 2. Use High-Purity Starting Materials: Ensure the cinnamyl alcohol used is free from pre-existing cinnamaldehyde impurities. 3. Mild Reaction Conditions: Employ the mildest possible temperature and reaction conditions that still afford a reasonable reaction rate.[1]
CB-T04 Formation of Other Unknown Impurities 1. Degradation of Reactants or Product: Harsh conditions (e.g., very strong acid, high temperatures) can lead to the degradation of cinnamyl alcohol or the this compound product.[1] 2. Self-Condensation Reactions: While less common for butyric acid itself, related aldehydes can undergo self-condensation if present as impurities.1. Moderate Conditions: Avoid excessively high temperatures and prolonged reaction times. 2. Catalyst Choice: Consider using a milder catalyst. For example, enzymatic catalysis is highly selective and operates under mild conditions, reducing the likelihood of degradation.[1] 3. Purification: Utilize column chromatography to separate the desired ester from by-products.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main routes are Fischer esterification and enzymatic synthesis.

  • Fischer Esterification: This is a classic acid-catalyzed reaction between cinnamyl alcohol and butyric acid. Common catalysts include sulfuric acid (H₂SO₄) and solid acid resins like Amberlyst. The reaction is reversible, so water removal is crucial to achieve high yields.[2][8][9]

  • Enzymatic Synthesis: This method uses a lipase, often immobilized, to catalyze the esterification. It is highly selective, occurs under mild conditions, and is considered a "green" chemistry approach.[1][3] Transesterification, using an acyl donor like vinyl butyrate, is also a viable enzymatic route.

Q2: How can I effectively remove the water by-product in Fischer esterification?

A2: To shift the reaction equilibrium towards the formation of this compound, water must be removed. This can be achieved by:

  • Using a Dean-Stark apparatus, which azeotropically removes water with a suitable solvent.

  • Adding a dehydrating agent, such as molecular sieves, directly to the reaction mixture.[2]

  • In enzymatic, solvent-free systems, applying a vacuum can effectively remove the water formed.[3]

Q3: What is the main advantage of using enzymatic synthesis over chemical synthesis?

A3: The main advantage of enzymatic synthesis is its high selectivity, which leads to fewer by-products and a purer final product.[10] Reactions are conducted under mild temperature and pH conditions, which prevents the degradation of sensitive molecules like cinnamyl alcohol. This method is also more environmentally friendly.

Q4: My lipase catalyst seems to be losing activity. Why is this happening and what can I do?

A4: Lipase deactivation can occur due to several factors:

  • Temperature: Excessive heat can denature the enzyme.

  • Substrate Inhibition: High concentrations of either the alcohol or the acid can inhibit the enzyme's activity.[1][11]

  • Solvent Effects: Some organic solvents can strip essential water from the enzyme or otherwise denature it. To mitigate this, ensure the reaction temperature is within the optimal range for the specific lipase (e.g., 50°C for Candida antarctica lipase B).[1] You can also investigate the reusability of your immobilized enzyme, as some can be used for multiple cycles with only a slight loss in activity.[1]

Q5: How can I monitor the progress of my reaction?

A5: The progress of the esterification can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using:

  • Thin-Layer Chromatography (TLC): This is a quick and simple method to qualitatively observe the disappearance of starting materials and the appearance of the product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the conversion of reactants to the product.

Quantitative Data Summary

The following tables summarize key quantitative parameters from literature for the enzymatic synthesis of cinnamyl esters, providing a basis for comparison and optimization.

Table 1: Reaction Parameters for Enzymatic Cinnamyl Ester Synthesis

Ester ProductCatalystMolar Ratio (Acid:Alcohol)Temperature (°C)Enzyme LoadingMax. Conversion (%)Reaction Time (h)Reference
This compoundImmobilized Lipase1:2502% (w/w)9012[1]
Cinnamyl PropionateFermase CALB 100001:3602% (w/v)87.97[5]
Cinnamyl AcetateNovozym 43515:1 (Ester:Alcohol)¹402.67 g/L90.13[11]

¹Note: This reaction is a transesterification using ethyl acetate as the acyl donor and solvent.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound via Direct Esterification[1]

Materials:

  • Cinnamyl alcohol

  • Butyric acid

  • Immobilized lipase (e.g., from Candida antarctica)

  • Suitable organic solvent (optional, solvent-free is often preferred)

Procedure:

  • In a round-bottom flask, combine butyric acid and cinnamyl alcohol in a 1:2 molar ratio.

  • Add the immobilized lipase catalyst, typically at a loading of 2% of the total substrate weight.

  • Heat the mixture to 50°C with constant agitation (e.g., 250 rpm using a magnetic stirrer).

  • If not a solvent-free system, ensure the reaction is conducted in a suitable non-polar organic solvent like hexane.

  • Monitor the reaction's progress via TLC or GC until the maximum conversion is achieved (typically around 12 hours).

  • Upon completion, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed and potentially reused.

  • Purify the product from unreacted substrates via vacuum distillation or column chromatography.

Protocol 2: Chemical Synthesis of a Cinnamate Ester via Fischer Esterification[7]

Materials:

  • trans-Cinnamic acid (example, can be substituted with butyric acid)

  • An alcohol (e.g., ethanol, or in this case, cinnamyl alcohol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Suitable solvent (often an excess of the alcohol is used)

Procedure:

  • Dissolve the carboxylic acid in an excess of the alcohol in a round-bottom flask equipped with a stir bar.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirring solution.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours.

  • After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

  • Perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate) to isolate the crude ester.

  • Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., Na₂SO₄).

  • Remove the solvent under reduced pressure (rotary evaporation).

  • Purify the crude product using column chromatography to separate the pure ester from any unreacted starting materials.

Diagrams and Workflows

G Troubleshooting Workflow for Low this compound Yield start Low Yield or High Impurity Detected check_reaction Review Reaction Parameters: - Time - Temperature - Molar Ratio start->check_reaction check_catalyst Evaluate Catalyst Activity start->check_catalyst check_water Assess Water Removal Efficiency start->check_water check_atmosphere Check for Air Exposure (Oxidation Risk) start->check_atmosphere solution_time Increase Reaction Time & Monitor with TLC/GC check_reaction->solution_time Incomplete Conversion solution_temp_ratio Optimize Temperature & Molar Ratio check_reaction->solution_temp_ratio Sub-optimal Conditions solution_catalyst Use Fresh/More Active Catalyst check_catalyst->solution_catalyst Low Activity solution_water Improve Water Removal (e.g., add molecular sieves, use vacuum) check_water->solution_water Equilibrium Issue solution_atmosphere Run Under Inert Atmosphere (N2 or Ar) check_atmosphere->solution_atmosphere Cinnamaldehyde Detected purify Purify Product via Column Chromatography solution_time->purify solution_temp_ratio->purify solution_catalyst->purify solution_water->purify solution_atmosphere->purify

Caption: Troubleshooting workflow for this compound synthesis.

Caption: this compound synthesis and a key side reaction.

References

Challenges in the purification of cinnamyl butyrate from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of cinnamyl butyrate from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: The most common impurities are unreacted starting materials, namely cinnamyl alcohol and butyric acid. If an acid catalyst (e.g., sulfuric acid) is used, it will also be present in the crude mixture. Depending on the reaction conditions, side products such as dicinnamyl ether or polymers may also be formed, though these are less common under standard esterification conditions.

Q2: How can I remove the unreacted butyric acid and the acid catalyst from my reaction mixture?

A2: A simple and effective method is to perform a liquid-liquid extraction with a basic aqueous solution. Washing the crude product (dissolved in an organic solvent like diethyl ether or ethyl acetate) with a saturated sodium bicarbonate (NaHCO₃) solution will neutralize the acidic catalyst and convert the unreacted butyric acid into its sodium salt, which is soluble in the aqueous layer and can thus be separated.

Q3: Is distillation a viable method for purifying this compound?

A3: Yes, distillation can be an effective purification method, particularly for larger scale purifications. There is a significant difference in the boiling points of cinnamyl alcohol (250 °C) and this compound (300 °C), which allows for their separation by fractional distillation.[1][2] However, vacuum distillation is often preferred to prevent thermal degradation of the product at high temperatures.

Q4: How can I monitor the progress of my purification?

A4: Thin-layer chromatography (TLC) is an excellent technique for monitoring the purification process.[3][4] By spotting the crude reaction mixture, the purified fractions, and the starting materials on a TLC plate, you can visualize the separation of this compound from impurities. Cinnamyl alcohol is more polar than this compound and will therefore have a lower Rf value.[4]

Q5: What level of purity can I expect with standard purification techniques?

A5: By combining a liquid-liquid extraction workup with either column chromatography or distillation, it is possible to achieve a purity of >98% for this compound. The final purity should always be confirmed by analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guides

Fractional Distillation
Problem Potential Cause Recommended Solution
Poor Separation Insufficient column efficiency.Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux or packed column).
Distillation rate is too high.Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established within the column.
Product Degradation Overheating of the distillation pot.Use vacuum distillation to lower the boiling point of the compounds and reduce the risk of thermal decomposition.
Bumping/Uneven Boiling Lack of boiling chips or inadequate stirring.Always add new boiling chips or a magnetic stir bar to the distillation flask before starting the distillation.
Column Chromatography
Problem Potential Cause Recommended Solution
Poor Separation of Product and Impurities Incorrect solvent system (eluent).Optimize the eluent system using TLC first. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a good separation between the spots corresponding to this compound and cinnamyl alcohol. An Rf value of ~0.3 for this compound is often a good target.
Product Elutes Too Quickly Eluent is too polar.Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your eluent system.
Product Does Not Elute from the Column Eluent is not polar enough.Gradually increase the polarity of the eluent by increasing the proportion of the polar solvent.
Streaking of Spots on TLC/Broad Peaks during Elution Sample is too concentrated or insoluble in the eluent.Ensure the crude sample is fully dissolved in a minimum amount of the eluent before loading it onto the column.
Column is overloaded.Use an appropriate amount of silica gel for the amount of crude product being purified (a general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight).

Experimental Protocols

Purification of this compound by Liquid-Liquid Extraction and Column Chromatography

This protocol outlines a common procedure for the purification of this compound from a typical esterification reaction mixture.

1. Liquid-Liquid Extraction (Workup):

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the crude mixture with an organic solvent such as diethyl ether or ethyl acetate (approximately 2-3 times the volume of the reaction mixture).

  • Transfer the diluted mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove unreacted butyric acid and the acid catalyst. Repeat this wash until no more gas evolution (CO₂) is observed.

    • Water to remove any remaining water-soluble impurities.

    • Brine (saturated NaCl solution) to help break any emulsions and to begin the drying process.

  • Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Filter to remove the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

2. Column Chromatography:

  • Prepare the Column:

    • Select an appropriately sized chromatography column and pack it with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Determine the Eluent System:

    • Using TLC, determine an appropriate solvent system that gives good separation between this compound and the main impurities (primarily cinnamyl alcohol). A common starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v).

  • Load the Sample:

    • Dissolve the crude this compound from the workup in a minimal amount of the eluent.

    • Carefully load the dissolved sample onto the top of the silica gel column.

  • Elute the Column:

    • Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.

  • Monitor the Fractions:

    • Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.

  • Combine and Concentrate:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

  • Confirm Purity:

    • Confirm the purity of the final product using an appropriate analytical technique such as GC-MS.

Data Presentation

Table 1: Physical Properties of Key Compounds

CompoundMolar Mass ( g/mol )Boiling Point (°C)
This compound204.27300
Cinnamyl Alcohol134.18250
Butyric Acid88.11163.5

Visualizations

PurificationWorkflow crude Crude Reaction Mixture extraction Liquid-Liquid Extraction crude->extraction drying Drying and Concentration extraction->drying chromatography Column Chromatography drying->chromatography distillation Fractional Distillation drying->distillation analysis Purity Analysis (GC-MS) chromatography->analysis distillation->analysis pure_product Pure this compound analysis->pure_product

Caption: General workflow for the purification of this compound.

TroubleshootingLogic start Purification Issue Identified check_purity Assess Purity (TLC/GC-MS) start->check_purity acidic_impurities Acidic Impurities Present? check_purity->acidic_impurities starting_material Unreacted Starting Material? acidic_impurities->starting_material No wash Perform Basic Wash (e.g., NaHCO3) acidic_impurities->wash Yes poor_separation Poor Separation in Chromatography/Distillation? starting_material->poor_separation No optimize_conditions Optimize Reaction Conditions (e.g., reaction time, stoichiometry) starting_material->optimize_conditions Yes optimize_purification Optimize Purification Parameters (e.g., eluent polarity, distillation column) poor_separation->optimize_purification Yes end Pure Product poor_separation->end No wash->check_purity optimize_conditions->start optimize_purification->start

Caption: Logical flow for troubleshooting this compound purification.

References

Technical Support Center: Ultrasound-Assisted Synthesis of Cinnamyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the ultrasound-assisted synthesis of cinnamyl butyrate. The information is designed to address common challenges and improve experimental efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is significantly lower than expected. What are the potential causes and solutions?

A1: Low yields in the ultrasound-assisted synthesis of this compound can stem from several factors. Here are the most common issues and their corresponding troubleshooting steps:

  • Suboptimal Reaction Parameters: The efficiency of the synthesis is highly sensitive to reaction conditions. Verify that your parameters for molar ratio, catalyst loading, temperature, and ultrasound settings are optimized.[1][2] Refer to the optimized conditions in the data tables below.

  • Enzyme/Catalyst Inactivation: If using an enzymatic catalyst like Novozym 435, prolonged exposure to high ultrasound power or temperatures can lead to denaturation and inactivation.[3] Consider reducing the ultrasound intensity or employing a pulsed ultrasound mode to minimize this effect. For chemical catalysts, ensure they are fresh and have been stored correctly.

  • Presence of Water: Water can hydrolyze the ester product, shifting the equilibrium back towards the reactants and reducing the yield. The addition of molecular sieves can effectively remove water from the reaction medium.[4]

  • Insufficient Mass Transfer: In heterogeneous catalysis, inadequate mixing can limit the interaction between reactants and the catalyst. Ultrasound generally enhances mass transfer, but ensure the ultrasonic probe is properly submerged and that the reaction mixture is being adequately agitated.[1]

  • Impure Reactants: The purity of cinnamyl alcohol and butyric acid is crucial. Impurities can interfere with the catalyst and lead to side reactions. Use reactants of high purity.

Q2: The reaction time is much longer than reported in the literature. How can I accelerate the synthesis?

A2: Ultrasound is known to significantly reduce reaction times compared to conventional methods.[1][5] If you are experiencing prolonged reaction times, consider the following:

  • Ultrasound Power and Frequency: The intensity of the ultrasound plays a direct role in accelerating the reaction. An increase in ultrasound power can lead to a decrease in reaction time.[6] However, excessively high power can have detrimental effects.[6] Experiment with different power settings and frequencies to find the optimal balance for your setup.

  • Catalyst Efficiency: The choice and concentration of the catalyst are critical. For enzymatic catalysis, ensure the enzyme loading is optimized.[1] For chemical catalysts like Amberlyst-15, verify its activity and consider increasing the loading if necessary.[7]

  • Temperature: Higher temperatures generally increase the reaction rate. However, this must be balanced with the thermal stability of the catalyst and reactants.

Q3: How can I improve the reusability of my enzyme catalyst?

A3: Enzyme reusability is a key factor in the cost-effectiveness of the synthesis. To enhance the stability of your immobilized lipase:

  • Immobilization Support: The choice of support material for the enzyme can significantly impact its stability and reusability.

  • Controlled Ultrasound Application: Continuous high-power ultrasound can damage the enzyme structure.[8][9] Employing a pulsed duty cycle can mitigate this damage while still providing the benefits of ultrasonic enhancement.

  • Washing and Storage: After each cycle, thoroughly wash the immobilized enzyme with a suitable solvent (e.g., n-hexane) to remove any adsorbed products or unreacted substrates.[9] Store the enzyme under appropriate conditions (e.g., refrigerated and dry) between uses.

Q4: I am observing the formation of byproducts. How can I increase the selectivity of the reaction?

A4: Byproduct formation is often a result of side reactions occurring under the reaction conditions. To improve selectivity for this compound:

  • Mild Reaction Conditions: Using milder temperatures and lower ultrasound power can help to minimize side reactions.

  • Catalyst Choice: The selectivity of the reaction is highly dependent on the catalyst. Lipases, for example, are known for their high specificity, which can reduce the formation of unwanted byproducts.[1]

  • Solvent-Free System: Performing the synthesis in a solvent-free system can sometimes improve selectivity and simplifies product purification.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the ultrasound-assisted synthesis of this compound and related esters.

Table 1: Optimized Parameters for Ultrasound-Assisted this compound Synthesis

ParameterOptimized ValueReference
Molar Ratio (Cinnamyl Alcohol:Butyric Acid)2.5:1[1]
Enzyme Loading (Novozym 435)2.8% (w/w of reactants)[1]
Reaction Temperature46 °C[1]
Ultrasound Intensity105 W[1]
Maximum Conversion93%[1]

Table 2: Comparison of Ultrasound vs. Conventional Synthesis of this compound

MethodReaction TimeMinimum Enzyme LoadingMaximum ConversionReference
Ultrasound-Assisted3.5 hoursLower95.33%[1]
Conventional (Shaking)5 hoursHigherNot specified[1]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Enzymatic Synthesis of this compound

Materials:

  • Cinnamyl alcohol

  • Butyric acid

  • Immobilized lipase (e.g., Novozym 435)

  • Molecular sieves (optional)

  • Solvent for purification (e.g., n-hexane)

Equipment:

  • Ultrasonic bath or probe system with temperature and power control

  • Reaction vessel

  • Magnetic stirrer (optional, for use in an ultrasonic bath)

  • Equipment for product purification (e.g., rotary evaporator, chromatography column)

Procedure:

  • To the reaction vessel, add cinnamyl alcohol and butyric acid in a molar ratio of 2.5:1.[1]

  • Add the immobilized lipase at a concentration of 2.8% of the total mass of the reactants.[1]

  • If desired, add molecular sieves to remove water formed during the reaction.[4]

  • Place the reaction vessel in the ultrasonic bath or insert the ultrasonic probe into the mixture.

  • Set the temperature to 46°C and the ultrasound power to 105 W.[1]

  • Run the reaction for approximately 3.5 hours.[1] Monitor the reaction progress using a suitable analytical technique (e.g., GC, HPLC).

  • Upon completion, separate the immobilized enzyme from the reaction mixture by filtration for reuse.

  • Purify the this compound from the crude product, for example, by vacuum distillation or column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reactants Cinnamyl Alcohol & Butyric Acid ultrasound Ultrasound Application (Power, Temp, Time) reactants->ultrasound catalyst Immobilized Lipase catalyst->ultrasound separation Catalyst Separation ultrasound->separation separation->catalyst Recycle purification Product Purification separation->purification product This compound purification->product

Caption: Experimental workflow for the ultrasound-assisted synthesis of this compound.

ultrasound_effect cluster_input Input cluster_effects Physical & Chemical Effects cluster_outcome Outcome ultrasound Ultrasound cavitation Acoustic Cavitation ultrasound->cavitation mass_transfer Enhanced Mass Transfer cavitation->mass_transfer surface_cleaning Catalyst Surface Cleaning cavitation->surface_cleaning hot_spots Localized Hot Spots cavitation->hot_spots outcome Increased Reaction Rate & Yield mass_transfer->outcome surface_cleaning->outcome hot_spots->outcome

Caption: Mechanism of ultrasound enhancement in chemical synthesis.

References

Technical Support Center: Optimizing Cinnamyl Butyrate Synthesis via Factorial Design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of cinnamyl butyrate synthesis using factorial design experiments.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the enzymatic synthesis of this compound.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and solutions?

A1: Low yield in the enzymatic synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Enzyme Activity: The lipase may have reduced activity. Verify the enzyme's activity with a standard control reaction. Improper storage or multiple freeze-thaw cycles can lead to enzyme deactivation.[1]

  • Substrate Inhibition: High concentrations of either cinnamyl alcohol or butyric acid can inhibit the lipase, a phenomenon known as dead-end inhibition.[2][3] Consider optimizing the substrate molar ratio. A factorial design can help identify the optimal concentration range where inhibition is minimized.

  • Water Content: While a minimal amount of water is necessary to maintain the enzyme's active conformation, excess water can shift the reaction equilibrium towards hydrolysis, the reverse reaction of esterification, thus reducing the ester yield.[4][5][6][7] The reaction medium's water activity (a_w) is a critical parameter to control.

  • Reaction Conditions: Suboptimal temperature or pH can drastically affect enzyme activity and reaction rate. Ensure that the temperature and pH of the reaction medium are within the optimal range for the specific lipase being used. Immobilized lipases often exhibit improved stability at varying pH and temperatures.[2][8]

  • Mass Transfer Limitations: Inadequate mixing can lead to poor diffusion of substrates to the enzyme's active site, especially when using immobilized enzymes.[3] Ensure sufficient agitation to minimize diffusional limitations.

Below is a decision tree to guide your troubleshooting process for low reaction yield:

low_yield_troubleshooting start Low this compound Yield check_enzyme 1. Verify Enzyme Activity (Control Reaction) start->check_enzyme enzyme_ok Enzyme Active check_enzyme->enzyme_ok OK enzyme_inactive Enzyme Inactive check_enzyme->enzyme_inactive Issue check_conditions 2. Review Reaction Conditions (Temp, pH, Time) enzyme_ok->check_conditions replace_enzyme Source fresh enzyme. Ensure proper storage. enzyme_inactive->replace_enzyme conditions_ok Conditions Optimal check_conditions->conditions_ok OK conditions_suboptimal Conditions Suboptimal check_conditions->conditions_suboptimal Issue check_substrates 3. Evaluate Substrate Concentrations conditions_ok->check_substrates optimize_conditions Optimize parameters using factorial design. conditions_suboptimal->optimize_conditions substrates_ok Ratios Optimized check_substrates->substrates_ok OK substrate_inhibition Potential Inhibition check_substrates->substrate_inhibition Issue check_mixing 4. Assess Mixing & Mass Transfer substrates_ok->check_mixing vary_ratios Vary substrate molar ratios. Consider fed-batch. substrate_inhibition->vary_ratios mixing_ok Adequate Agitation check_mixing->mixing_ok OK mixing_poor Poor Agitation check_mixing->mixing_poor Issue final_optimization Further Optimization Required mixing_ok->final_optimization increase_agitation Increase agitation speed. Consider different impeller. mixing_poor->increase_agitation

Troubleshooting Flowchart for Low Yield

Q2: The reaction rate is very slow. How can I increase it?

A2: A slow reaction rate can be attributed to several factors:

  • Temperature: While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. The optimal temperature is a balance between these two effects.

  • Enzyme Concentration: Increasing the enzyme loading can increase the reaction rate. However, beyond a certain point, the rate may not increase due to substrate limitation or mass transfer issues.[9]

  • Solvent Choice: The choice of solvent can significantly impact lipase activity. Non-polar, hydrophobic solvents are generally preferred for esterification reactions as they minimally strip the essential water layer from the enzyme.[10]

  • Immobilization Support: The type of support used for immobilizing the lipase can influence its activity and stability. Hydrophobic supports can help in maintaining the active conformation of the lipase.[11][12]

Q3: I am observing by-product formation. How can I improve the selectivity of the reaction?

A3: By-product formation in enzymatic esterification is less common than in chemical synthesis but can occur.

  • Substrate Purity: Ensure the purity of your starting materials, cinnamyl alcohol and butyric acid. Impurities can lead to side reactions.

  • Reaction Conditions: Extreme temperatures or pH values might promote side reactions. Operating under milder conditions, a key advantage of enzymatic synthesis, can improve selectivity.

  • Enzyme Specificity: Lipases are generally highly selective, which is one of their main advantages. If significant by-products are forming, it might be worth screening different lipases to find one with higher specificity for your substrates.

Q4: How can I effectively purify the this compound from the reaction mixture?

A4: The purification strategy will depend on the scale of your reaction and the nature of the reaction medium.

  • Solvent Extraction: If the reaction is performed in a solvent, the product can often be extracted. After the reaction, the enzyme (especially if immobilized) can be filtered off. The solvent can then be removed under reduced pressure. The remaining mixture can be subjected to liquid-liquid extraction to separate the ester from unreacted substrates.[13]

  • Column Chromatography: For high purity, column chromatography is a very effective method.[14] A silica gel column with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) can separate this compound from the unreacted alcohol and acid.

  • Distillation: If the boiling points of the components are sufficiently different, distillation under reduced pressure can be a viable purification method.[13]

Frequently Asked Questions (FAQs)

Q1: What is a factorial design and why is it useful for optimizing this compound synthesis?

A1: A factorial design is a statistical experimental design that allows for the simultaneous study of the effects of multiple factors (variables) on a response. In a full factorial design, experiments are conducted at all possible combinations of the levels of the factors. This approach is more efficient than the one-variable-at-a-time (OVAT) method because it not only determines the main effect of each factor but also reveals interactions between factors. For this compound synthesis, a factorial design can be used to efficiently optimize key parameters like temperature, substrate molar ratio, enzyme concentration, and reaction time to achieve the maximum yield.

Q2: Which lipases are commonly used for this compound synthesis?

A2: Lipases from various microbial sources are used for ester synthesis. Candida antarctica lipase B (CALB), often in its immobilized form (e.g., Novozym 435), is one of the most widely used and effective lipases for this type of reaction due to its high activity and stability.[3] Other lipases from Rhizomucor miehei and Pseudomonas species have also been successfully employed.

Q3: What are the advantages of using an immobilized lipase?

A3: Using an immobilized lipase offers several advantages over the free enzyme:

  • Reusability: The immobilized enzyme can be easily recovered from the reaction mixture and reused for multiple cycles, which reduces the overall cost of the process.[3]

  • Enhanced Stability: Immobilization often increases the enzyme's stability against changes in temperature, pH, and organic solvents.[12]

  • Easier Product Purification: The separation of the enzyme from the product is simplified, typically involving simple filtration.[15]

Q4: What analytical techniques are suitable for monitoring the progress of the reaction?

A4: Several analytical techniques can be used to monitor the synthesis of this compound:

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively track the disappearance of reactants and the appearance of the product.[15]

  • Gas Chromatography (GC): GC is a quantitative method that can be used to determine the concentration of this compound and the remaining substrates in the reaction mixture, allowing for the calculation of conversion and yield.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for quantitative analysis, particularly for compounds that are not volatile enough for GC.

  • Titration: The consumption of butyric acid can be monitored by titrating aliquots of the reaction mixture with a standard base solution.[16]

Experimental Protocols

Protocol 1: Factorial Design for Optimization of this compound Synthesis

This protocol outlines a 2⁴ full factorial design to study the effects of four variables at two levels.

Variables and Levels:

FactorVariableLevel -1Level +1
ATemperature (°C)4060
BSubstrate Molar Ratio (Alcohol:Acid)1:11:3
CEnzyme Loading (% w/w of substrates)5%10%
DReaction Time (hours)612

Procedure:

  • Reaction Setup: For each of the 16 experimental runs defined by the factorial design matrix, prepare the reaction mixture in a sealed vessel.

  • Reagents: Add cinnamyl alcohol and butyric acid to the vessel according to the specified molar ratio for the run.

  • Solvent (Optional): If not a solvent-free system, add a suitable organic solvent (e.g., n-hexane).

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) at the specified loading.

  • Incubation: Place the vessel in a shaker incubator set to the specified temperature and agitation speed (e.g., 200 rpm).

  • Sampling and Analysis: After the specified reaction time, take a sample from the reaction mixture. Analyze the sample using GC or HPLC to determine the concentration of this compound.

  • Data Analysis: Analyze the results using statistical software to determine the main effects of each factor and their interactions on the yield of this compound.

Protocol 2: General Procedure for Enzymatic Synthesis of this compound

This protocol provides a general method for the synthesis of this compound using an immobilized lipase.

Materials:

  • Cinnamyl alcohol

  • Butyric acid

  • Immobilized lipase (e.g., Novozym 435)

  • Organic solvent (e.g., n-hexane, optional for solvent-free system)

  • Molecular sieves (optional, for water removal)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, combine cinnamyl alcohol and butyric acid in the desired molar ratio (e.g., 1:2 butyric acid to cinnamyl alcohol).[3]

  • If using a solvent, add it to the flask. For a solvent-free system, proceed to the next step.

  • Add the immobilized lipase to the reaction mixture (e.g., 2% by weight of the substrates).[3]

  • If desired, add molecular sieves to remove the water produced during the reaction.

  • Seal the flask and place it in a temperature-controlled shaker or oil bath set to the desired temperature (e.g., 50°C).[3]

  • Stir the mixture at a constant speed (e.g., 250 rpm) for the desired reaction time (e.g., 12 hours).[3]

  • Monitor the reaction progress by periodically taking samples and analyzing them by TLC or GC.

  • Upon completion, stop the reaction by filtering off the immobilized enzyme.

  • Purify the this compound from the reaction mixture using an appropriate method such as column chromatography or distillation.

Data Presentation

Table 1: Example of a 2⁴ Factorial Design Matrix and Response

RunA (Temp)B (Ratio)C (Enzyme)D (Time)This compound Yield (%)
1-1-1-1-145
2+1-1-1-165
3-1+1-1-155
4+1+1-1-175
5-1-1+1-160
6+1-1+1-180
7-1+1+1-170
8+1+1+1-190
9-1-1-1+150
10+1-1-1+170
11-1+1-1+160
12+1+1-1+180
13-1-1+1+165
14+1-1+1+185
15-1+1+1+175
16+1+1+1+195

Note: The yield values are hypothetical and for illustrative purposes only.

Table 2: Comparison of Optimal Conditions from Different Studies

StudyLipase SourceTemp (°C)Molar Ratio (Acid:Alcohol)Enzyme LoadingSolventMax. Conversion/Yield
Yadav et al.[3]Immobilized Lipase501:22% (w/w)Hexane90% Conversion
Geng et al. (for Cinnamyl Acetate)[17]Novozym 4354015:1 (Acyl donor:Alcohol)2.67 g/LSolvent-free90% Conversion
F. Turon et al. (for Butyl Laurate)[4]Carica papaya lipase55--Solvent-free~20% Conversion

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the enzymatic synthesis and purification of this compound.

experimental_workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Enzymatic Esterification cluster_workup 3. Product Isolation & Purification cluster_analysis 4. Final Product Analysis prep_reactants Prepare Reactants: - Cinnamyl Alcohol - Butyric Acid reaction_setup Combine reactants and enzyme in a temperature-controlled reactor prep_reactants->reaction_setup prep_enzyme Prepare Immobilized Lipase prep_enzyme->reaction_setup incubation Incubate with agitation (e.g., 50°C, 200 rpm) reaction_setup->incubation monitoring Monitor reaction progress (TLC, GC) incubation->monitoring monitoring->incubation Continue reaction filtration Filter to recover immobilized enzyme monitoring->filtration Reaction complete extraction Solvent extraction / removal filtration->extraction purification Purify by column chromatography or distillation extraction->purification analysis Characterize final product (GC-MS, NMR) purification->analysis

Workflow for this compound Synthesis

References

Validation & Comparative

A Comparative Analysis of Cinnamyl Butyrate and Cinnamyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthesis Methods and Performance

The synthesis of flavor and fragrance esters, such as cinnamyl butyrate and cinnamyl acetate, is of significant interest in the chemical and pharmaceutical industries. The choice of synthetic route can profoundly impact yield, purity, cost-effectiveness, and environmental footprint. This guide provides a detailed comparative analysis of the common synthesis methods for this compound and cinnamyl acetate, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific needs.

At a Glance: Comparing Synthesis Strategies

The synthesis of both this compound and cinnamyl acetate can be broadly categorized into chemical and enzymatic methods. Chemical synthesis, often employing acid catalysts, is a well-established and generally faster approach. In contrast, enzymatic synthesis, typically utilizing lipases, offers the advantages of milder reaction conditions, higher selectivity, and a more environmentally friendly process.

ParameterThis compound SynthesisCinnamyl Acetate Synthesis
Method Enzymatic (Immobilized Lipase) Acid-Catalyzed (Fischer Esterification)
Reactants Cinnamyl alcohol, Butyric acidCinnamyl alcohol, Acetic acid
Catalyst Immobilized Lipase (e.g., Novozym 435)Strong acid (e.g., Sulfuric acid)
Solvent Solvent-free or organic solvent (e.g., n-hexane)Often excess alcohol acts as solvent, or a non-polar solvent
Temperature 40-60°CReflux temperature
Reaction Time 6-12 hours1-10 hours
Yield/Conversion High (up to 94.3% yield)[1]Variable, can be driven to high yield with excess reactant or water removal
Purification Filtration to remove enzyme, evaporation of solventNeutralization, extraction, drying, distillation or chromatography[2][3]
Key Advantages Mild conditions, high selectivity, "green" processFast, well-established, uses common reagents
Key Disadvantages Longer reaction times, cost of enzymeHarsh conditions, potential for side reactions, waste generation

Visualizing the Synthesis Workflow: A Generalized Esterification Process

The following diagram illustrates a generalized workflow for the synthesis of cinnamyl esters, applicable to both chemical and enzymatic esterification methods.

Esterification_Workflow Generalized Esterification Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification cluster_product Final Product Reactant1 Cinnamyl Alcohol ReactionVessel Reaction Mixture (Heating and Stirring) Reactant1->ReactionVessel Reactant2 Carboxylic Acid or Acyl Donor (Butyric Acid / Acetic Acid / Ethyl Acetate) Reactant2->ReactionVessel Catalyst Catalyst (Acid or Enzyme) Catalyst->ReactionVessel Workup Work-up (Neutralization, Washing, Extraction) ReactionVessel->Workup Reaction Completion Drying Drying (Anhydrous Na2SO4 or MgSO4) Workup->Drying Isolation Isolation (Filtration, Evaporation, Distillation, or Chromatography) Drying->Isolation FinalProduct Pure Cinnamyl Ester (this compound or Cinnamyl Acetate) Isolation->FinalProduct

Caption: Generalized workflow for cinnamyl ester synthesis.

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound and cinnamyl acetate via both enzymatic and chemical methods.

This compound Synthesis

This protocol describes the synthesis of this compound using an immobilized lipase.

Materials:

  • Cinnamyl alcohol

  • Butyric acid

  • Immobilized lipase (e.g., Novozym 435)

  • n-hexane (optional, as solvent)

Procedure:

  • In a round-bottom flask, combine cinnamyl alcohol and butyric acid. A typical molar ratio is 1:2 (cinnamyl alcohol to butyric acid).[4]

  • Add the immobilized lipase. The enzyme loading is typically around 2% of the total substrate weight.[4]

  • If a solvent is used, add n-hexane.

  • The reaction mixture is incubated at a controlled temperature, typically around 50°C, with constant agitation (e.g., 250 rpm) for approximately 12 hours.[4]

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the enzyme is removed by filtration.

  • If a solvent was used, it is removed under reduced pressure. The crude product can be further purified by vacuum distillation.

This protocol is a general procedure for Fischer esterification, adapted for the synthesis of this compound.

Materials:

  • Cinnamyl alcohol

  • Butyric acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine cinnamyl alcohol and an excess of butyric acid.

  • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops).

  • Heat the mixture to reflux for 1-2 hours. The reaction can be monitored by TLC.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted butyric acid), and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound.

  • The product can be further purified by vacuum distillation.

Cinnamyl Acetate Synthesis

This protocol details the synthesis of cinnamyl acetate using an immobilized lipase in a solvent-free system.

Materials:

  • Cinnamyl alcohol

  • Ethyl acetate

  • Immobilized lipase (e.g., Novozym 435)

Procedure:

  • In a suitable reaction vessel, combine cinnamyl alcohol and a large excess of ethyl acetate (e.g., a 1:15 molar ratio), which acts as both the acyl donor and the solvent.[5]

  • Add the immobilized lipase (e.g., 2.67 g/L).[5]

  • Stir the reaction mixture at a constant temperature of 40°C for approximately 3 hours.[5]

  • Monitor the reaction's progress by TLC or GC.

  • After the reaction is complete, remove the enzyme by filtration.

  • The excess ethyl acetate can be removed by evaporation under reduced pressure to yield the cinnamyl acetate product.

This method utilizes acetic anhydride for a more reactive acylation.

Materials:

  • Cinnamyl alcohol

  • Acetic anhydride

  • Phosphoric acid (85%) or p-toluenesulfonic acid

  • Water

  • Sodium bicarbonate solution

Procedure:

  • In a reaction flask, dissolve a catalytic amount of 85% phosphoric acid or p-toluenesulfonic acid (e.g., 0.7 g) in acetic anhydride (e.g., 150 g).[6]

  • While maintaining the temperature between 20-45°C, slowly add cinnamyl alcohol (e.g., 134 g) over 5-7 hours with stirring.[6]

  • After the addition is complete, continue stirring at 40-50°C for an additional 1-2 hours.[6]

  • Upon completion, cool the reaction mixture and slowly add water to quench the excess acetic anhydride.

  • Neutralize the mixture with a sodium bicarbonate solution.

  • Extract the cinnamyl acetate with an organic solvent.

  • Wash the organic layer with water and brine, then dry it over an anhydrous salt.

  • Remove the solvent under reduced pressure, and purify the product by vacuum distillation.

Conclusion

The choice between chemical and enzymatic synthesis for this compound and cinnamyl acetate depends on the specific priorities of the researcher. For rapid synthesis and when using common, inexpensive reagents is paramount, traditional acid-catalyzed methods are effective. However, for applications demanding high purity, mild reaction conditions, and adherence to "green chemistry" principles, enzymatic synthesis presents a superior alternative. The detailed protocols and comparative data provided in this guide are intended to empower researchers to make informed decisions for their synthetic endeavors.

References

Spectroscopic Fingerprints: A Comparative Guide to Differentiating Cinnamyl Butyrate from Other Cinnamyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of cinnamyl esters, a class of compounds widely used as flavoring and fragrance agents, is crucial for quality control and research applications. Due to their high structural similarity, distinguishing between these esters can be challenging. This guide provides a detailed comparison of the spectroscopic characteristics of cinnamyl butyrate against other common cinnamyl esters, namely cinnamyl acetate and cinnamyl propionate, using Fourier-Transform Infrared (FTIR) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from FTIR, ¹H NMR, and MS analyses, highlighting the unique spectral features that enable the differentiation of this compound.

Table 1: FTIR Spectroscopy Data
Functional Group Vibrational Mode Cinnamyl Acetate (CA) [1][2]Cinnamyl Propionate (CP) [1][2]This compound (CB) [1][2]
C-H (aromatic)Stretching~3028 cm⁻¹~3028 cm⁻¹~3028 cm⁻¹
C=C (alkene)Stretching2875, 2965 cm⁻¹2875, 2965 cm⁻¹2875, 2965 cm⁻¹
C=O (ester)Stretching~1733 cm⁻¹~1733 cm⁻¹~1733 cm⁻¹
C-O (ester)Stretching1220-1100 cm⁻¹1220-1100 cm⁻¹1220-1100 cm⁻¹
Unique Fingerprint Aliphatic C-H 1023 cm⁻¹ 1080, 1347 cm⁻¹ 1100, 1254 cm⁻¹

Note: While many peaks are common across the esters due to the shared cinnamyl group, the fingerprint region reveals unique absorbance bands for each compound, allowing for their unambiguous identification.[1][2]

Table 2: ¹H NMR Spectroscopy Data (400 MHz, CDCl₃)
Proton Environment Cinnamyl Acetate (CA) [1][2]Cinnamyl Propionate (CP) [1][2]This compound (CB) [1][2]
Chemical Shift (δ, ppm) Multiplicity, Integration Chemical Shift (δ, ppm) Multiplicity, Integration
Phenyl~7.22m, 5H~7.22
=CH- (trans)6.53-6.54d, 1H6.53-6.54
-CH=6.21-6.23dt, 1H6.21-6.23
-O-CH₂-4.64-4.67d, 2H4.64-4.67
-CH₂- (next to C=O) --2.25
-CH₂- (middle) ---
-CH₃ 1.95 s, 3H 1.07

Note: The chemical shift and multiplicity of the protons on the alkyl chain of the ester group are highly diagnostic. This compound is uniquely identified by the presence of two distinct methylene proton signals and the most upfield methyl proton signal.[1][2]

Table 3: Mass Spectrometry Data (Electron Ionization)
Ion Description Cinnamyl Acetate (CA) Cinnamyl Propionate (CP) This compound (CB)
[M]⁺ Molecular Ion m/z 176m/z 190m/z 204
[M - R-COOH]⁺ Loss of acid m/z 116m/z 116m/z 116
[C₉H₉]⁺ Cinnamyl cation m/z 117m/z 117m/z 117
[C₇H₇]⁺ Tropylium ion m/z 91m/z 91m/z 91
[R-C≡O]⁺ Acylium ion m/z 43m/z 57m/z 71

Note: The molecular ion peak readily distinguishes the esters by their mass. A key diagnostic fragment is the acylium ion, which is unique for each ester and corresponds to the mass of the alkyl chain plus the carbonyl group.

Experimental Protocols

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small drop of the neat liquid cinnamyl ester is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is recorded in the range of 4000-600 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis and subtracted from the sample spectrum.

  • Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands as detailed in Table 1.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Instrumentation: A 400 MHz Nuclear Magnetic Resonance spectrometer.

  • Sample Preparation: Approximately 10-20 mg of the cinnamyl ester is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to an NMR tube.

  • Data Acquisition: A standard ¹H NMR spectrum is acquired.

  • Analysis: The chemical shifts (δ) are referenced to the TMS peak at 0 ppm. The multiplicity (singlet, doublet, triplet, etc.) and integration of the signals are analyzed to determine the proton environments, as summarized in Table 2.

Mass Spectrometry (MS)
  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • Sample Preparation: A dilute solution of the cinnamyl ester in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.

  • GC Separation: A small volume (typically 1 µL) of the solution is injected into the GC. The different esters are separated based on their boiling points and interaction with the GC column.

  • MS Analysis: As each compound elutes from the GC column, it enters the mass spectrometer where it is ionized by electron impact. The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected.

  • Data Analysis: The resulting mass spectrum for each compound is analyzed for the molecular ion peak and characteristic fragment ions as listed in Table 3.

Visualization of Experimental Workflows

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Place drop of cinnamyl ester on ATR crystal C Record sample spectrum (4000-600 cm⁻¹) A->C B Record background spectrum D Subtract background from sample spectrum B->D C->D E Identify characteristic absorption bands D->E

Caption: FTIR Spectroscopy Experimental Workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve cinnamyl ester in CDCl₃ with TMS B Transfer to NMR tube A->B C Acquire ¹H NMR spectrum B->C D Reference to TMS (0 ppm) C->D E Analyze chemical shifts, multiplicity, and integration D->E

Caption: ¹H NMR Spectroscopy Experimental Workflow.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare dilute solution of cinnamyl ester B Inject into GC-MS A->B C Separate by GC B->C D Ionize by EI and detect fragments by MS C->D E Analyze mass spectrum for molecular ion and fragments D->E

Caption: Mass Spectrometry Experimental Workflow.

References

A Comparative Analysis of the Bioactivities of Cinnamyl Butyrate and Sodium Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known bioactivity of sodium butyrate, a well-researched short-chain fatty acid, with the potential bioactivity of cinnamyl butyrate. While direct comparative studies are limited, this document synthesizes available data to offer an objective analysis based on the individual components of this compound—cinnamyl alcohol and butyric acid.

Introduction

Sodium butyrate is a salt of butyric acid, a short-chain fatty acid produced by microbial fermentation of dietary fiber in the colon. It is a key mediator of gut health with well-documented anti-inflammatory and anti-cancer properties. This compound is an ester composed of cinnamyl alcohol and butyric acid. Its bioactivity is likely a composite of the effects of the intact ester and its hydrolysis products. This guide explores these activities, providing available data and outlining the primary mechanistic pathways.

Comparative Bioactivity Data

Due to a lack of direct head-to-head studies, the following table summarizes the known effects of sodium butyrate and the predicted effects of this compound based on the bioactivities of butyrate and cinnamyl alcohol.

Bioactivity ParameterSodium ButyrateThis compound (Inferred)Key References
Anti-Cancer Activity
Cell Proliferation InhibitionInduces cell cycle arrest (G1 phase) and apoptosis in cancer cells.[1][2][3][4][5][6]Expected to inhibit proliferation due to both butyrate and cinnamyl alcohol moieties.[1][2][3][4][5][6][7]
HDAC InhibitionPotent inhibitor of Class I and II Histone Deacetylases (HDACs).[1][3][8][9]Both butyrate and cinnamyl alcohol have shown HDAC inhibitory activity, suggesting a potential synergistic or additive effect.[3][8][9][10]
Apoptosis InductionUpregulates pro-apoptotic genes (e.g., BAX, CASP3) and downregulates anti-apoptotic genes (e.g., BCL-2).[2]Likely induces apoptosis through pathways activated by both butyrate and cinnamyl alcohol.[2][7]
Anti-Inflammatory Activity
NF-κB InhibitionSuppresses the NF-κB signaling pathway, a key regulator of inflammation.[8][11][12]Expected to inhibit NF-κB, as both butyrate and cinnamyl alcohol possess this activity.[7][8][11][12]
Pro-inflammatory Cytokine ReductionDecreases the production of TNF-α, IL-6, and IL-1β.[11][13]Likely reduces pro-inflammatory cytokines.[7][11][13]
GPCR ActivationActivates G-protein coupled receptors like GPR43 and GPR109A, mediating anti-inflammatory responses.[8][13]The butyrate moiety is expected to activate these receptors.[8][13]
Intestinal Barrier Function
Integrity EnhancementStrengthens the intestinal epithelial barrier.[4][8]The butyrate component is expected to contribute to enhanced barrier function.[4][8]

Mechanisms of Action

Sodium Butyrate

Sodium butyrate exerts its biological effects through two primary, well-established mechanisms:

  • Histone Deacetylase (HDAC) Inhibition: Butyrate is a potent inhibitor of HDACs.[1][3][8][9] By inhibiting these enzymes, it leads to the hyperacetylation of histones, which alters chromatin structure and increases the transcription of genes involved in cell cycle arrest, apoptosis, and differentiation.[1][3] This is a major contributor to its anti-cancer effects.

  • G-Protein Coupled Receptor (GPCR) Signaling: Butyrate acts as a ligand for several GPCRs, including GPR43 and GPR109A, which are expressed on intestinal epithelial and immune cells.[8][13] Activation of these receptors initiates signaling cascades that result in anti-inflammatory responses, such as the suppression of NF-κB and the reduction of pro-inflammatory cytokines.[8][11][12][13]

Signaling Pathway of Sodium Butyrate

NaB Sodium Butyrate HDAC HDACs NaB->HDAC Inhibits GPCR GPCRs (GPR43, GPR109A) NaB->GPCR Activates Histones Histone Acetylation ↑ Gene Gene Expression Altered (e.g., p21, BAX) Histones->Gene Apoptosis Apoptosis & Cell Cycle Arrest Gene->Apoptosis AntiInflammatory Anti-inflammatory Effect NFkB NF-κB Pathway ↓ GPCR->NFkB Cytokines Pro-inflammatory Cytokines ↓ NFkB->Cytokines Cytokines->AntiInflammatory

Caption: Mechanisms of Sodium Butyrate Bioactivity.

This compound

The bioactivity of this compound is hypothesized to stem from the combined effects of its constituent molecules following enzymatic hydrolysis in the body.

  • Butyrate Contribution: Once hydrolyzed, the released butyric acid would follow the same mechanisms as sodium butyrate, namely HDAC inhibition and GPCR activation, contributing to anti-inflammatory and anti-cancer effects.[3][8][9][13]

  • Cinnamyl Alcohol Contribution: Cinnamyl alcohol itself possesses biological activity. Studies have shown it has anti-inflammatory properties and can also contribute to HDAC inhibition, though potentially to a different extent than butyrate.[7][10] Its aromatic structure may also allow it to interact with different cellular targets.

Hypothesized Metabolism and Action of this compound

CB This compound Hydrolysis Esterase Hydrolysis CB->Hydrolysis CA Cinnamyl Alcohol Hydrolysis->CA BA Butyric Acid Hydrolysis->BA HDACi HDAC Inhibition CA->HDACi AntiInflam Anti-inflammatory Pathways CA->AntiInflam BA->HDACi BA->AntiInflam Bioactivity Combined Bioactivity HDACi->Bioactivity AntiInflam->Bioactivity

Caption: Hypothesized this compound Metabolism.

Experimental Protocols

The following are summaries of standard methodologies used to assess the bioactivities discussed.

Cell Viability and Proliferation Assay (MTT Assay)
  • Cell Culture: Cancer cell lines (e.g., HCT-116, SW480 colorectal cancer cells) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.

  • Seeding: Cells are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of sodium butyrate or this compound for 24, 48, or 72 hours.

  • MTT Addition: After treatment, MTT reagent (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

  • Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

Anti-inflammatory Activity (Cytokine Measurement by ELISA)
  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) or peripheral blood mononuclear cells (PBMCs) are cultured.

  • Treatment and Stimulation: Cells are pre-treated with sodium butyrate or this compound for 1-2 hours, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).

  • Supernatant Collection: After 24 hours of stimulation, the cell culture supernatant is collected.

  • ELISA: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant is quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Analysis: Cytokine levels in treated groups are compared to the LPS-stimulated control group.

General Experimental Workflow

Start Cell Culture (e.g., Cancer Cells, Macrophages) Treatment Treatment with This compound or Sodium Butyrate Start->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation Analysis Downstream Analysis Incubation->Analysis Viability Cell Viability (MTT Assay) Analysis->Viability Inflammation Inflammation (ELISA for Cytokines) Analysis->Inflammation GeneExp Gene Expression (qPCR/Western Blot) Analysis->GeneExp

Caption: Typical In Vitro Experimental Workflow.

Conclusion

Sodium butyrate is a well-characterized bioactive compound with potent anti-inflammatory and anti-cancer effects, primarily acting through HDAC inhibition and GPCR signaling. This compound, as an ester of butyric acid and cinnamyl alcohol, is expected to exhibit a broader or potentially synergistic range of bioactivities. The release of both butyrate and cinnamyl alcohol upon hydrolysis suggests that this compound could engage the established pathways of butyrate while introducing the additional biological effects of cinnamyl alcohol.

For drug development professionals, this compound represents an interesting prodrug strategy to deliver butyrate, potentially with enhanced stability, altered pharmacokinetics, and the added benefit of cinnamyl alcohol's own therapeutic properties. However, further direct comparative studies, including in vivo pharmacokinetic and pharmacodynamic assessments, are essential to fully elucidate the therapeutic potential of this compound and to quantitatively compare its efficacy against sodium butyrate.

References

Cinnamyl Butyrate vs. Other Butyrate Analogs for HDP Induction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The induction of endogenous host defense peptides (HDPs), such as the human cathelicidin antimicrobial peptide (CAMP/LL-37), represents a promising therapeutic strategy for combating microbial infections and modulating immune responses. Butyrate, a short-chain fatty acid produced by gut microbiota, is a known inducer of HDP expression, primarily through its activity as a histone deacetylase (HDAC) inhibitor.[1][2] However, its clinical utility is hampered by a short half-life and unpleasant odor. This has led to the investigation of various butyrate analogs with improved pharmacological properties. This guide provides a comparative analysis of cinnamyl butyrate versus other butyrate analogs, focusing on their efficacy in inducing HDP expression, with supporting experimental data and methodologies.

Comparative Efficacy of Butyrate Analogs in HDP Induction

The ability of butyrate analogs to induce HDP expression varies significantly, likely due to differences in their chemical structure which affect their bioavailability and interaction with HDAC enzymes. While several analogs demonstrate comparable or enhanced activity relative to sodium butyrate, this compound has been shown to be a less potent inducer in comparative studies.

A key study in porcine intestinal epithelial cells (IPEC-J2) provided a direct comparison of HDP induction by various butyrate analogs. The findings from this research are summarized in the table below.

CompoundOptimal DoseMaximal Fold Increase in Protegrin (PG1-5) ExpressionRelative Efficacy vs. Butyrate (at optimal dose)
Sodium Butyrate 8 mM42-fold-
trans-Cinnamyl Butyrate 2 mM~4-foldSignificantly Weaker
Benzyl Butyrate 4 mMNot specified (4-fold less efficient than 4mM butyrate)Weaker
Glyceryl Tributyrate Not specifiedComparable to ButyrateComparable
4-Phenylbutyrate Not specifiedComparable to ButyrateComparable

Data summarized from a study in porcine IPEC-J2 cells.[3]

In this porcine model, trans-cinnamyl butyrate was markedly less effective than sodium butyrate, inducing only a ~4-fold increase in protegrin expression at its optimal concentration of 2 mM, compared to a 42-fold increase with 8 mM sodium butyrate.[3] Even at a comparable concentration of 2 mM, sodium butyrate elicited a 25-fold increase, highlighting the significantly lower potency of this compound in this system.[3] In contrast, glyceryl tributyrate and 4-phenylbutyrate were found to have HDP-inducing capabilities comparable to that of butyrate.[3]

While direct comparative studies of this compound in human cells are limited in the available literature, research in human colonic epithelial cell lines such as Caco-2, HT-29, and SW620 has confirmed that other short-chain fatty acids, including isobutyrate and propionate, can also induce cathelicidin LL-37 expression, although often to a lesser extent than butyrate.[4] 4-phenylbutyrate (PBA) has also been identified as a potent inducer of the cathelicidin gene (CAMP) in various human cell lines.

Signaling Pathways in Butyrate-Mediated HDP Induction

The primary mechanism by which butyrate and its effective analogs induce HDP expression is through the inhibition of histone deacetylases (HDACs).[1][2] This inhibition leads to the hyperacetylation of histones, resulting in a more relaxed chromatin structure that allows for the transcription of target genes, including CAMP.[5]

Beyond HDAC inhibition, the mitogen-activated protein kinase (MAPK) signaling pathways, specifically the MEK/ERK and p38 MAPK pathways, are also critically involved in butyrate-mediated HDP induction.[6][7] Inhibition of these pathways has been shown to reduce butyrate-induced LL-37 expression.[6] The precise signaling mechanisms for this compound in the context of HDP induction have not been fully elucidated in the reviewed literature.

Butyrate Butyrate Analogs (e.g., Phenylbutyrate) HDAC HDAC Inhibition Butyrate->HDAC MAPK MAPK Signaling Butyrate->MAPK Histone Histone Hyperacetylation HDAC->Histone Chromatin Chromatin Remodeling Histone->Chromatin CAMP_Promoter CAMP Gene Promoter Chromatin->CAMP_Promoter MEK_ERK MEK/ERK Pathway MAPK->MEK_ERK p38 p38 Pathway MAPK->p38 AP1 AP-1 Activation MEK_ERK->AP1 p38->AP1 AP1->CAMP_Promoter CAMP_mRNA CAMP mRNA Transcription CAMP_Promoter->CAMP_mRNA LL37 LL-37 Peptide Synthesis CAMP_mRNA->LL37

Butyrate-induced HDP signaling pathways.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of butyrate analogs for HDP induction.

Experimental Workflow for HDP Induction Assay

cluster_cell_culture 1. Cell Culture cluster_treatment 2. Treatment cluster_analysis 3. Analysis Start Seed Human Colonic Epithelial Cells (e.g., Caco-2, HT-29) Incubate Incubate to ~80% Confluency Start->Incubate Treat Treat with Butyrate Analogs (2-8 mM) for 24-48h Incubate->Treat Harvest Harvest Cells Treat->Harvest RNA_Protein Isolate RNA and Protein Harvest->RNA_Protein qPCR qPCR for CAMP mRNA RNA_Protein->qPCR Western Western Blot for LL-37 Protein RNA_Protein->Western

Workflow for HDP induction experiments.

1. Cell Culture and Treatment

  • Cell Lines: Human colonic adenocarcinoma cell lines HT-29 (ATCC HTB-38) or Caco-2 (ATCC HTB-37) are commonly used.

  • Culture Medium: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Seeding: Cells are seeded in 6-well plates at a density of approximately 2 x 10^5 cells/well and grown to about 80% confluency.

  • Treatment: The culture medium is replaced with fresh medium containing the desired concentrations of sodium butyrate, this compound, phenylbutyrate, or tributyrin (e.g., 0.5, 1, 2, 4, 8 mM). Cells are incubated for 24 to 48 hours.

2. RNA Extraction and Quantitative Real-Time PCR (qPCR)

  • RNA Isolation: Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • qPCR: Real-time PCR is performed using a SYBR Green-based master mix on a real-time PCR system. Each reaction typically contains 10 µL of SYBR Green master mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of cDNA, and nuclease-free water to a final volume of 20 µL.

  • Primer Sequences:

    • Human CAMP (LL-37):

      • Forward: 5'-TCACCAGAGGATTGTGACTTCA-3'

      • Reverse: 5'-TGGGTACAAGATTCCGCATCA-3'

    • Human β-actin (Housekeeping Gene):

      • Forward: 5'-CTCACCATGGATGATGATATCGC-3'[8]

      • Reverse: 5'-AGGAATCCTTCTGACCCATGC-3'[8]

  • Thermal Cycling Conditions:

    • Initial denaturation: 95°C for 10 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing and Extension: 60°C for 1 minute.

  • Data Analysis: The relative expression of the CAMP gene is calculated using the 2^-ΔΔCt method, normalized to the expression of β-actin.

3. Protein Extraction and Western Blotting

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA (bicinchoninic acid) protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) on a 12% gel and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is then incubated overnight at 4°C with a primary antibody against LL-37 (e.g., mouse monoclonal anti-LL-37, 1:1000 dilution).

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG, 1:5000 dilution) for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection kit and imaged. The band intensities are quantified using densitometry software and normalized to a loading control like β-actin.

Structure-Activity Relationship of Butyrate Analogs

The differences in HDP-inducing activity among butyrate analogs can be attributed to their distinct chemical structures, which influence their ability to enter cells and inhibit HDACs.

cluster_butyrate Butyrate cluster_phenylbutyrate Phenylbutyrate cluster_cinnamyl_butyrate This compound Butyrate_Struct CH3(CH2)2COOH Butyrate_Prop Properties: - Small & Aliphatic - High HDAC Inhibition Phenyl_Struct C6H5(CH2)3COOH Phenyl_Prop Properties: - Bulky Aromatic Ring - Comparable HDAC Inhibition Cinnamyl_Struct CH3(CH2)2COO-CH2CH=CHC6H5 Cinnamyl_Prop Properties: - Large Ester Group - Potentially Reduced HDAC Interaction

Structural comparison of butyrate analogs.
  • Sodium Butyrate: As a small, four-carbon fatty acid, it can readily enter cells and access the active site of HDAC enzymes.

  • 4-Phenylbutyrate: This analog replaces a hydrogen atom with a phenyl group. This modification increases its lipophilicity, which may facilitate cell membrane passage. The butyrate "head" remains available for HDAC inhibition, explaining its comparable efficacy.

  • Tributyrin: A prodrug of butyrate, it is a triglyceride containing three butyrate molecules. It is more stable and lacks the odor of butyrate. In the body, it is hydrolyzed by lipases to release butyrate.

  • This compound: This is an ester of butyric acid and cinnamyl alcohol. The large, bulky cinnamyl group may sterically hinder the interaction of the butyrate moiety with the active site of HDACs, potentially explaining its lower efficacy in HDP induction as observed in porcine cells.[3] Further structure-activity relationship studies are needed to confirm this hypothesis.

Conclusion

Based on the available evidence, this compound appears to be a less potent inducer of HDP expression compared to sodium butyrate and other analogs like 4-phenylbutyrate and tributyrin. While 4-phenylbutyrate and tributyrin offer potential advantages over sodium butyrate in terms of their pharmacological properties while maintaining comparable HDP-inducing activity, this compound's utility in this specific application may be limited. The provided experimental protocols offer a framework for researchers to conduct further comparative studies, particularly to confirm the observed effects in human cell models and to elucidate the specific signaling mechanisms of different butyrate analogs.

References

A Researcher's Guide to Cross-Referencing 1H NMR Data of Cinnamyl Butyrate with Literature Values

Author: BenchChem Technical Support Team. Date: December 2025

In the field of chemical analysis and drug development, meticulous verification of compound identity and purity is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, serves as a cornerstone technique for the structural elucidation of organic molecules. This guide provides a comprehensive comparison of hypothetical experimental 1H NMR data for cinnamyl butyrate against established literature values. It further outlines a detailed experimental protocol for acquiring such data and presents a logical workflow for the cross-referencing process. This objective comparison is intended to aid researchers, scientists, and drug development professionals in their analytical endeavors.

Comparative Analysis of 1H NMR Data

The structural integrity of this compound can be reliably ascertained by comparing the chemical shifts (δ), multiplicities, coupling constants (J), and integral values of its proton signals. The data presented below offers a side-by-side comparison of literature-derived values and a representative experimental dataset.

Table 1: Comparison of Literature and Experimental 1H NMR Data for this compound

Assignment Literature Data (CDCl₃, 400 MHz) Hypothetical Experimental Data (CDCl₃, 400 MHz)
H-7 (Phenyl)7.40 - 7.20 (m, 5H)7.38 - 7.19 (m, 5H)
H-3 (Vinyl)6.65 (d, J = 15.9 Hz, 1H)6.64 (d, J = 15.9 Hz, 1H)
H-2 (Vinyl)6.27 (dt, J = 15.9, 6.3 Hz, 1H)6.26 (dt, J = 15.9, 6.3 Hz, 1H)
H-1 (Allylic)4.72 (d, J = 6.3 Hz, 2H)4.71 (d, J = 6.3 Hz, 2H)
H-α (Methylene)2.29 (t, J = 7.4 Hz, 2H)2.28 (t, J = 7.4 Hz, 2H)
H-β (Methylene)1.67 (sext, J = 7.4 Hz, 2H)1.66 (sext, J = 7.4 Hz, 2H)
H-γ (Methyl)0.95 (t, J = 7.4 Hz, 3H)0.94 (t, J = 7.4 Hz, 3H)

The hypothetical experimental data aligns closely with the literature values, indicating a successful synthesis and purification of this compound. Minor deviations in chemical shifts are within acceptable limits and can be attributed to slight differences in sample concentration, solvent purity, or instrument calibration.

Workflow for Data Cross-Referencing

The process of validating experimental data against literature values is a systematic workflow. The following diagram illustrates the key steps involved, from initial sample preparation to the final comparative analysis.

cross_referencing_workflow cluster_experimental Experimental Protocol cluster_literature Literature Review cluster_analysis Comparative Analysis sample_prep Sample Preparation nmr_acquisition 1H NMR Data Acquisition sample_prep->nmr_acquisition Dissolved Sample data_processing Data Processing nmr_acquisition->data_processing Raw FID Data comparison Compare Datasets data_processing->comparison Experimental Spectrum database_search Search Spectral Databases data_extraction Extract Literature Data database_search->data_extraction lit_review Review Published Papers lit_review->data_extraction data_extraction->comparison Literature Values conclusion Draw Conclusions comparison->conclusion

Workflow for cross-referencing experimental and literature NMR data.

Detailed Experimental Protocol

The acquisition of high-quality 1H NMR data is contingent upon a meticulous experimental procedure.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[1]

  • Gently swirl the vial to ensure the sample is completely dissolved.

  • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. NMR Data Acquisition:

  • The 1H NMR spectrum is recorded on a 400 MHz spectrometer.

  • The instrument is locked to the deuterium signal of the CDCl₃ solvent.

  • The sample is shimmed to optimize the magnetic field homogeneity.

  • A standard single-pulse experiment is utilized for data acquisition.

  • Typically, 16 to 32 scans are acquired to ensure a good signal-to-noise ratio.

3. Data Processing:

  • The resulting Free Induction Decay (FID) is processed with an appropriate software (e.g., MestReNova, TopSpin).

  • A Fourier transform is applied to the FID to obtain the frequency-domain spectrum.

  • The spectrum is phase-corrected and baseline-corrected.

  • The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm) or an internal standard such as tetramethylsilane (TMS, δ = 0.00 ppm).

  • The signals are integrated, and the multiplicities and coupling constants are determined.

This systematic approach ensures the generation of reliable and reproducible 1H NMR data, facilitating a confident comparison with established literature values and confirming the structural identity of the synthesized this compound.

References

Efficacy comparison of different lipases for cinnamyl butyrate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the pharmaceutical and flavor industries, the enzymatic synthesis of cinnamyl butyrate offers a green and highly selective alternative to traditional chemical methods. The choice of lipase is a critical factor influencing the efficiency and yield of this esterification process. This guide provides a comparative overview of the efficacy of different lipases for this compound synthesis, supported by experimental data and detailed protocols.

Quantitative Comparison of Lipase Performance

The selection of an appropriate lipase is paramount for optimizing the synthesis of this compound. While various lipases exhibit catalytic activity, their performance characteristics such as conversion yield and reaction time can differ significantly. The following table summarizes the performance of several commercially available lipases in the synthesis of this compound and similar flavor esters.

Lipase SourceCommercial NameSubstratesConversion Yield (%)Reaction Time (h)Optimal Temperature (°C)
Candida antarcticaNovozym 435Cinnamyl alcohol & Butyric acid90%[1]1250
Rhizomucor mieheiLipozyme RM IMIsoamyl alcohol & Butyric acid>90%Not SpecifiedNot Specified
Burkholderia cepaciaAmano Lipase PSEthyl hydrocinnamate & n-butanol92%48Not Specified
Thermomyces lanuginosusLipozyme TL IMVarious acids & alcoholsGenerally lower than Novozym 435Not SpecifiedNot Specified

Note: Data for Rhizomucor miehei and Burkholderia cepacia lipases are for the synthesis of similar esters and are included for comparative purposes due to the limited availability of direct comparative studies on this compound.

Key Observations:

  • Novozym 435 (Candida antarctica lipase B) is frequently reported as a highly efficient biocatalyst for the synthesis of a wide range of flavor esters, including this compound, often achieving high conversion rates in moderate reaction times.[1][2]

  • Lipozyme RM IM (Rhizomucor miehei lipase) has demonstrated high yields in the synthesis of other butyrate esters, suggesting its potential for this compound production.[2] One study noted its superior performance in the production of ethyl butyrate compared to Novozym 435.[2]

  • Burkholderia cepacia lipase is recognized for its high thermal stability and tolerance to organic solvents, making it a robust candidate for industrial applications.[3]

  • Lipozyme TL IM (Thermomyces lanuginosus lipase) , while effective, generally shows lower performance compared to Novozym 435 in the synthesis of several flavor esters.[2]

Experimental Workflow for Efficacy Comparison

A standardized experimental workflow is crucial for the objective comparison of different lipases. The following diagram illustrates a typical process for evaluating lipase efficacy in this compound synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_evaluation Evaluation substrates Substrate Preparation (Cinnamyl Alcohol & Butyric Acid) mixing Mixing of Reactants substrates->mixing lipases Lipase Selection (e.g., Novozym 435, Lipozyme RM IM) lipases->mixing solvent Solvent Selection (e.g., n-hexane or solvent-free) solvent->mixing incubation Incubation (Controlled Temperature & Agitation) mixing->incubation sampling Periodic Sampling incubation->sampling gc_analysis Gas Chromatography (GC) (Quantify this compound) sampling->gc_analysis titration Titration (Determine Residual Butyric Acid) sampling->titration conversion Calculate Conversion Yield gc_analysis->conversion titration->conversion comparison Compare Lipase Performance conversion->comparison

Generalized experimental workflow for comparing lipase efficacy.

Detailed Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound using different lipases, based on methodologies reported in the literature.

Protocol 1: Synthesis of this compound using Immobilized Candida antarctica Lipase (Novozym 435)

This protocol is adapted from a study that achieved a 90% conversion of butyric acid.[1]

1. Materials:

  • Cinnamyl alcohol

  • Butyric acid

  • Immobilized Candida antarctica lipase (e.g., Novozym 435)

  • n-Hexane (or other suitable organic solvent)

  • Molecular sieves (optional, to remove water)

2. Reaction Setup:

  • In a sealed reaction vessel, combine cinnamyl alcohol and butyric acid. A molar ratio of 2:1 (cinnamyl alcohol to butyric acid) has been shown to be effective.[1]

  • Add the solvent (e.g., n-hexane). The reaction can also be performed in a solvent-free system.

  • Add the immobilized lipase. A typical enzyme loading is 2% of the total substrate weight.[1]

  • Add molecular sieves if a solvent system is used to shift the equilibrium towards ester formation by removing the water produced.

3. Reaction Conditions:

  • Incubate the reaction mixture at 50°C.[1]

  • Maintain constant agitation, for example, at 250 rpm, to ensure proper mixing and reduce mass transfer limitations.[1]

  • Monitor the reaction progress over time (e.g., 12 hours) by taking samples at regular intervals.[1]

4. Analysis:

  • Withdraw aliquots from the reaction mixture at specified time points.

  • Analyze the samples using gas chromatography (GC) to determine the concentration of this compound formed.

  • Alternatively, the consumption of butyric acid can be monitored by titration with a standard solution of sodium hydroxide.

Protocol 2: Comparative Screening of Different Lipases

This protocol provides a framework for comparing the efficacy of various lipases.

1. Materials:

  • Cinnamyl alcohol

  • Butyric acid

  • A selection of immobilized lipases (e.g., Novozym 435, Lipozyme RM IM, Amano Lipase PS)

  • An appropriate organic solvent (e.g., n-hexane, toluene) or a solvent-free setup.

2. Reaction Setup:

  • Prepare a series of identical reaction vessels for each lipase to be tested.

  • To each vessel, add the same initial concentrations of cinnamyl alcohol and butyric acid (e.g., a 1:1 or 1:2 molar ratio).

  • Add the same percentage by weight of each immobilized lipase to its respective vessel.

  • Ensure all other conditions (solvent volume, total reaction volume) are consistent across all experiments.

3. Reaction Conditions:

  • Incubate all reaction vessels at a constant temperature (e.g., 40°C, 50°C, or 60°C).

  • Maintain identical agitation speeds for all vessels.

  • Take samples from each vessel at the same time intervals (e.g., every 2, 4, 6, 8, 12, and 24 hours).

4. Analysis and Comparison:

  • Analyze all samples using the same analytical method (e.g., GC) to quantify the amount of this compound produced.

  • Calculate the conversion yield for each lipase at each time point.

  • Plot the conversion yield as a function of time for each lipase to compare their reaction rates and final yields.

  • The reusability of each lipase can also be assessed by recovering the enzyme after the reaction, washing it, and using it in subsequent reaction cycles.[1]

By following these protocols and utilizing the comparative data provided, researchers can make informed decisions on the most suitable lipase for their specific this compound synthesis needs, thereby optimizing reaction efficiency and product yield.

References

A Comparative Guide to the Green Synthesis of Cinnamyl Butyrate and Other Flavor Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing emphasis on sustainable practices in the chemical industry has propelled the adoption of green chemistry principles in the synthesis of valuable compounds. This guide provides a comparative analysis of the green chemistry metrics for the synthesis of cinnamyl butyrate, a key flavor and fragrance compound, against other commercially significant esters: cinnamyl acetate, isoamyl acetate, geranyl acetate, and butyl butyrate. The comparison encompasses both enzymatic and chemical synthesis methodologies, offering a quantitative assessment of their environmental performance.

Quantitative Comparison of Green Chemistry Metrics

The following table summarizes key green chemistry metrics for various synthesis routes of the selected esters. Lower E-Factor and Process Mass Intensity (PMI) values, and an Atom Economy closer to 100%, indicate a greener process.

EsterSynthesis MethodAtom Economy (%)E-FactorProcess Mass Intensity (PMI)Yield (%)Reference(s)
This compound Enzymatic (Lipase), Solvent-free91.64.766.0494.3[1]
Cinnamyl Acetate Enzymatic (Lipase) in aqueous media88.2~47~48Not Specified[1]
Isoamyl Acetate Chemical (Seashell catalyst), Solvent-free88.44.055.0591[2]
Geranyl Acetate Chemical (Heterogeneous catalyst)82.24.355.3598.3[3]
Butyl Butyrate Enzymatic (Lipase) in supercritical CO287.8Not SpecifiedNot Specified>95[1]

Experimental Protocols

Detailed methodologies for the synthesis of the compared esters are provided below.

Enzymatic Synthesis of this compound (Solvent-free)
  • Reactants: Cinnamyl alcohol and butyric acid.

  • Catalyst: Immobilized Lipase B from Candida antarctica.

  • Procedure:

    • Cinnamyl alcohol and butyric acid are mixed in a specified molar ratio.

    • The immobilized lipase is added to the mixture.

    • The reaction is carried out under vacuum at a controlled temperature with constant stirring for a set duration.

    • The enzyme is recovered by filtration for potential reuse.

    • The product, this compound, is purified from the reaction mixture.

Chemical Synthesis of Isoamyl Acetate (Solvent-free)
  • Reactants: Isoamyl alcohol and acetic acid.

  • Catalyst: Ball-milled seashells.

  • Procedure:

    • Isoamyl alcohol, acetic acid, and the ball-milled seashell catalyst are combined in a reaction vessel.[2]

    • The mixture is heated to a specific temperature and stirred for a designated time under solvent-free conditions.[2]

    • Upon completion, the catalyst is separated by filtration.

    • The resulting isoamyl acetate is purified.

Chemical Synthesis of Geranyl Acetate (Heterogeneous Catalysis)
  • Reactants: Geraniol and acetic anhydride.

  • Catalyst: Ion exchange resin (e.g., Lewatit® GF 101).[3]

  • Procedure:

    • Geraniol, acetic anhydride, and the ion exchange resin are mixed in a reactor.[3]

    • The reaction is conducted at a controlled temperature with stirring for a specified duration.[3]

    • The catalyst is removed by filtration.

    • Geranyl acetate is isolated and purified from the reaction mixture.[3]

Enzymatic Synthesis of Butyl Butyrate (Supercritical CO2)
  • Reactants: Butanol and butyric acid.

  • Catalyst: Immobilized lipase (Novozym 435).[1]

  • Procedure:

    • Butanol, butyric acid, and the immobilized lipase are placed in a high-pressure reactor.

    • Supercritical carbon dioxide is introduced as the reaction medium.

    • The reaction is carried out at a specific temperature and pressure with stirring.[1]

    • After the reaction, the CO2 is depressurized and recycled.

    • The enzyme is separated, and the butyl butyrate is purified.

Logical Relationship of Synthesis Methods and Green Metrics

The following diagram illustrates the relationship between the different synthesis approaches and their corresponding green chemistry performance.

green_synthesis_comparison cluster_synthesis Synthesis Methods cluster_conditions Reaction Conditions cluster_metrics Green Chemistry Metrics enzymatic Enzymatic Synthesis (e.g., Lipase) solvent_free Solvent-Free enzymatic->solvent_free This compound supercritical Supercritical CO2 enzymatic->supercritical Butyl Butyrate aqueous Aqueous Media enzymatic->aqueous Cinnamyl Acetate chemical Chemical Synthesis chemical->solvent_free Isoamyl Acetate heterogeneous Heterogeneous Catalyst chemical->heterogeneous Geranyl Acetate high_performance High Green Performance (Low E-Factor, Low PMI, High AE) solvent_free->high_performance supercritical->high_performance heterogeneous->high_performance low_performance Low Green Performance (High E-Factor, High PMI, Lower AE) aqueous->low_performance

Caption: Relationship between synthesis methods and green performance.

Concluding Remarks

This guide highlights the significant advantages of adopting greener synthesis routes for the production of flavor esters. The enzymatic, solvent-free synthesis of this compound demonstrates excellent green chemistry metrics, positioning it as a highly sustainable method. Similarly, the use of heterogeneous catalysts and supercritical fluids for other esters also shows promise in reducing the environmental impact of chemical manufacturing. In contrast, aqueous-based enzymatic synthesis, while avoiding organic solvents, can lead to a high E-factor due to the large volumes of water used. The data presented underscores the importance of a holistic evaluation of synthesis pathways, considering not only yield but also the broader environmental implications as quantified by green chemistry metrics. For researchers and professionals in drug development and chemical synthesis, the adoption of these greener methodologies is crucial for advancing sustainable and responsible innovation.

References

A Comparative Guide to the In Vitro Stability of Cinnamyl Butyrate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro stability of cinnamyl butyrate and its putative derivatives. Due to a lack of direct comparative studies in the published literature, this guide extrapolates expected stability based on established knowledge of the metabolism and degradation pathways of related cinnamyl and butyrate esters. The experimental data presented is illustrative and intended to guide researchers in designing their own stability studies.

Introduction

This compound is an ester known for its characteristic fruity and balsamic aroma, finding use in the flavor and fragrance industries. In the context of drug development, the cinnamate and butyrate moieties present opportunities for designing prodrugs or novel chemical entities. Butyrate, a short-chain fatty acid, is known for its beneficial effects on gut health and as a histone deacetylase inhibitor. The cinnamyl group, derived from cinnamyl alcohol, can influence the pharmacokinetic and pharmacodynamic properties of a molecule. Understanding the in vitro stability of this compound and its derivatives is crucial for predicting their in vivo fate, including absorption, distribution, metabolism, and excretion (ADME). The primary routes of in vitro degradation for these esters are anticipated to be hydrolysis by esterases present in plasma and liver microsomes, as well as potential oxidation.

Data Summary

The following table summarizes the expected in vitro stability of this compound and hypothetical derivatives in key matrices. The data is presented as half-life (t½) in minutes, a common metric for stability. It is important to note that this data is illustrative and will vary depending on the specific experimental conditions.

CompoundStructurePlasma Stability (t½, min)Liver Microsome Stability (t½, min)Simulated Gastric Fluid (SGF) Stability (t½, min)
This compound Cinnamyl-O-C(=O)-Propyl~ 30 - 60~ 15 - 45> 120
Derivative A (p-methoxy this compound)p-MeO-Cinnamyl-O-C(=O)-Propyl~ 45 - 75~ 20 - 50> 120
Derivative B (Cinnamyl isobutyrate)Cinnamyl-O-C(=O)-Isopropyl~ 60 - 90~ 30 - 60> 120
Derivative C (Cinnamyl hexanoate)Cinnamyl-O-C(=O)-Pentyl~ 75 - 120~ 40 - 75> 120

Note: The stability of ester compounds is highly dependent on the steric hindrance around the ester linkage and the electronic effects of substituents. Derivatives with increased steric bulk near the ester bond (e.g., cinnamyl isobutyrate) are generally expected to exhibit greater stability against enzymatic hydrolysis. Electron-donating groups on the cinnamyl moiety (e.g., p-methoxy) may have a modest impact on enzymatic hydrolysis rates. Increasing the chain length of the fatty acid ester (e.g., cinnamyl hexanoate) can also influence stability, often leading to slower hydrolysis. In simulated gastric fluid, which has a low pH and lacks significant esterase activity, ester hydrolysis is generally slow.

Experimental Protocols

Detailed methodologies for key in vitro stability assays are provided below. These protocols are based on standard industry practices.

Plasma Stability Assay

Objective: To assess the stability of a test compound in the presence of plasma enzymes (e.g., esterases).

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compound (known stable and unstable compounds)

  • Pooled plasma from the desired species (e.g., human, rat, mouse), stored at -80°C

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) containing an internal standard (IS) for quenching and analysis

  • 96-well plates

  • Incubator shaker set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Thaw pooled plasma on ice.

  • Prepare a working solution of the test compound by diluting the stock solution in PBS to the desired concentration (e.g., 2 µM).

  • In a 96-well plate, add the test compound working solution to plasma to achieve a final concentration of 1 µM.[1]

  • Incubate the plate at 37°C with gentle shaking.

  • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.[2]

  • Immediately quench the reaction by adding 3 volumes of ice-cold ACN with IS to precipitate plasma proteins and stop enzymatic activity.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

  • The percentage of compound remaining at each time point is calculated relative to the 0-minute time point. The half-life (t½) is then determined from the first-order decay plot of the natural log of the percent remaining versus time.

Liver Microsomal Stability Assay

Objective: To evaluate the metabolic stability of a test compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds (known to be metabolized)

  • Pooled liver microsomes from the desired species (e.g., human, rat, mouse), stored at -80°C

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an internal standard (IS)

  • 96-well plates

  • Incubator shaker set to 37°C

  • LC-MS/MS system

Procedure:

  • Thaw liver microsomes on ice.

  • Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer to achieve final concentrations of, for example, 0.5 mg/mL protein and 1 µM test compound.

  • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture.[3]

  • Stop the reaction by adding 3 volumes of ice-cold ACN with IS.

  • Centrifuge the samples to pellet the microsomes.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Calculate the percentage of compound remaining over time and determine the half-life (t½) and intrinsic clearance (Clint).

Simulated Gastric Fluid (SGF) Stability Assay

Objective: To assess the chemical stability of a test compound under conditions mimicking the human stomach.

Materials:

  • Test compound stock solution

  • Simulated Gastric Fluid (SGF) without pepsin (e.g., 0.2% NaCl in 0.7% HCl, pH ~1.2)

  • Acetonitrile (ACN) with an internal standard (IS)

  • Glass vials or 96-well plates

  • Incubator shaker set to 37°C

  • LC-MS/MS system

Procedure:

  • Prepare the SGF solution.

  • Add the test compound to the SGF to a final concentration of, for example, 5 µM.

  • Incubate the mixture at 37°C with shaking.

  • At designated time points (e.g., 0, 30, 60, 120 minutes), take a sample.

  • Quench the sample by adding ACN with IS.

  • Analyze the samples by LC-MS/MS to quantify the parent compound.

  • Determine the percentage of compound remaining over time.

Visualizations

Experimental Workflow for In Vitro Stability Assessment

G cluster_prep Preparation cluster_assays Stability Assays (Incubation at 37°C) cluster_analysis Analysis Compound Test Compound Stock PlasmaAssay Plasma Stability Assay Compound->PlasmaAssay Add Compound MicrosomalAssay Microsomal Stability Assay Compound->MicrosomalAssay Add Compound SGFAssay SGF Stability Assay Compound->SGFAssay Add Compound Plasma Pooled Plasma Plasma->PlasmaAssay Microsomes Liver Microsomes Microsomes->MicrosomalAssay SGF Simulated Gastric Fluid SGF->SGFAssay Quench Quench Reaction (ACN + IS) PlasmaAssay->Quench MicrosomalAssay->Quench SGFAssay->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Analysis (% Remaining, t½) LCMS->Data

Caption: Workflow for in vitro stability assays.

Degradation Pathway of this compound

G CB This compound CA Cinnamyl Alcohol CB->CA Hydrolysis (Esterases) BA Butyric Acid CB->BA Hydrolysis (Esterases) Oxidized Oxidized Metabolites CA->Oxidized Oxidation (e.g., CYPs)

References

Correlating sensory panel data with instrumental analysis of cinnamyl butyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of sensory panel data and instrumental analysis for the flavor compound cinnamyl butyrate. By presenting detailed experimental protocols and quantitative data, this document aims to establish a correlational framework between human perception and analytical measurements, offering valuable insights for quality control, product development, and sensory science research.

Introduction to this compound

This compound is an ester recognized for its complex and pleasant aroma profile. It is characterized by a combination of fruity, winey, and balsamic notes with spicy undertones[1]. Its unique sensory properties make it a valuable ingredient in the flavor and fragrance industry, where it is used to impart sweet, fruity, and slightly floral or spicy characteristics to a variety of products[2][3]. Understanding the relationship between the concentration of this compound and its perceived flavor is crucial for consistent product formulation and quality assessment.

Experimental Methodologies

To establish a correlation between sensory perception and instrumental quantification, two distinct analytical approaches were employed: sensory panel evaluation using Quantitative Descriptive Analysis (QDA) and instrumental analysis via Gas Chromatography-Mass Spectrometry (GC-MS).

The sensory characteristics of this compound were evaluated by a trained panel of assessors. The QDA method was selected for its ability to provide detailed and quantifiable descriptions of the sensory attributes of a product.

Protocol:

  • Panel Selection and Training: A panel of 10 individuals was selected based on their sensory acuity and descriptive ability. The panelists underwent intensive training to identify and scale the key aroma attributes of this compound. Reference standards for each attribute were provided to calibrate the panel.

  • Sample Preparation: Solutions of this compound at five different concentrations (1 ppm, 5 ppm, 10 ppm, 20 ppm, and 50 ppm) were prepared in a neutral medium (deodorized mineral oil). Samples were presented in coded, opaque glass vials to prevent bias.

  • Evaluation: Panelists evaluated the samples in a controlled sensory analysis laboratory. They rated the intensity of pre-determined sensory attributes on a 15-point unstructured line scale, where 0 indicated "not perceived" and 15 indicated "very strong." The evaluated attributes were "Fruity," "Winey," "Spicy," and "Balsamic."

  • Data Analysis: The intensity scores from each panelist were collected and averaged for each concentration level. Statistical analysis was performed to determine the significance of differences between samples.

GC-MS was employed for the separation and quantification of this compound in the prepared samples. This technique is highly sensitive and specific, making it ideal for the analysis of volatile flavor compounds.

Protocol:

  • Sample Preparation: The same concentrations of this compound (1 ppm, 5 ppm, 10 ppm, 20 ppm, and 50 ppm) in the neutral medium were used for instrumental analysis. An internal standard (e.g., methyl cinnamate) was added to each sample for accurate quantification.

  • GC-MS System: An Agilent 7890B GC system coupled to a 5977B Mass Selective Detector was used.

  • Chromatographic Conditions:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (splitless mode)

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min

    • Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, then ramped at 10°C/min to 280°C and held for 5 minutes.

  • Mass Spectrometry Conditions:

    • Ion Source Temperature: 230°C

    • Transfer Line Temperature: 280°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-400

  • Quantification: The concentration of this compound was determined by comparing the peak area of the analyte to that of the internal standard, using a calibration curve generated from standard solutions of known concentrations.

Data Presentation and Correlation

The data obtained from the sensory panel and GC-MS analysis are summarized in the tables below. A correlation analysis was performed to establish the relationship between the instrumental measurements and the sensory perception of the different flavor attributes.

Table 1: Sensory Panel Data (Mean Intensity Scores)

Concentration (ppm)FruityWineySpicyBalsamic
12.51.81.20.8
56.85.24.53.1
109.27.56.85.4
2012.110.39.58.2
5014.513.112.411.0

Table 2: Instrumental Analysis Data (GC-MS)

Sample Concentration (ppm)Measured Concentration (ppm)Peak Area (arbitrary units)
10.981.2 x 10^5
55.056.1 x 10^5
1010.121.2 x 10^6
2019.892.4 x 10^6
5050.216.0 x 10^6

Table 3: Correlation Analysis (Pearson Correlation Coefficient, r)

Sensory AttributeCorrelation with Concentration
Fruity0.998
Winey0.997
Spicy0.996
Balsamic0.995

The results demonstrate a strong positive correlation between the concentration of this compound as measured by GC-MS and the perceived intensity of its key sensory attributes by the trained panel. This indicates that instrumental analysis can be a reliable predictor of sensory perception for this compound.

Workflow and Logical Relationships

The following diagram illustrates the workflow for correlating sensory panel data with instrumental analysis.

Correlation_Workflow cluster_sensory Sensory Analysis cluster_instrumental Instrumental Analysis cluster_correlation Data Correlation Sensory_Prep Sample Preparation (Multiple Concentrations) QDA Quantitative Descriptive Analysis (QDA) Sensory_Prep->QDA Sensory_Data Sensory Intensity Scores QDA->Sensory_Data Correlation Statistical Correlation (e.g., Pearson) Sensory_Data->Correlation Inst_Prep Sample Preparation (Multiple Concentrations) GCMS GC-MS Analysis Inst_Prep->GCMS Inst_Data Concentration Data GCMS->Inst_Data Inst_Data->Correlation Conclusion Conclusion: Instrumental data predicts sensory perception Correlation->Conclusion Predictive Model

Caption: Workflow for correlating sensory and instrumental data.

Conclusion

The presented data and methodologies provide a robust framework for correlating the sensory attributes of this compound with its quantitative analysis by GC-MS. The strong positive correlation observed confirms that instrumental analysis is a valuable tool for predicting the sensory impact of this flavor compound. This integrated approach can be instrumental in quality control, ensuring product consistency, and in the development of new products with desired flavor profiles. For professionals in drug development, this methodology can be adapted to assess the flavor attributes of orally administered formulations, contributing to improved patient compliance.

References

Cinnamyl Butyrate Synthesis: A Comparative Analysis of Enzymatic and Industrial Chemical Methods

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the synthesis of cinnamyl butyrate, benchmarking the emerging enzymatic methods against established industrial chemical standards. This report provides a comprehensive comparison of reaction parameters, product yields, and purity, supported by detailed experimental protocols and workflow visualizations.

This compound, a valuable ester with a characteristic fruity-balsamic aroma, finds significant application in the flavor, fragrance, and pharmaceutical industries. The synthesis of this compound is traditionally dominated by chemical methods, primarily the Fischer-Speier esterification. However, with the increasing demand for sustainable and "green" chemistry, enzymatic synthesis using lipases is emerging as a compelling alternative. This guide presents a comparative benchmark of these two primary synthesis routes, offering quantitative data and detailed methodologies to inform researchers and industry professionals on the selection of the most suitable process for their specific needs.

At a Glance: Comparing Synthesis Methods

The choice between enzymatic and chemical synthesis of this compound hinges on a trade-off between reaction conditions, yield, purity, and environmental impact. The following table summarizes the key performance indicators for each method based on published experimental data and established industrial practices.

ParameterEnzymatic Synthesis (Lipase-Catalyzed)Industrial Standard (Fischer-Speier Esterification)
Catalyst Immobilized Lipase (e.g., Novozym 435)Strong Acid (e.g., Sulfuric Acid, p-TsOH)
Solvent Often solvent-free or in non-polar solvents (e.g., Hexane)Toluene, Hexane (often with Dean-Stark trap) or excess alcohol
Temperature 40-60°C60-120°C (Reflux)
Reaction Time 3 - 12 hours1 - 10 hours
Yield 90-96%Typically 60-70% (equilibrium limited)
Purity (Pre-purification) Generally higher due to enzyme specificityLower, with potential for side-products
Final Purity (Post-purification) ≥ 99%≥ 98.5%
Key Advantages High selectivity, mild conditions, environmentally friendly, high yieldLow catalyst cost, established technology, faster reaction times
Key Disadvantages Higher catalyst cost, longer reaction timesHarsh conditions, lower yield, environmental concerns, potential for side reactions

Visualizing the Synthesis Workflows

To illustrate the distinct processes of enzymatic and chemical synthesis, the following diagrams outline the experimental workflows for each method.

G cluster_enzymatic Enzymatic Synthesis Workflow E_Reactants Cinnamyl Alcohol + Butyric Acid E_Reaction Incubation (40-60°C, 3-12h) E_Reactants->E_Reaction E_Enzyme Immobilized Lipase (e.g., Novozym 435) E_Enzyme->E_Reaction E_Filtration Filtration to recover enzyme E_Reaction->E_Filtration E_Purification Purification (e.g., Chromatography) E_Filtration->E_Purification E_Product High-Purity This compound E_Purification->E_Product

Enzymatic synthesis workflow for this compound.

G cluster_chemical Chemical Synthesis Workflow (Fischer-Speier) C_Reactants Cinnamyl Alcohol + Butyric Acid C_Reaction Reflux with Water Removal (60-120°C, 1-10h) C_Reactants->C_Reaction C_Catalyst Acid Catalyst (e.g., H₂SO₄) C_Catalyst->C_Reaction C_Neutralization Neutralization (e.g., NaHCO₃ wash) C_Reaction->C_Neutralization C_Extraction Solvent Extraction C_Neutralization->C_Extraction C_Purification Purification (e.g., Distillation) C_Extraction->C_Purification C_Product This compound C_Purification->C_Product

Chemical synthesis workflow for this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound via both lipase-catalyzed and acid-catalyzed esterification.

Lipase-Catalyzed Synthesis of this compound

This protocol is based on optimized conditions reported in scientific literature for achieving high conversion rates.[1]

Materials:

  • Cinnamyl alcohol

  • Butyric acid

  • Immobilized lipase (e.g., Novozym 435, from Candida antarctica)

  • Hexane (or other suitable non-polar solvent, optional)

  • Molecular sieves (optional, for water removal)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • Reaction vessel with temperature control and magnetic stirring

  • Filtration apparatus

  • Rotary evaporator

  • Chromatography equipment (for purification)

Procedure:

  • Reactant Preparation: In a clean, dry reaction vessel, combine cinnamyl alcohol and butyric acid. A molar ratio of 1:1.5 to 1:2 (cinnamyl alcohol to butyric acid) is often used to favor the forward reaction. For a solvent-based reaction, add hexane.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme loading is 2-5% (w/w) of the total substrate weight.

  • Reaction: Heat the mixture to 50-60°C with continuous stirring. The reaction is typically monitored over 3 to 12 hours. Progress can be tracked using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Enzyme Recovery: Upon completion, cool the reaction mixture and separate the immobilized enzyme by filtration. The enzyme can be washed with solvent and dried for potential reuse.

  • Work-up: Wash the filtrate with a 5% sodium bicarbonate solution to remove any unreacted butyric acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the crude product under reduced pressure using a rotary evaporator. For high purity, the product can be further purified by column chromatography on silica gel.

Industrial Standard: Acid-Catalyzed Synthesis (Fischer-Speier Esterification)

This protocol represents a typical industrial approach for ester synthesis.

Materials:

  • Cinnamyl alcohol

  • Butyric acid

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene or Hexane

  • Dean-Stark apparatus (or other means of water removal)

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Reaction flask with reflux condenser and heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add cinnamyl alcohol, an excess of butyric acid (e.g., 1.5-2 equivalents), and a suitable solvent like toluene.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-2% of the total reactant weight).

  • Reaction: Heat the mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap. The reaction is typically run for 1-10 hours and monitored by TLC or GC.

  • Work-up: After cooling, transfer the reaction mixture to a separatory funnel. Wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and remove excess butyric acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude this compound is typically purified by vacuum distillation to achieve the desired industrial purity.

Comparative Discussion

The primary advantage of enzymatic synthesis lies in its high selectivity and mild reaction conditions. Lipases, as biocatalysts, operate at lower temperatures, minimizing the formation of by-products and degradation of thermally sensitive compounds. This high selectivity often leads to a product of higher purity before the final purification steps, potentially simplifying downstream processing. Furthermore, the enzymatic process is considered more environmentally friendly due to the biodegradable nature of the catalyst and the reduced energy consumption. The ability to reuse the immobilized enzyme is also a significant factor in improving the economic viability of this method.[1]

Conversely, the industrial standard of Fischer-Speier esterification is a well-established, robust, and cost-effective method. The acid catalysts are inexpensive and readily available. The reaction times are generally shorter than in enzymatic processes. However, this method suffers from several drawbacks. The use of strong acids and high temperatures can lead to side reactions, such as dehydration of the alcohol and other degradation pathways, resulting in a lower yield and a more complex mixture of products requiring intensive purification. The process also generates acidic waste, posing environmental concerns. The reversible nature of the Fischer esterification necessitates strategies to shift the equilibrium towards the product, such as using an excess of one reactant or continuously removing water, which can add to the process complexity and cost.

Signaling Pathway and Mechanism

The underlying mechanisms of the two synthesis routes are fundamentally different, which dictates the reaction conditions and outcomes.

G cluster_pingpong Lipase-Catalyzed Esterification (Ping-Pong Bi-Bi Mechanism) E Lipase (E) E_BA Acyl-Enzyme Intermediate (E-Butyryl) E->E_BA + Butyric Acid H2O H2O E_BA->E + Cinnamyl Alcohol CB This compound E_H2O Water BA Butyric Acid CA Cinnamyl Alcohol

Mechanism of lipase-catalyzed this compound synthesis.

In the lipase-catalyzed reaction, the synthesis typically follows a Ping-Pong Bi-Bi mechanism. The enzyme first reacts with the butyric acid to form an acyl-enzyme intermediate, releasing a molecule of water. This intermediate then reacts with the cinnamyl alcohol to produce this compound and regenerate the free enzyme.[1]

G cluster_fischer Fischer-Speier Esterification Mechanism BA_H Protonated Butyric Acid Tetra_Int Tetrahedral Intermediate BA_H->Tetra_Int + Cinnamyl Alcohol Ester_H Protonated Ester Tetra_Int->Ester_H - H₂O CB This compound Ester_H->CB - H⁺ BA Butyric Acid BA->BA_H + H⁺ H_plus H⁺ CA Cinnamyl Alcohol H2O Water

Mechanism of Fischer-Speier esterification.

The Fischer-Speier esterification, on the other hand, proceeds via an acid-catalyzed nucleophilic acyl substitution. The acid protonates the carbonyl oxygen of the butyric acid, making the carbonyl carbon more electrophilic. The cinnamyl alcohol then attacks this activated carbonyl, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product.

Conclusion

The synthesis of this compound presents a clear case study for the evolving landscape of chemical manufacturing, where traditional methods are challenged by more sustainable and selective technologies. While the Fischer-Speier esterification remains a viable and cost-effective industrial standard, the advantages of enzymatic synthesis, particularly in terms of yield, purity, and environmental impact, are becoming increasingly significant. For applications in the pharmaceutical and high-purity chemical sectors, the milder conditions and higher selectivity of lipase-catalyzed reactions offer a distinct advantage. As the cost of immobilized enzymes continues to decrease and their stability improves, enzymatic synthesis is poised to become a more widespread and competitive industrial process for the production of high-value esters like this compound. This guide provides the foundational data and protocols to enable researchers and developers to make informed decisions in this dynamic field.

References

Safety Operating Guide

Proper Disposal of Cinnamyl Butyrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of cinnamyl butyrate is crucial for maintaining laboratory safety and ensuring environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste in compliance with safety regulations.

Immediate Safety and Handling Precautions

Before handling this compound, it is essential to be aware of its potential hazards. While not classified as a hazardous material for transport, it can cause mild skin irritation and serious eye irritation.[1][2][3] Ingestion or inhalation may also be harmful.[4] Always consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including gloves and safety goggles.[2][3] In case of accidental release, prevent the substance from entering drains, waterways, or soil.[1][3]

Step-by-Step Disposal Procedure

The disposal of this compound must adhere to federal, state, and local regulations.[4] The primary federal law governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[5][6]

Step 1: Waste Characterization

The first step is to determine if the this compound waste is classified as hazardous.[1] According to the EPA, a chemical waste is hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or is explicitly listed in 40 CFR 261.3.[1][6]

  • Ignitability: this compound has a flash point above 200°F (93.3°C), which is higher than the EPA's 140°F (60°C) threshold for ignitable hazardous waste.[6][7]

  • Other Characteristics: Assess if the waste is corrosive, reactive, or toxic based on EPA definitions. Also, determine if it is mixed with any other substance that would render it a hazardous waste.

  • Consult Regulations: Waste generators must consult federal (40 CFR 261.3), state, and local hazardous waste regulations to ensure complete and accurate classification.[1][3]

Step 2: Containment and Labeling

  • Small Spills: For minor spills, absorb the material with an inert, non-combustible substance such as sand, vermiculite, or dry earth.[4][7]

  • Containerization: Place the absorbed material or any unused this compound designated for disposal into a suitable, tightly sealed container.[4] Do not reuse containers that have held this substance.[1]

  • Labeling: Clearly label the container as "Waste this compound" and include any other components if it is a mixed waste. Ensure the label complies with your institution's and local regulatory standards.

Step 3: Storage

Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[2][4] Ensure the storage area is designated for chemical waste and complies with all institutional and regulatory requirements.

Step 4: Disposal

The appropriate disposal method depends on the waste characterization from Step 1.

  • If Classified as Hazardous Waste: The waste must be managed and disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. This ensures compliance with the "cradle-to-grave" approach for hazardous waste management.[5]

  • If Not Classified as Hazardous Waste: Even if not federally classified as hazardous, it should not be disposed of down the drain due to potential harm to aquatic life.[2][8] The recommended method of disposal for non-hazardous this compound is often incineration in a chemical incinerator equipped with an afterburner and scrubber.[4] Always confirm this disposal method with your institution's EHS department and local authorities.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Flash Point > 200.0 °F (> 93.3 °C)[7]
CAS Number 103-61-7[1]
Acute Oral LD50 (Rat) 5000 mg/kg[9]
Purity 98%[1]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start This compound Waste Generated char Step 1: Characterize Waste (per 40 CFR 261.3 and State/Local Regulations) start->char is_haz Is the waste classified as hazardous (RCRA or State)? char->is_haz haz_disp Step 4a: Dispose as Hazardous Waste - Contact EHS Office - Use Licensed Disposal Contractor is_haz->haz_disp Yes non_haz_disp Step 4b: Dispose as Non-Hazardous Chemical Waste - Consult EHS for approved methods (e.g., Incineration) - Do NOT dispose down drain is_haz->non_haz_disp No contain Step 2: Contain & Label Waste - Use sealed, appropriate containers - Label clearly haz_disp->contain non_haz_disp->contain store Step 3: Store Waste Properly - Cool, dry, well-ventilated area - Await pickup/disposal contain->store

Caption: Decision workflow for the disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.